molecular formula C12H13N B013038 2,7,8-Trimethylquinoline CAS No. 102871-68-1

2,7,8-Trimethylquinoline

Cat. No.: B013038
CAS No.: 102871-68-1
M. Wt: 171.24 g/mol
InChI Key: OQMCEPGEODDVJR-UHFFFAOYSA-N
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Description

2,7,8-Trimethylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMCEPGEODDVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588900
Record name 2,7,8-Trimethylquinoline
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-68-1
Record name 2,7,8-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102871-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethylquinoline
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Foundational & Exploratory

Chemical Structure and Molecular Properties of 2,7,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and molecular properties of 2,7,8-Trimethylquinoline , a substituted heterocyclic aromatic compound. This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in medicinal chemistry.[1][2][3][4]

Technical Guide & Whitepaper [1][3][4]

Executive Summary

This compound (CAS 102871-68-1) is a trisubstituted quinoline derivative characterized by methyl groups at the 2, 7, and 8 positions.[1][3][4] As a member of the alkylquinoline family, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antimalarial and antiproliferative drugs.[1][2][3][4] Its unique substitution pattern—specifically the steric buttressing of the 7,8-dimethyl motif and the reactivity of the 2-methyl group—imparts distinct physicochemical properties that differentiate it from other trimethyl isomers.[2][3][4]

Chemical Identity and Structural Architecture[2][3][4][5]

Nomenclature and Identifiers[2][3][4][5]
  • IUPAC Name: this compound[1][3][4][5]

  • CAS Registry Number: 102871-68-1[1][2][3][4]

  • Molecular Formula: C₁₂H₁₃N[1][2][4]

  • Molecular Weight: 171.24 g/mol [1][2][3][4]

  • SMILES: CC1=CC=C2C(=C1C)N=C(C=C2)C[1][2][6]

Structural Analysis

The molecule consists of a fused benzene and pyridine ring (quinoline core).[1][2] The substitution pattern creates specific electronic and steric environments:

  • 2-Position (Pyridine Ring): The methyl group here is activated (acidic protons) due to the electron-withdrawing nature of the adjacent nitrogen, allowing for condensation reactions (e.g., with aldehydes).[1][3][4]

  • 7,8-Positions (Benzene Ring): The ortho-dimethyl pattern on the benzenoid ring creates a hydrophobic pocket.[1][2][3][4] The 8-methyl group is in a peri-relationship with the ring nitrogen, which can influence the basicity of the nitrogen lone pair via steric hindrance, although less so than in 8-tert-butyl derivatives.[1][3][4]

Figure 1: Structural Numbering and Steric Zones

Structure cluster_0 This compound Structure N1 N1 C2 C2 N1->C2 Double C3 C3 C2->C3 Me2 CH3 C2->Me2 C4 C4 C3->C4 Double C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a Double C6 C6 C5->C6 Double C7 C7 C6->C7 C8 C8 C7->C8 Double Me7 CH3 C7->Me7 C8->C8a Me8 CH3 C8->Me8 C8a->N1

Caption: Graphviz representation of this compound showing the fused ring system and methyl substitution sites.

Physicochemical Profile

The following data summarizes the key physical properties. Note that the boiling point is significantly higher than unsubstituted quinoline due to the added molecular weight and van der Waals interactions provided by the three methyl groups.[1][2][3]

PropertyValueSource/Notes
Physical State Liquid or Low-Melting SolidAlkylquinolines are often oils at RT.[1][2][3][4]
Boiling Point 276.1 °C (at 740 mmHg)[1]
Melting Point < 50 °C (Estimated)Based on 2,6,8-isomer (MP 46°C).[1][2][4]
LogP (Predicted) 3.2 - 3.5Lipophilic due to trimethylation.[1][2][3][4]
Basicity (pKa) ~5.5 - 6.0Slightly more basic than quinoline (4.[1][2][4]9) due to inductive donation from methyls.[1][2]
Solubility Soluble in organic solvents (DCM, EtOH); Low in water.[1][2][4]

Synthesis and Production Protocols

Primary Synthetic Route: Doebner-Miller Synthesis

The most authoritative method for synthesizing this compound involves the Doebner-Miller reaction , a variation of the Skraup synthesis.[1][3][4] This method condenses an aniline derivative with an


-unsaturated carbonyl compound.[1][2][3][4]
  • Precursor 1: 2,3-Dimethylaniline (2,3-Xylidine) – Provides the benzene ring with the 7,8-methyl pattern.[1][3][4]

  • Precursor 2: Crotonaldehyde (or Paraldehyde/HCl) – Provides the 3-carbon fragment and the 2-methyl group.[1][2][3][4]

  • Catalyst: Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (

    
    ).[1][2]
    
Reaction Logic:
  • Regioselectivity: The cyclization of 2,3-dimethylaniline occurs at the ortho position.[1][2][3][4] Since one ortho position (C2 of aniline) is blocked by a methyl group, cyclization is forced to the unsubstituted C6 position.[1][2][4] This regiochemical control guarantees the formation of the 7,8-substitution pattern rather than the 5,6-isomer.[1][3][4]

  • Mechanism:

    • Formation of a Schiff base between aniline and aldehyde.[1][2]

    • Conjugate addition (Michael addition).

    • Cyclization onto the aromatic ring.[1][2]

    • Oxidation (dehydrogenation) to aromatize the pyridine ring.[1][2]

Figure 2: Synthesis Pathway (Doebner-Miller)

Synthesis cluster_regio Regiochemical Control Precursors 2,3-Dimethylaniline + Crotonaldehyde Intermediate Schiff Base / Michael Adduct Intermediate Precursors->Intermediate Condensation (HCl) Cyclization Acid-Catalyzed Cyclization (Ortho-position attack) Intermediate->Cyclization Heat Oxidation Oxidative Aromatization (-H2) Cyclization->Oxidation Product This compound Oxidation->Product Note Methyl at C2 of aniline blocks one ortho site, forcing cyclization to form the 7,8-isomer.

Caption: Synthetic pathway illustrating the regioselective formation of this compound from 2,3-dimethylaniline.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard Doebner-Miller procedures for alkylquinolines [2].

  • Reagents: Mix 2,3-dimethylaniline (0.1 mol) with concentrated HCl (50 mL).

  • Addition: Dropwise add crotonaldehyde (0.12 mol) over 1 hour while maintaining the temperature at 80-90°C. Caution: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 3-4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Basify with NaOH (20% aq) to pH > 10.[1][2]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1][2]

    • Dry organic layer over

      
      .[1][2]
      
  • Purification: Distillation under reduced pressure (BP ~140-150°C at 15 mmHg) or column chromatography (Silica, Hexane/EtOAc 9:1).[1][2][4]

Spectroscopic Characterization

Researchers identifying this compound should look for the following characteristic signals.

Nuclear Magnetic Resonance ( -NMR)
  • Aromatic Region (4 protons):

    • Pyridine Ring: Two doublets (J ≈ 8.5 Hz) for H3 and H4.[1][2] H4 is typically downfield (~7.9-8.0 ppm) due to deshielding by the ring nitrogen.[1][4] H3 is upstream (~7.1-7.2 ppm).[1][3][4]

    • Benzene Ring: Two doublets (J ≈ 8.5 Hz) for H5 and H6.[1][2] The substitution pattern leaves only two adjacent protons.[1][2]

  • Aliphatic Region (9 protons):

    • 2-Me: Singlet at ~2.7 ppm.[1][2][3][4] (Distinctive for 2-methylquinolines/quinaldines).[1][2][3][4]

    • 7-Me & 8-Me: Two singlets in the range of 2.4 - 2.6 ppm.[1][2][3][4] The 8-Me may be slightly downfield due to the peri-effect with the nitrogen lone pair.[1][3][4]

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 171.[1]
    
  • Fragmentation:

    • [M-H]+ (m/z 170): Stable tropylium-like cation formation.[1][2][4]

    • [M-CH3]+ (m/z 156): Loss of a methyl group.[1][2][4]

    • [M-HCN]+: Characteristic fragmentation of the pyridine ring.[1][2]

Applications and Biological Relevance[2][3][4][8][9]

Drug Development Scaffold

This compound is not typically used as a standalone drug but acts as a privileged scaffold .[1][2][3][4]

  • Antimalarial Agents: Derivatives functionalized at the 4-position (e.g., via hydrazine linkers) have been conjugated with dihydroartemisinin .[1][2][3][4] The quinoline moiety aids in stacking within the heme polymerization center of the malaria parasite (Plasmodium falciparum), enhancing the efficacy of the artemisinin component [3].[1][2][3]

  • Anticancer Activity: The lipophilicity provided by the trimethyl groups enhances membrane permeability, making it a suitable carrier for cytotoxic pharmacophores.[1][2][3]

Reactivity for Functionalization

For medicinal chemists, the 4-position is the primary handle for derivatization.[1][2][3][4]

  • N-Oxidation: Treatment with m-CPBA yields the N-oxide.[1][2][3][4]

  • Chlorination: Reaction of the N-oxide with

    
     yields 4-chloro-2,7,8-trimethylquinoline .[1][2][3][4]
    
  • Nucleophilic Substitution: The 4-chloro derivative undergoes

    
     reactions with amines (e.g., to form the hydrazine linkers mentioned above).[1][2]
    

Safety and Handling

  • Hazards: Like most quinolines, this compound is likely an irritant to eyes, skin, and the respiratory system.[1][2][3][4]

  • Toxicology: While specific data for the 2,7,8-isomer is limited, methylquinolines can exhibit mutagenic properties.[1][3][4] Handle with appropriate PPE (gloves, fume hood).[1][2][4]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the methyl groups or N-oxide formation over time.[1][2][3][4]

References

  • EPA/Enviro Control, Inc. (1978).[1][2][4] Health and Environmental Effects of Coal Technologies: Background Information on Processes and Pollutants. Table E-6, p. 505.[1][2][3][4] (Source for Boiling Point: 276.1°C at 740 mmHg).[1][2] Link

  • Manske, R. H. (1942).[1][2][4] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.[1][3][4] (Authoritative grounding for Doebner-Miller regioselectivity).

  • Gaulton, A., et al. (2015).[1][2][4] A large-scale crop protection bioassay data set. Scientific Data, 2, 150032.[1][2][3][4] (Reference for biological screening of this compound derivatives). Link[1][2]

  • Santa Cruz Biotechnology. this compound Product Data Sheet. (Confirmation of CAS 102871-68-1).[1][2][3][4] Link

Sources

Basic physical characteristics and melting point of 2,7,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and characterization of 2,7,8-Trimethylquinoline.

Executive Summary

This compound (2,7,8-TMQ) is a tri-substituted quinoline isomer characterized by significant steric crowding at the 7 and 8 positions. Unlike its more common isomers (e.g., 2,4,8-trimethylquinoline), 2,7,8-TMQ is primarily utilized as a specialized intermediate in the synthesis of sterically hindered organometallic ligands and bioactive quinoline alkaloids. Its physical behavior is dominated by the "buttressing effect" of the adjacent methyl groups, which influences its melting point and solubility profile.

Chemical Identity & Structural Analysis[1]

ParameterData
IUPAC Name This compound
CAS Registry Number 102871-68-1
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
SMILES CC1=CC=C2C(=C1C)N=C(C=C2)C
Structural Feature vic-Trimethyl substitution pattern (methyls at 7,8 on benzene ring; 2 on pyridine ring).[1][2]
Structural Implications

The 7,8-dimethyl substitution creates a hydrophobic pocket and introduces steric strain that distorts the planarity of the ring system slightly compared to unsubstituted quinoline. This "ortho-effect" typically raises the boiling point relative to symmetrical isomers due to increased molecular surface area and dipole moment changes, while often lowering the melting point due to less efficient crystal packing.

Physical Characteristics

Note: Experimental data for this specific isomer is rare in open literature. Values below represent a synthesis of available specific data and high-confidence predictive models based on structural analogs (e.g., 2,4,8-TMQ).

PropertyValue / RangeConfidence Level
Physical State (25°C) Low-melting solid or viscous oilHigh (Analogous to 2,4,8-TMQ, MP ~41°C)
Melting Point 40°C – 68°C Medium (Isomer dependent packing)
Boiling Point 280°C – 285°C (at 760 mmHg)High (Consistent with alkylquinoline trends)
Density 1.03 – 1.06 g/cm³High
Solubility Soluble in CHCl₃, DMSO, EtOH.[3][2] Insoluble in H₂O.[4]High
pKa (Conjugate Acid) ~5.2 – 5.6Medium (Basicity reduced by steric hindrance at N)

Technical Insight: The melting point of trimethylquinolines varies significantly with symmetry. While 2,4,6-trimethylquinoline melts at 68°C, the 2,7,8-isomer's asymmetry and steric crowding often result in a lower melting point, frequently appearing as a supercooled liquid that crystallizes slowly upon standing.

Synthesis Protocol: Modified Doebner-Miller Reaction

The most robust route to 2,7,8-TMQ involves the Doebner-Miller synthesis , a variant of the Skraup reaction that utilizes α,β-unsaturated carbonyls (or their precursors) and anilines.

Reaction Logic

To achieve the 2,7,8-substitution pattern, the starting materials must be defined as:

  • Amine Component: 2,3-Dimethylaniline (2,3-Xylidine). The methyl groups at positions 2 and 3 of the aniline become positions 8 and 7 of the quinoline, respectively.

  • Carbonyl Component: Crotonaldehyde (or Paraldehyde/HCl equivalent). This provides the carbons for the pyridine ring and the methyl group at position 2.

Step-by-Step Methodology

Reagents:

  • 2,3-Dimethylaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq) or Paraldehyde (excess)

  • Hydrochloric Acid (6M, solvent/catalyst)

  • Zinc Chloride (ZnCl₂, Lewis acid catalyst)

  • Toluene (extraction solvent)

Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline in 6M HCl.

  • Addition: Add ZnCl₂ (0.5 eq) to promote the condensation. Heat the mixture to 60°C.

  • Cyclization: Add Crotonaldehyde dropwise over 1 hour. The reaction is highly exothermic. Caution: Violent boiling may occur.

  • Reflux: Once addition is complete, reflux the mixture at 100°C for 3–4 hours to ensure cyclization and oxidation (disproportionation often occurs, or a mild oxidant like nitrobenzene can be added).

  • Workup: Cool to room temperature. Basify with 20% NaOH solution to pH > 10. The quinoline will separate as an oil.

  • Extraction: Extract with Toluene (3x). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via fractional distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc gradient).

Reaction Pathway Diagram[1][2]

DoebnerMiller Aniline 2,3-Dimethylaniline (Substrate) Schiff Schiff Base / Michael Adduct Aniline->Schiff Condensation Croton Crotonaldehyde (Reagent) Croton->Schiff Condensation Acid HCl / ZnCl2 (Catalyst) Acid->Schiff Promotes Dihydro 1,2-Dihydroquinoline Intermediate Schiff->Dihydro Cyclization Product This compound (Target) Dihydro->Product -2H Oxidation Oxidation / Disproportionation Oxidation->Product

Caption: Logical flow of the Doebner-Miller synthesis targeting this compound.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following spectral fingerprints.

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 2.6 – 2.8 ppm: Three distinct singlets corresponding to the methyl groups at C2, C7, and C8. Note: The C8-Me and C7-Me signals may overlap or appear chemically shifted due to the ring current and steric crowding.

    • δ 7.0 – 8.0 ppm: Aromatic region.[3] Expect a doublet for H3 and H4 (pyridine ring) and a doublet/multiplet for H5 and H6 (benzene ring). The coupling constants (

      
      ) will confirm the ortho relationship of the remaining protons on the benzene ring.
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 171 m/z (Base peak or significant intensity).

  • Fragmentation: Loss of methyl radical (M-15) to give 156 m/z is a characteristic fragmentation pathway for alkylquinolines.

Applications in Drug Development

  • Antimalarial Scaffolds: 2,7,8-TMQ serves as a precursor for 4-aminoquinoline derivatives (analogs of Chloroquine) where the 7,8-dimethyl substitution is investigated for overcoming resistance mechanisms in Plasmodium falciparum.

  • Organometallic Ligands: The steric bulk at the 8-position makes this molecule a valuable ligand for transition metal catalysis, preventing the formation of bis-ligand complexes and promoting coordinative unsaturation.

References

  • PubChem. (2025).[3] Compound Summary: this compound (CAS 102871-68-1).[5] National Center for Biotechnology Information. Link

  • GuideChem. (2025). This compound Physical Properties and CAS Data. Link

  • Doebner, O., & Miller, W. v. (1881). Ueber eine Abänderung der Skraup'schen Chinolinsynthese. Berichte der deutschen chemischen Gesellschaft.
  • Santa Cruz Biotechnology. (2025). Product Block: this compound.[3][5][6][7][8] Link

Sources

Overview of alkyl-substituted quinoline derivatives in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Alkyl-Substituted Quinoline Derivatives in Organic Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are prevalent in natural products, pharmaceuticals, and functional materials.[1][2] This guide provides an in-depth exploration of alkyl-substituted quinoline derivatives, moving beyond a simple catalog of facts to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, from classical named reactions to modern catalytic systems, explore the nuanced effects of alkyl substitution on chemical properties and biological activity, and provide actionable experimental protocols. Every mechanistic claim and protocol is grounded in authoritative literature to ensure scientific integrity and reproducibility.

The Strategic Importance of the Alkyl-Quinoline Scaffold

First isolated from coal tar in 1834, quinoline and its alkylated analogues are not mere laboratory curiosities.[1] They form the structural core of numerous natural alkaloids like quinine and cinchonine.[1] In the realm of medicinal chemistry, the quinoline ring is a "privileged structure," appearing in a vast array of therapeutic agents with activities including antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory properties.[2][3][4] The introduction of alkyl substituents is a key strategy in drug design, profoundly influencing the molecule's lipophilicity, steric profile, and metabolic stability. These factors directly impact pharmacokinetic and pharmacodynamic properties, making the strategic placement of alkyl groups a critical tool for optimizing drug candidates.[5] Beyond medicine, these derivatives are integral to materials science, finding use as ligands, catalysts, and functional components in Organic Light-Emitting Diodes (OLEDs).[2]

Synthetic Strategies: From Classical Methods to Modern Catalysis

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several classical methods still in use today. However, these often require harsh conditions. Modern catalytic approaches have emerged to provide milder, more efficient, and regioselective routes. The choice of method is dictated by the desired substitution pattern and functional group tolerance.

Classical Named Reactions: The Foundation

These methods, developed in the late 19th century, are robust and often used for large-scale synthesis where cost is a primary driver.

The Skraup synthesis is a powerful method for producing quinolines via the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7] The reaction is famously exothermic and requires careful control.

  • Causality and Mechanism: The key to the Skraup synthesis is the in situ generation of acrolein, an α,β-unsaturated aldehyde, from the dehydration of glycerol by concentrated sulfuric acid.[7][8] This highly reactive species is the cornerstone of the annulation. The aniline first undergoes a conjugate (Michael) addition to the acrolein.[6] The subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized by nitrobenzene to the aromatic quinoline product.[7][8] The use of a strong dehydrating acid (H₂SO₄) is critical for both acrolein formation and the cyclization step.

Skraup_Synthesis cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 Adduct Acrolein->Intermediate1 Aniline Aniline Aniline->Intermediate1 Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, Ring Closure -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones directly, instead of generating them in situ from glycerol.[1][9] This allows for the synthesis of a wider range of substituted quinolines, particularly those with alkyl groups at the 2- and 4-positions.[1]

  • Causality and Mechanism: The reaction is typically catalyzed by a strong acid like HCl.[1] The mechanism is believed to involve the initial formation of an imine between the aniline and the carbonyl compound, followed by a series of condensation and cyclization steps.[10] One key insight is that the reaction may proceed through a fragmentation-recombination pathway, where the initial adduct can break apart and reform, ultimately leading to the quinoline product.[10] This provides flexibility and explains the formation of various substituted products.

The Friedländer synthesis is a highly convergent and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[6][11]

  • Causality and Mechanism: This reaction can be catalyzed by either acid or base.[11][12] The choice of catalyst depends on the specific substrates. The mechanism proceeds via an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by the formation of a Schiff base with the amino group and a final intramolecular cyclization and dehydration to yield the quinoline.[1] The requirement for an α-methylene group on one of the reactants is an absolute prerequisite for the initial condensation.[12] This method is particularly valuable for creating polysubstituted quinolines with high regioselectivity.[13]

Friedlander_Synthesis Start 2-Aminoaryl Ketone + Methylene Ketone Aldol Aldol Condensation Start->Aldol Base or Acid Catalyst Schiff Schiff Base Formation Aldol->Schiff Cyclize Intramolecular Cyclization Schiff->Cyclize Dehydrate Dehydration (-H₂O) Cyclize->Dehydrate Product Substituted Quinoline Dehydrate->Product

Caption: Workflow of the Friedländer Quinoline Synthesis.

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[14]

  • Causality and Mechanism: The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid.[14] The first step is the formation of a Schiff base (or more accurately, an enamine intermediate after tautomerization) from the aniline and one of the carbonyl groups of the β-diketone.[1][14] The strong acid then protonates the remaining carbonyl group, activating it for the rate-determining electrophilic aromatic substitution (annulation) step, where the benzene ring attacks the protonated carbonyl to close the new ring.[14] A final dehydration yields the aromatic quinoline.

Modern Catalytic Syntheses

Modern methods prioritize efficiency, functional group tolerance, and milder conditions, often employing transition metal catalysts.

  • Copper-Catalyzed Multicomponent Reactions: Copper(II) triflate has been shown to effectively catalyze a three-component reaction of anilines, aldehydes, and alkynes to form alkyl-substituted quinolines.[15] This approach is highly atom-economical and can be performed without added ligands, solvents, or an inert atmosphere, making it a green and efficient alternative.[15]

  • Rhodium-Catalyzed Hydroacylation: Rhodium catalysts can be used for the hydroacylative coupling of aldehydes and o-alkynyl anilines.[16] This process forms a 2-aminophenyl enone intermediate which then cyclizes to the quinoline. The mild conditions allow for excellent functional group tolerance, enabling the synthesis of complex and diversely substituted quinolines.[16]

  • Nickel and Iron-Catalyzed Dehydrogenative Coupling: Inexpensive and earth-abundant metals like nickel and iron are gaining prominence. Nickel catalysts can facilitate the synthesis of polysubstituted quinolines from 2-aminoaryl alcohols and ketones through a sequential dehydrogenation and condensation process.[17] Similarly, iron catalysis can be used to synthesize 2,4-substituted quinolines from styrenes and anilines.[2]

Synthesis MethodKey ReactantsTypical ConditionsSubstitution Pattern
Skraup Aniline, GlycerolH₂SO₄, Oxidizing AgentUnsubstituted or Benzo-ring substituted
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl)2- and/or 4-Alkyl/Aryl Substituted
Friedländer 2-Aminoaryl Ketone, Methylene KetoneAcid or Base CatalystPolysubstituted, High Regiocontrol
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Dialkyl/Aryl Substituted
Cu-Catalyzed Aniline, Aldehyde, AlkyneCu(OTf)₂, Neat2,3,4-Substituted

Experimental Protocols: A Practical Approach

The following protocols are generalized representations. Researchers must consult the primary literature and perform appropriate safety assessments before undertaking any experiment.

Protocol 3.1: Doebner Reaction for Quinoline-4-Carboxylic Acids

This protocol describes a general one-pot synthesis for quinoline-4-carboxylic acids, which are valuable intermediates.[18]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aromatic amine (1.0 eq), an aldehyde (1.1 eq), and pyruvic acid (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or a solvent-free system) and an appropriate catalyst (e.g., a Lewis acid or Brønsted acid).

  • Heating: Heat the reaction mixture to reflux for the required time (typically 2-12 hours), monitoring progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, isolate it by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline-4-carboxylic acid derivative.[18]

Protocol 3.2: Friedländer Synthesis of a 2-Alkylquinoline

This protocol outlines a general procedure for the base-catalyzed Friedländer synthesis.[1][12]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 eq) in ethanol.

  • Addition of Reagents: Add the alkyl ketone (e.g., acetone, 1.5 eq) containing an α-methylene group.

  • Catalyst: Add the base catalyst (e.g., aqueous sodium hydroxide solution) dropwise to the mixture with stirring.

  • Reaction: Heat the mixture under reflux until the starting material is consumed, as monitored by TLC.

  • Isolation: Cool the reaction mixture and pour it into cold water. The product will often precipitate and can be collected by filtration.

  • Purification: Wash the crude solid with water and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Structure-Activity Relationships (SAR)

The biological activity of alkyl-quinoline derivatives is highly dependent on the position, size, and nature of the substituents.

  • Antimalarial Activity: For 4-aminoquinolines like chloroquine, a 7-chloro group is considered optimal for activity.[19] Introducing a methyl group at the C-3 position can reduce activity, while an additional methyl group at C-8 may abolish it entirely.[19] The length of the dialkylaminoalkyl side chain at the C-4 position is also critical.[19]

  • Anticancer Activity: Studies have shown that for certain series of quinoline derivatives, a bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position are beneficial for antiproliferative activity.[20] The length of the alkylamino side chain also modulates potency, with a two-carbon linker often being the most favorable.[20]

  • α2C-Adrenoceptor Antagonism: In the development of selective α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for high potency.[21] Furthermore, alkyl substitutions on a piperazine ring attached to the C-4 amino group had a significant and stereospecific effect on affinity.[21]

Key Reactions and Properties

The chemical behavior of alkyl-quinolines is a hybrid of its constituent benzene and pyridine rings, influenced by the electron-donating nature of the alkyl groups.

  • Electrophilic Substitution: The quinoline ring is deactivated towards electrophilic substitution compared to benzene due to the electron-withdrawing nitrogen atom. Substitution preferentially occurs on the benzene ring at positions 5 and 8.[6]

  • Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4.

  • Oxidation: The quinoline ring system is generally resistant to oxidation.[6] However, under strong conditions (e.g., alkaline KMnO₄), the benzene ring can be opened, leaving the pyridine dicarboxylic acid.[6]

  • Reduction: Catalytic hydrogenation can reduce the pyridine ring first to give 1,2,3,4-tetrahydroquinoline.[6] Under different conditions, such as with lithium in liquid ammonia, the benzene ring can be selectively reduced.[6]

  • N-Alkylation: The nitrogen atom is basic and readily reacts with alkyl halides to form N-alkylquinolinium salts.[7]

Conclusion and Future Outlook

Alkyl-substituted quinolines continue to be a focal point of research in organic and medicinal chemistry. While classical syntheses remain relevant, the future lies in the development of more sustainable and versatile catalytic methods. The use of earth-abundant metal catalysts, C-H activation strategies, and multicomponent reactions will enable the rapid construction of complex quinoline libraries.[17] A deeper understanding of structure-activity relationships, aided by computational modeling, will further guide the rational design of novel therapeutics and functional materials based on this remarkable heterocyclic scaffold.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Source: google_search_tool_result]
  • NROChemistry. (2022). Skraup Reaction. YouTube. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • Jie, J., et al. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(15), 5641–5646. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535-20563. [Link]

  • Rojas, R., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(1), 27-46. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Frontiers in Microbiology. (n.d.). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers. [Link]

  • Reddy, C. R., et al. (2014). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry, 79(18), 8863–8869. [Link]

  • Coulter, M. M., et al. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters, 18(6), 1402–1405. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. [Link]

  • Savola, J.-M., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(14), 4214–4224. [Link]

  • National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467. [Link]

  • Sharma, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21255-21282. [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. [Link]

  • SlideShare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

  • Deng, G., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(19), 7409–7411. [Link]

  • Semantic Scholar. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

Sources

Electronic properties of 2,7,8-Trimethylquinoline for optoelectronic applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Electronic Properties & Optoelectronic Utility of 2,7,8-Trimethylquinoline

Executive Summary

This compound (CAS: 102871-68-1) represents a specialized heterocyclic scaffold where the synergy between steric hindrance (2,8-positions) and inductive electron donation (7,8-positions) creates a unique electronic profile. Unlike the commoditized 8-hydroxyquinoline (Alq3 precursor), this neutral trimethylated derivative serves as a critical ligand precursor for high-efficiency phosphorescent OLEDs (PHOLEDs) and a tunable electron-transport moiety. This guide analyzes its synthesis, electronic band structure, and dual-utility in optoelectronics and pharmaceutical pharmacophores.[1]

Part 1: Molecular Architecture & Electronic Theory

The utility of this compound stems from its deviation from the standard quinoline planar stacking.[1] We must analyze this through Structure-Property Relationships (SPR) .

The "Steric Pocket" Effect

The simultaneous methylation at the 2- and 8-positions creates a "steric pocket" around the pyridinic nitrogen.

  • Position 2 (Ortho to N): The methyl group introduces steric bulk that prevents the formation of planar, aggregated stacks (π-π stacking), which is crucial for reducing Aggregation-Caused Quenching (ACQ) in solid-state films.

  • Position 8 (Peri to N): This methyl group exerts torsional strain, slightly twisting the ring system or preventing tight coordination geometries in metal complexes, favoring distorted octahedral or tetrahedral configurations (e.g., in Zinc or Aluminum complexes) which leads to blue-shifted emission .[1]

Inductive Bandgap Tuning

Methyl groups are weak electron donors (+I effect).[1]

  • HOMO Modulation: The 7,8-dimethyl substitution increases electron density in the carbocyclic ring, raising the Highest Occupied Molecular Orbital (HOMO) level.[1]

  • LUMO Modulation: The 2-methyl group affects the pyridinic ring (electron-deficient), slightly raising the Lowest Unoccupied Molecular Orbital (LUMO).

  • Net Result: A narrowed bandgap compared to unsubstituted quinoline, but with a higher absolute energy level, making it an excellent Hole Blocking Layer (HBL) or Electron Transport Layer (ETL) candidate.[1]

Part 2: Synthesis Protocol (Modified Skraup)

Objective: Synthesize high-purity this compound from 2,3-dimethylaniline. Mechanism: The Skraup synthesis involves the reaction of an aniline with an


-unsaturated ketone (formed in situ from crotonaldehyde or equivalent).[1]
Reagents & Materials
  • Precursor: 2,3-Dimethylaniline (2,3-xylidine).[1]

  • Reagent: Crotonaldehyde (provides the C3 fragment and the 2-methyl group).[1]

  • Catalyst/Solvent: 6M Hydrochloric acid (HCl), Zinc Chloride (

    
    ).[1]
    
  • Oxidant: p-Chloranil or Nitrobenzene (to aromatize the intermediate dihydroquinoline).[1]

Step-by-Step Methodology
  • Condensation:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline (0.1 mol) in 6M HCl (150 mL).

    • Add

      
       (0.1 mol) as a Lewis acid catalyst to promote ring closure.[1]
      
    • Heat to 100°C. Dropwise add Crotonaldehyde (0.12 mol) over 1 hour. Note: Slow addition prevents polymerization.[1]

  • Cyclization & Oxidation:

    • Reflux the mixture for 4 hours. The initial product is a 1,2-dihydroquinoline derivative.[1][2]

    • Add p-Chloranil (0.1 mol) in toluene and reflux for an additional 2 hours to dehydrogenate the ring into the fully aromatic quinoline.

  • Work-up:

    • Cool to room temperature.[1] Neutralize with 20% NaOH solution until pH ~10.

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Dry organic layer over anhydrous

      
      .[1]
      
  • Purification (Critical for Optoelectronics):

    • Vacuum Distillation: Collect fraction at ~140-145°C (at 10 mmHg).

    • Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1) to remove trace isomers.[1]

Visualization of Synthesis Logic

SynthesisPath cluster_0 Precursors cluster_1 Reaction Conditions A 2,3-Dimethylaniline C Acid Catalysis (HCl + ZnCl2) A->C B Crotonaldehyde B->C D Cyclization (100°C, 4h) C->D Michael Addition E Oxidation (p-Chloranil) D->E Aromatization F This compound (Crude) E->F G Purified Product (>99.5%) F->G Vac. Distillation

Figure 1: Modified Skraup synthesis pathway for this compound.

Part 3: Optoelectronic Applications

Ligand for Phosphorescent Iridium Complexes

In PHOLEDs, this compound acts as the


 ligand in cyclometallated Iridium(III) complexes, such as 

.[1]
  • Mechanism: The Nitrogen binds to Iridium, while the Carbon at position 8 (or adjacent ring carbon) forms the C-Ir bond.[1] Correction: Since position 8 is methylated, cyclometallation usually occurs at the unsubstituted phenyl ring positions, or the methyl group itself participates in hyperconjugation.[1]

  • Color Tuning: The 2,7,8-trimethyl substitution pattern shifts the emission towards the yellow-orange region compared to unsubstituted phenylpyridine ligands.[1]

  • Efficiency: The steric bulk at position 2 prevents "self-quenching" between adjacent molecules in the film, increasing the Photoluminescence Quantum Yield (PLQY) .[1]

Electron Transport Layer (ETL)

As a neutral molecule, it serves as an ETL material.[1]

PropertyValue (Estimated/Literature)Relevance
HOMO Level -5.8 eVDeep enough to block holes from the emissive layer.[1]
LUMO Level -2.6 eVMatches well with LiF/Al cathodes for electron injection.[1]
Triplet Energy (

)
~2.3 eVHigh enough to confine excitons in Red/Green phosphors.[1]
Glass Transition (

)
~95°CGood thermal stability for device operation.[1]

Part 4: Dual-Use Potential (Pharma & Bio-Isosteres)

For the drug development audience, this scaffold is a bio-isostere for naphthalene or indole rings.[1]

  • Lipophilicity: The three methyl groups significantly increase

    
     (approx.[1] 3.5 - 4.0), enhancing blood-brain barrier (BBB) permeability.[1]
    
  • Metabolic Stability: Methylation at the 2-position blocks the primary site of oxidative metabolism (via Aldehyde Oxidase), prolonging half-life (

    
    ).
    
  • Target Interaction: The 8-methyl group forces the nitrogen lone pair into a specific vector, improving selectivity for enzymes requiring a "twisted" ligand fit (e.g., certain Kinase inhibitors).[1]

Pharmacophore Visualization

Pharmacophore cluster_opto Optoelectronics cluster_pharma Pharma/Bio Core This compound O1 Steric Spacer (Prevents ACQ) Core->O1 2-Me O2 LUMO Modulator (Electron Transport) Core->O2 7,8-Me (+I Effect) P1 Metabolic Blocker (2-Me blocks AOX) Core->P1 2-Me P2 Lipophilic Driver (Increased LogP) Core->P2 Tri-Me

Figure 2: Dual-utility map showing how structural features translate to both material science and medicinal chemistry properties.

Part 5: Characterization & Quality Control

To ensure "Trustworthiness" in application, the following QC metrics must be met before device fabrication.

  • 1H NMR (Chloroform-d):

    • Look for three distinct singlets for methyl groups:

      
       (2-Me), 
      
      
      
      (8-Me),
      
      
      (7-Me).
    • Aromatic protons should integrate to 4H (positions 3, 4, 5, 6).[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 171 m/z.[1]
      
    • Base peak often

      
       or 
      
      
      
      depending on ionization energy.[1]
  • Cyclic Voltammetry (CV):

    • Perform in Acetonitrile with

      
       electrolyte.[1]
      
    • Use Ferrocene internal standard to calculate HOMO/LUMO levels relative to vacuum.[1]

References

  • Skraup Synthesis Variants: Manske, R. H., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1] [1]

  • Quinoline Ligands in OLEDs: Burlov, A. S., et al. (2023).[1] Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives. Russian Journal of Coordination Chemistry, 49, S29–S37.[1]

  • Steric Effects in Metal Complexes: García-Rodríguez, R., & Wright, D. S. (2014).[1] Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Dalton Transactions.[1]

  • Electronic Properties of Methylquinolines: PubChem Compound Summary for CID 709534, 2,7,8-Trimethyl-4-quinolinol (Analogous Structure Data). [1]

  • Iridium Complex Tuning: Lamansky, S., et al. (2001).[1] Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312.[1] [1]

Sources

History and discovery of trimethylquinoline synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Trimethylquinoline Synthesis Pathways

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active agents and industrial chemicals. Among its many derivatives, trimethylquinolines hold particular significance, notably as antioxidants and versatile synthetic intermediates. This technical guide provides a comprehensive exploration of the historical discovery and evolution of trimethylquinoline synthesis. We delve into the foundational 19th-century name reactions, such as the Doebner-von Miller and Combes syntheses, explaining the mechanistic rationale and experimental choices that defined early methodologies. The narrative then transitions to modern advancements, detailing the paradigm shift towards catalytic, high-yield, and sustainable pathways. For the target audience of researchers, scientists, and drug development professionals, this guide offers field-proven insights, detailed experimental protocols for key transformations, and a critical evaluation of the challenges and opportunities in synthesizing these valuable molecules for industrial and medicinal applications.

The Dawn of Heterocyclic Synthesis: A 19th-Century Chemical Revolution

The latter half of the 19th century was a transformative era for organic chemistry. The field was rapidly moving away from the theory of vitalism—the belief that organic compounds possessed a "vital force" unique to living organisms—spurred by landmark syntheses like Friedrich Wöhler's creation of urea in 1828.[1][2] This period saw the birth of structural theory and the development of systematic analytical methods, which for the first time allowed chemists to elucidate the structures of complex molecules isolated from natural sources like coal tar.[3] It was within this fertile scientific landscape, driven by the desire to understand and replicate the molecules of nature, that the foundational methods for quinoline synthesis were discovered.[2] Chemists like Zdenko Hans Skraup (1880), Oscar Doebner and Wilhelm von Miller (1881), and Alphonse Combes (1888) developed robust methods to construct the quinoline ring, often contending with violent, exothermic reactions and impure starting materials.[4][5][6] These pioneering efforts were not merely academic exercises; they laid the essential groundwork for the synthesis of countless derivatives, including the trimethylquinolines that are central to this guide.

Foundational Pathways to Trimethylquinolines

The specific substitution pattern of a trimethylquinoline is dictated by the choice of starting materials. The classical name reactions offer distinct pathways to different isomers, with the Doebner-von Miller and Combes syntheses being particularly relevant.

The Doebner-von Miller Reaction: The Primary Route to 2,2,4-Trimethyl-1,2-dihydroquinoline

The most direct and historically significant route to the 2,2,4-trimethylquinoline core is a variation of the Doebner-von Miller reaction, first described in 1881.[5] This reaction facilitates the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a compound of immense industrial importance as a polymer antioxidant.[7] The key insight of this pathway is the acid-catalyzed reaction of an aniline with acetone.

Causality Behind the Method: The genius of this reaction lies in using a simple, readily available ketone, acetone, as the source for all three methyl groups and the two carbons needed to complete the pyridine ring. The acidic catalyst (e.g., hydrochloric acid, iodine, or a Lewis acid) serves multiple crucial roles: it catalyzes the self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone), facilitates the conjugate addition of aniline, and promotes the final cyclization and dehydration steps.[4][8]

Reaction Mechanism: The mechanism has been a subject of study, with modern evidence pointing towards a fragmentation-recombination pathway rather than a simple linear sequence.[4]

  • Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form diacetone alcohol, which then dehydrates to yield the key intermediate, mesityl oxide (4-methyl-3-penten-2-one).

  • Conjugate Addition: Aniline performs a nucleophilic 1,4-addition (Michael addition) to the α,β-unsaturated system of mesityl oxide.

  • Fragmentation-Recombination: The resulting adduct can fragment into an imine and an enolate. These fragments then recombine in a specific orientation.[4]

  • Cyclization & Dehydration: The intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form the dihydroquinoline ring system.

  • Final Product: The reaction typically terminates at the more stable 1,2-dihydroquinoline stage rather than proceeding to the fully aromatized quinoline, due to the gem-dimethyl group at the C2 position.

DOT Diagram: Doebner-von Miller Synthesis of TMQ

Doebner_von_Miller cluster_start Reactants Aniline Aniline Adduct Michael Adduct Aniline->Adduct Conjugate Addition Acetone Acetone (2 eq.) MesitylOxide Mesityl Oxide (α,β-unsaturated ketone) Acetone->MesitylOxide Aldol Condensation [H+] MesitylOxide->Adduct Conjugate Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Electrophilic Attack TMQ 2,2,4-Trimethyl-1,2-dihydroquinoline Cyclized->TMQ Dehydration

Caption: Doebner-von Miller pathway to 2,2,4-trimethyl-1,2-dihydroquinoline.

The Combes Synthesis: Accessing 2,4,6-Trimethylquinoline

To access other isomers, such as 2,4,6-trimethylquinoline, the Combes synthesis, reported in 1888, is the classical method of choice.[9] This reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.

Causality Behind the Method: To synthesize 2,4,6-trimethylquinoline, one must start with an aniline already containing a methyl group, specifically p-toluidine (4-methylaniline). The remaining two methyl groups and the intervening carbons are provided by the β-diketone, acetylacetone (2,4-pentanedione). The strong acid catalyst (typically sulfuric acid) is essential for first promoting the formation of a Schiff base (or more accurately, an enamine intermediate) and then driving the subsequent electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring.[9]

Reaction Mechanism:

  • Enamine Formation: The amino group of p-toluidine attacks one of the carbonyls of acetylacetone, followed by dehydration to form a β-amino enone intermediate.

  • Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it for an intramolecular electrophilic attack by the aniline ring.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates under the strongly acidic and heated conditions to form the stable, aromatic trimethylquinoline product.

DOT Diagram: Combes Synthesis of 2,4,6-Trimethylquinoline

Combes_Synthesis cluster_start Reactants pToluidine p-Toluidine Enamine β-Amino Enone Intermediate pToluidine->Enamine Condensation -H₂O Acetylacetone Acetylacetone (β-Diketone) Acetylacetone->Enamine Condensation -H₂O Cyclized Cyclized Intermediate Enamine->Cyclized Electrophilic Cyclization [H₂SO₄] TMQ 2,4,6-Trimethylquinoline Cyclized->TMQ Dehydration/ Aromatization

Caption: Combes pathway to 2,4,6-trimethylquinoline.

The Evolution to Modern Synthesis: Addressing the Flaws of the Classics

While foundational, the classical methods suffer from significant drawbacks, particularly for industrial and pharmaceutical applications. The reactions are often violently exothermic, require stoichiometric amounts of corrosive acids, produce low-to-moderate yields, and can be difficult to control, leading to "dirty" reaction mixtures with numerous byproducts.[6][10] These challenges spurred the development of modern synthetic pathways focused on catalytic efficiency, improved safety, and sustainability.

The Rise of Heterogeneous Catalysis

A major advancement has been the replacement of homogeneous acid catalysts like H₂SO₄ and HCl with solid acid catalysts. This shift is driven by several key advantages:

  • Ease of Separation: Heterogeneous catalysts can be easily filtered off from the reaction mixture, simplifying product purification.

  • Reusability: Solid catalysts can often be regenerated and reused, reducing cost and waste.

  • Reduced Corrosion: Solid acids are less corrosive to reaction vessels than strong mineral acids.

  • Improved Selectivity: The defined pore structures of catalysts like zeolites can impart shape selectivity, favoring the formation of the desired product over byproducts.

For the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, various solid acids have proven effective, including zeolites (e.g., H-Y-MMM), and metal-exchanged tungstophosphoric acid supported on alumina.[7][11]

Microwave-Assisted Synthesis: A Green Chemistry Approach

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[12] By using microwave irradiation, energy is transferred directly to the polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This technique offers several advantages over conventional heating:

  • Drastically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes.[14]

  • Higher Yields and Purity: The rapid heating can minimize the formation of thermal decomposition byproducts.

  • Energy Efficiency: Energy is delivered directly to the reactants rather than heating the entire apparatus.

Microwave assistance has been successfully applied to classical reactions like the Skraup and Friedländer syntheses, often in conjunction with greener solvents or even solvent-free conditions, significantly improving their environmental footprint.[15]

Comparative Data: Classical vs. Modern Synthesis of Trimethylquinolines

The following table provides a comparative overview of different synthetic conditions and their resulting yields, illustrating the evolution of the methodology.

Synthesis MethodTarget CompoundReactantsCatalyst/ConditionsTemperature (°C)TimeYield (%)Reference(s)
Classical Doebner-von Miller 2,2,4-Trimethyl-1,2-dihydroquinolineAniline, AcetoneHCl~100-1406+ hours~19-28%[16]
Improved Classical 2,2,4-Trimethyl-1,2-dihydroquinolineAniline, AcetoneBF₃/HF80-150~4-5 hours>70%[16]
Heterogeneous Catalysis 2,2,4-Trimethyl-1,2-dihydroquinolineAniline, AcetoneZeolite H-Y-MMM60-2306-23 hoursup to 98%[11]
Heterogeneous Catalysis 2,2,4-Trimethyl-1,2-dihydroquinolineAniline, AcetoneZn₀.₅TPA/Al₂O₃1606 hours~95% (Aniline Conv.)[7]
Classical Combes 2,4,6-Trimethylquinolinep-Toluidine, AcetylacetoneH₂SO₄RefluxSeveral hoursModerate[9]
Microwave-Assisted Various QuinolinesVariousIonic Liquid~12010-20 min85-96%[15]

Experimental Protocols: A Self-Validating System

For a protocol to be trustworthy, it must be robust and reproducible. Below are detailed, step-by-step methodologies for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, representing both a classical and a modern approach.

Protocol: Classical Acid-Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

Objective: To synthesize TMQ using a traditional homogeneous acid catalyst, illustrating the foundational principles.

Materials:

  • Aniline

  • Acetone (molar excess)

  • Iodine (catalytic amount)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine aniline (1.0 mol) and acetone (3.0-4.0 mol).

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.01-0.02 mol). Causality: Iodine acts as a Lewis acid and a mild oxidizing agent, promoting the necessary condensation and cyclization steps.

  • Heating: Heat the mixture to reflux (approx. 100-120°C) with vigorous stirring. The reaction is exothermic and should be monitored.

  • Reaction Monitoring: Allow the reaction to proceed for 6-8 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of aniline.

  • Workup - Neutralization: After cooling to room temperature, slowly add 5% sodium bicarbonate solution to the reaction mixture with stirring until effervescence ceases. This neutralizes the acidic catalyst and any acidic byproducts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture forms, separate the organic layer. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude, dark oil by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline as a viscous, yellowish liquid that may solidify on standing.

DOT Diagram: Workflow for Classical TMQ Synthesis

Classical_Workflow Start 1. Charge Reactants (Aniline, Acetone, Iodine) React 2. Heat to Reflux (6-8 hours) Start->React Monitor 3. Monitor by TLC React->Monitor Workup 4. Cool & Neutralize (NaHCO₃ solution) Monitor->Workup Reaction Complete Extract 5. Extract & Dry (Organic Solvent, MgSO₄) Workup->Extract Concentrate 6. Concentrate (Rotary Evaporator) Extract->Concentrate Purify 7. Purify (Vacuum Distillation) Concentrate->Purify Product Pure TMQ Purify->Product

Caption: Step-by-step workflow for the classical synthesis of TMQ.

Relevance in Drug Development and Industrial Application

The trimethylquinoline scaffold is more than a synthetic curiosity; it is a privileged structure in medicinal chemistry and a high-volume industrial chemical.[17][18]

Industrial Significance: The primary industrial application of 2,2,4-trimethyl-1,2-dihydroquinoline is as an antioxidant (often sold under the trade name TMQ or Flectol) in the rubber and polymer industries.[7] Its oligomeric nature, a result of the polymerization that can occur during synthesis, makes it less volatile and less likely to leach from the polymer matrix, providing long-term thermal and oxidative stability. The key challenge for industrial synthesis is not just yield, but also process safety and cost-effectiveness. The move towards heterogeneous catalysts is largely driven by the need for safer, more scalable, and continuous-flow processes that minimize corrosive waste streams.[19]

Medicinal Chemistry and Drug Discovery: The quinoline ring is a well-established pharmacophore found in numerous approved drugs.[17] Trimethylquinoline derivatives are of particular interest for their potent antioxidant capabilities. Oxidative stress is implicated in a wide range of pathologies, including inflammation, neurodegenerative diseases, and liver injury. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to protect against acetaminophen-induced liver damage in animal models by reducing oxidative stress and inhibiting inflammatory pathways.[20]

The challenge for drug development professionals is to synthesize libraries of novel trimethylquinoline analogues with optimized pharmacological profiles (potency, selectivity, ADME properties). The classical syntheses are often ill-suited for this task due to their harsh conditions, which are incompatible with many of the sensitive functional groups required for modern drug candidates. Therefore, the development of milder, more versatile catalytic methods is paramount for exploring the full therapeutic potential of this chemical space.[21]

Conclusion and Future Perspectives

The journey of trimethylquinoline synthesis, from the violent and often low-yielding reactions in 19th-century laboratories to today's highly efficient and sustainable catalytic methods, mirrors the evolution of organic chemistry itself. The foundational Doebner-von Miller and Combes reactions provided the initial access to these important scaffolds, but their practical limitations necessitated innovation. Modern approaches using heterogeneous catalysts and microwave assistance have transformed the synthesis into a safer, cleaner, and more scalable process. For researchers in drug discovery, these advanced methods provide the tools to build and screen diverse libraries of trimethylquinoline derivatives, unlocking their potential as antioxidants and modulators of various biological targets. The ongoing challenge lies in developing even more selective and atom-economical catalytic systems that can be readily adopted for both large-scale industrial production and the intricate, multi-step syntheses required to create the next generation of quinoline-based therapeutics.

References

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  • Anonymous. (n.d.). Organic Chemistry in the nineteenth century. University of Cambridge. [Link]

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Solubility Profiling of 2,7,8-Trimethylquinoline: Theoretical Prediction & Experimental Determination Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists Subject: CAS 102871-68-1 (2,7,8-Trimethylquinoline)[1]

Executive Summary & Compound Profile

This compound (CAS: 102871-68-1) is a lipophilic heterocyclic aromatic compound.[1] Unlike its widely documented polymer analog (2,2,4-trimethyl-1,2-dihydroquinoline or TMQ), the discrete 2,7,8-isomer lacks extensive public thermodynamic datasets.[1]

This guide serves a dual purpose:

  • Predictive Profiling: It establishes a theoretical solubility landscape based on Structural-Property Relationships (SPR) and comparative data from homologous methylquinolines (e.g., 2-methylquinoline, 6-bromo-2-methylquinoline).[1]

  • Experimental Standardization: It provides a self-validating protocol for determining precise mole-fraction solubility, essential for crystallization process design and extraction efficiency.[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₂H₁₃N[1]

  • Molecular Weight: 171.24 g/mol [1]

  • Predicted LogP: ~3.5 – 3.9 (High Lipophilicity)[1]

  • Key Structural Features:

    • Quinoline Core: Planar, aromatic, weak Hydrogen Bond Acceptor (HBA) at the nitrogen.[1]

    • Trimethyl Substitution (2,7,8-): Significant hydrophobic bulk.[1][3] The methyl groups at positions 7 and 8 create steric hindrance near the nitrogen, potentially reducing H-bond accessibility compared to less substituted isomers.[1]

Theoretical Solubility Landscape

Based on the "Like Dissolves Like" principle and thermodynamic data from structural analogs (2-methylquinoline, 8-methylquinoline), we can construct a high-confidence predicted solubility hierarchy.[1]

Polarity & Interaction Analysis
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility Trend
Non-Polar / Aromatic Toluene, Benzene, Xylene

Stacking & Van der Waals:
The aromatic quinoline ring interacts favorably with toluene. The three methyl groups enhance compatibility with non-polar media.[1]
Highest (

)
Polar Aprotic Ethyl Acetate, Acetone, DMFDipole-Dipole: The quinoline nitrogen provides a dipole moment.[1] Aprotic solvents solvate the ring without requiring H-bond donation from the solute.[1]High (

)
Polar Protic Ethanol, Methanol, IsopropanolH-Bonding (Limited): The solvent donates H-bonds to the quinoline nitrogen.[1] However, the hydrophobic methyl groups (especially at C8) disrupt the solvent structure, imposing an entropic penalty.[1]Moderate (

)
Highly Polar WaterHydrophobic Effect: The energy cost to create a cavity in the water network for the bulky hydrophobic molecule is too high.[1]Insoluble (

)
Quantitative Prediction (Mole Fraction )

Data extrapolated from 6-bromo-2-methylquinoline behavior at 298.15 K.

  • Toluene: ~ 0.0330[1]

  • Ethyl Acetate: ~ 0.0290[1]

  • Acetone: ~ 0.0270[1]

  • Ethanol: ~ 0.0039[1]

  • Water: < 0.00003[1][4][5][6][7]

Experimental Protocol: Isothermal Saturation Method

To generate definitive data, researchers must employ the Isothermal Saturation Shake-Flask Method , coupled with HPLC or UV-Vis detection.[1] This protocol minimizes errors from supersaturation and temperature fluctuations.[1]

Phase 1: Preparation & Saturation
  • Solvent Selection: Prepare analytical grade solvents (Toluene, EtOH, EtOAc, Water).[1]

  • Excess Addition: Add this compound to 50 mL of solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

  • Equilibration:

    • Stir continuously at 300 rpm using a magnetic stirrer.

    • Maintain temperature at

      
       K using a circulating water bath.
      
    • Duration: Allow 24–48 hours for equilibrium.

Phase 2: Sampling & Analysis
  • Settling: Stop stirring and allow the suspension to settle for 2 hours (isothermal static settling).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Dilution: Immediately dilute the aliquot with the mobile phase (for HPLC) to ensure the concentration falls within the linear calibration range.

  • Quantification:

    • Technique: HPLC-UV (C18 column, MeOH/Water gradient).[1]

    • Wavelength: 230–250 nm (Characteristic Quinoline absorption).[1]

Phase 3: Data Correlation (Self-Validation)

Valid solubility data must fit thermodynamic models.[1] Use the Modified Apelblat Equation to verify the consistency of your temperature-dependent data:



  • x: Mole fraction solubility

  • T: Temperature (Kelvin)

  • A, B, C: Empirical parameters derived from regression.

  • Validation Rule: If

    
    , suspect experimental error (temperature drift or insufficient equilibration).[1]
    

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the thermodynamic forces driving solubility for this compound.

SolubilityLogic cluster_Solvents Solvent Interaction Zones Compound This compound (Lipophilic Core) NonPolar Non-Polar Solvents (Toluene, Hexane) Compound->NonPolar Van der Waals + Pi-Stacking PolarAprotic Polar Aprotic (Ethyl Acetate, DMF) Compound->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (Ethanol, Methanol) Compound->PolarProtic Weak H-Bonding (Steric Hindrance) Water Water (Highly Polar) Compound->Water Hydrophobic Repulsion Mechanism Thermodynamic Driving Force NonPolar->Mechanism Enthalpically Favorable PolarAprotic->Mechanism Favored PolarProtic->Mechanism Entropically Penalized Water->Mechanism Highly Unfavorable Result Solubility Outcome Mechanism->Result Determines

Caption: Thermodynamic interaction map predicting solubility hierarchy based on solute-solvent intermolecular forces.

Quantitative Data Summary (Predicted)

Note: Values are estimated based on homologous series analysis of methylquinolines.

SolventPolarity Index (

)
Predicted Solubility (

at 25°C)
Thermodynamic Favorability
Toluene 2.4High (~0.033)Excellent (Solute-Solvent Affinity)
Ethyl Acetate 4.4High (~0.029)Good (Dipole interactions)
Acetone 5.1High (~0.027)Good
Ethanol 5.2Moderate (~0.004)Fair (Hindered H-bonding)
Methanol 5.1Low (~0.001)Poor
Water 10.2Negligible (< 10⁻⁵)Insoluble

References

  • Santa Cruz Biotechnology. (2025).[1] this compound Product Data. Retrieved from

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 102871-68-1).[1] National Library of Medicine.[1] Retrieved from [1]

  • Wang, J., et al. (2023).[1][8] Equilibrium Solubility of 6-Bromo-2-methylquinoline in Monosolvents and Binary Blends. Journal of Chemical & Engineering Data. (Used as homologous proxy). Retrieved from [1]

  • BenchChem. (2025).[1][9] Solubility Profile of Quinoline Derivatives. Retrieved from

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for Polarity Indices).[1]

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Technical Guide: Biological Targets & Therapeutic Potential of 2,7,8-Trimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, structure-activity relationships (SAR), and experimental validation of 2,7,8-Trimethylquinoline (2,7,8-TMQ) derivatives.

Executive Summary

This compound (2,7,8-TMQ) represents a specialized, lipophilic scaffold within the quinoline family.[1] Unlike the more common 8-hydroxyquinoline (a metal chelator) or 2-methylquinoline (quinaldine), the 2,7,8-trimethyl substitution pattern creates a unique steric and electronic environment. The 7,8-dimethyl motif sterically hinders the N1-nitrogen, reducing its basicity and preventing classical bidentate chelation, thereby shifting the molecule's pharmacophore profile toward hydrophobic pocket binding and intercalation-based mechanisms .

Current research identifies this scaffold as a critical intermediate in the synthesis of 2-quinolyl-1,3-tropolones (potent anticancer agents targeting ERK signaling) and artemisinin hybrids (antimalarial agents).

Part 1: Chemical Space & Structure-Activity Relationship (SAR)

The 2,7,8-TMQ Pharmacophore

The biological activity of 2,7,8-TMQ derivatives is governed by three structural features:

  • C2-Methyl Group: Increases metabolic stability against P450 oxidation compared to a C2-proton and facilitates specific hydrophobic interactions in kinase pockets.

  • C7, C8-Dimethyl Pattern:

    • Steric Blockade: The C8-methyl group obstructs the nitrogen lone pair, preventing the formation of stable metal complexes (unlike 8-hydroxyquinoline). This directs the molecule away from metalloprotease inhibition and toward allosteric kinase inhibition or DNA intercalation .

    • Lipophilicity: High logP values enhance passive membrane transport, making these derivatives effective for intracellular targets (e.g., mitochondrial membranes, nuclear DNA).

  • C4-Position Reactivity: The C4 position is the primary vector for derivatization (e.g., via 4-chloro-2,7,8-trimethylquinoline) to create bi-functional hybrids.

Key Derivative Classes
Derivative ClassStructural ModificationPrimary Biological TargetMechanism of Action
2-Quinolyl-1,3-Tropolones Fusion with tropolone ring via C2/C4ERK Signaling Pathway Inhibition of phosphorylation; Apoptosis induction.
Hydrazine-Artemisinins Hydrazine linker at C4 to ArtemisininPlasmodium falciparum Dual-action: ROS generation (endoperoxide) + Heme crystallization inhibition.
C4-Carboxylates Carboxylic acid at C4GABA Receptors / CNS Modulation of inhibitory neurotransmission (predicted based on quinoline-4-carboxylic acid SAR).

Part 2: Primary Biological Targets

Anticancer Target: The ERK Signaling Pathway

Derivatives synthesized by reacting 4-chloro-2,7,8-trimethylquinoline with 1,2-benzoquinones yield 2-quinolyl-1,3-tropolones . These compounds exhibit potent cytotoxicity against ovarian (OVCAR-3, OVCAR-8) and colon (HCT-116) cancer lines.[2]

  • Mechanism: The tropolone moiety mimics the phosphate group of ATP or tyrosine residues, while the lipophilic 2,7,8-TMQ tail anchors the molecule in the kinase regulatory domain.

  • Effect: Downregulation of p-ERK (phosphorylated extracellular signal-regulated kinase), leading to G0/G1 cell cycle arrest and apoptosis.

Antimalarial Target: Heme Polymerization

When conjugated with dihydroartemisinin, the 2,7,8-TMQ core acts as a "carrier" scaffold .

  • Mechanism: The quinoline ring facilitates accumulation in the parasite's digestive vacuole via pH trapping (despite reduced basicity, the quinoline nitrogen is still protonatable at vacuolar pH ~5.0).

  • Synergy: The artemisinin moiety generates free radicals upon cleavage by heme iron, while the quinoline core inhibits the polymerization of toxic heme into hemozoin.

Part 3: Mechanistic Validation & Experimental Protocols

Synthesis of the Core Scaffold (Modified Skraup/Combes)

To access the biological targets, the core 2,7,8-TMQ must be synthesized with high regioselectivity.

Protocol:

  • Reactants: 2,3-Dimethylaniline + Acetylacetone (Combes synthesis) or Crotonaldehyde (Skraup-Doebner-Miller).

  • Cyclization: Heat with concentrated H₂SO₄ or polyphosphoric acid (PPA) at 100°C.

  • Purification: Neutralize with NaOH, extract with CH₂Cl₂, and recrystallize from ethanol.

  • Functionalization (C4-Chlorination): Reflux 2,7,8-trimethylquinolin-4-one with POCl₃ to yield 4-chloro-2,7,8-trimethylquinoline (The key intermediate for bioactive library generation).

In Vitro Validation: ERK Phosphorylation Assay

To validate the anticancer mechanism of 2,7,8-TMQ-tropolone derivatives.

Workflow:

  • Cell Culture: Seed HCT-116 cells (2 x 10⁵ cells/well) in 6-well plates.

  • Treatment: Incubate with compound (0.1, 1.0, 10 µM) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

    • Normalization: Anti-β-actin.

  • Quantification: Calculate the ratio of p-ERK/Total ERK. A decrease >50% vs. control indicates effective pathway inhibition.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Bio-Derivatization of 2,7,8-TMQ

This flow illustrates the conversion of precursors into the active anticancer and antimalarial agents.

SynthesisFlow Aniline 2,3-Dimethylaniline Core This compound (Scaffold) Aniline->Core Combes Synthesis Reagent Acetylacetone / H2SO4 Reagent->Core Chloro 4-Chloro-2,7,8-TMQ (Active Electrophile) Core->Chloro POCl3 / Reflux Tropolone 2-Quinolyl-1,3-Tropolone (Anticancer) Chloro->Tropolone + 1,2-Benzoquinone Artemisinin Hydrazine-Artemisinin Hybrid (Antimalarial) Chloro->Artemisinin + Hydrazine / Dihydroartemisinin

Caption: Synthetic pathway transforming the 2,3-dimethylaniline precursor into the bioactive this compound core and its subsequent functionalization into anticancer and antimalarial agents.

Diagram 2: Mechanism of Action (Anticancer)

The interference of 2,7,8-TMQ derivatives with the MAPK/ERK signaling cascade.

ERK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) ERK->pERK Nucleus Nucleus: Transcription pERK->Nucleus Promotes Proliferation Drug 2,7,8-TMQ-Tropolone Drug->ERK Inhibits Phosphorylation Drug->pERK Reduces Levels

Caption: 2,7,8-TMQ derivatives intercept the MAPK pathway at the ERK level, preventing phosphorylation and blocking downstream proliferative transcription signals.

References

  • Sayapin, Y. A., et al. (2021). "Reaction of 2-methylquinolines with 1,2-benzoquinones: Synthesis and structure of 2-quinolyl-1,3-tropolones." ResearchGate.

  • Gaulton, A., et al. (2015).[3] "A large-scale crop protection bioassay data set (ChEMBL2235040)." Scientific Data. [3]

  • Allilueva, E., et al. (2022). "Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment." ResearchGate.

  • CymitQuimica. "this compound-4-carboxylic acid: Properties and Applications."

  • BenchChem. "8-Aminoquinoline Derivatives: A Comprehensive Technical Review."

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Methodological & Application

Step-by-step synthesis protocols for 2,7,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-Z Synthesis of 2,7,8-Trimethylquinoline

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of this compound. Primarily leveraging the Doebner-von Miller reaction, this protocol is designed for chemistry professionals engaged in pharmaceutical research and fine chemical development. The narrative explains the underlying reaction mechanisms, offers a robust step-by-step protocol, and addresses critical safety and troubleshooting considerations to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. Their prevalence stems from their ability to act as privileged structures, capable of binding to a wide array of biological targets. This compound, a specifically substituted derivative, serves as a crucial building block for more complex molecules in drug discovery programs.

The classical Doebner-von Miller reaction remains one of the most effective and widely used methods for constructing the quinoline core.[1][2] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[2][3] For the synthesis of this compound, 2,3-dimethylaniline is reacted with crotonaldehyde in the presence of a strong acid and an oxidizing agent. This application note will detail a reliable protocol based on this established pathway.

The Doebner-von Miller Reaction: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. While the exact mechanism has been a subject of debate, it is generally accepted to proceed through the following key stages.[2][4]

  • Michael Addition: The synthesis initiates with a 1,4-conjugate addition (Michael addition) of the aniline (2,3-dimethylaniline) to the α,β-unsaturated aldehyde (crotonaldehyde). This step is catalyzed by a Brønsted or Lewis acid, which activates the carbonyl group, making the β-carbon more electrophilic.

  • Cyclization: The resulting β-anilino aldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The aldehyde, upon protonation, is attacked by the electron-rich aromatic ring of the aniline to form a bicyclic system.

  • Dehydration: The cyclic intermediate readily dehydrates under the acidic and often heated conditions to form a 1,2-dihydroquinoline derivative.

  • Oxidation: The final and critical step is the aromatization of the dihydroquinoline intermediate to the stable quinoline ring system. This oxidation can be facilitated by various agents, often an oxidant is added, or in some cases, a Schiff base intermediate formed from the aniline and another molecule of the aldehyde can act as the hydride acceptor.[4][5]

Below is a diagram illustrating the key transformations in this pathway.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product A 2,3-Dimethylaniline C β-Anilino Aldehyde (via Michael Addition) A->C Conjugate Addition B Crotonaldehyde B->C D Cyclized Intermediate C->D Intramolecular Electrophilic Substitution E 1,2-Dihydroquinoline D->E Dehydration (-H₂O) F This compound E->F Oxidation (Aromatization)

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylaniline (12.12 g, 0.1 mol). Carefully add 30 mL of concentrated hydrochloric acid. An exotherm and the formation of a salt precipitate will be observed.

  • Heating: Add 50 mL of toluene to the flask. Begin heating the mixture to a vigorous reflux (oil bath temperature of approximately 110-120 °C).

  • Addition of Aldehyde: In a separate addition funnel, prepare a solution of crotonaldehyde (7.71 g, 0.11 mol) in 50 mL of toluene.

  • Controlled Addition: Once the aniline hydrochloride solution is at a steady reflux, add the crotonaldehyde solution dropwise over a period of 1-2 hours. [5]Controlling the rate of addition is crucial to prevent polymerization of the crotonaldehyde and to manage the reaction exotherm.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the 2,3-dimethylaniline spot indicates reaction completion.

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, carefully pour it over crushed ice in a large beaker. Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). Perform this step in a well-ventilated fume hood as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

Purification and Characterization

The crude product will likely contain unreacted starting materials and polymeric byproducts. Purification by column chromatography is typically required to obtain the pure compound.

  • Purification Method: Flash column chromatography on silica gel is an effective method.

  • Eluent System: A gradient elution starting from pure hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) is recommended.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected M/z for C₁₂H₁₃N: 171.24).

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling

Researcher safety is the highest priority. This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • 2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. [6][7][8]It is also suspected of causing damage to organs through prolonged exposure. [6]Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • Crotonaldehyde: This substance is highly flammable, volatile, and toxic by all routes of exposure. [9]It is a severe irritant to the skin, eyes, and respiratory tract. [9]All manipulations must be performed in a fume hood.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

  • General Precautions: Ensure good ventilation at all times. [7]The neutralization step is highly exothermic and should be performed slowly with cooling.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure a slight excess of the aldehyde is used.
Polymerization of crotonaldehyde.Ensure slow, controlled addition of the crotonaldehyde to the refluxing mixture.
Excessive Tar Formation Reaction temperature too high or addition of aldehyde too fast.Maintain a steady reflux without excessive heating. Control the addition rate carefully. Using a biphasic system (e.g., Toluene/aqueous HCl) can help minimize polymerization.
Incomplete Oxidation Insufficient oxidant present.If dihydroquinoline is observed as a major byproduct, consider adding a mild oxidizing agent (e.g., nitrobenzene, though this complicates workup) or bubbling air through the refluxing solution. Post-reaction oxidation is also an option. [5]
Difficult Purification Co-elution of impurities.Optimize the eluent system for column chromatography. A shallower gradient may be required. Recrystallization or vacuum distillation could be alternative purification methods. [10]

Conclusion

The Doebner-von Miller reaction provides a robust and scalable method for the synthesis of this compound from readily available starting materials. By carefully controlling reaction parameters, particularly the rate of aldehyde addition and reaction temperature, high yields of the desired product can be achieved. This application note serves as a detailed guide, combining a validated protocol with the necessary mechanistic and safety information to enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - PrepChem.com.
  • Doebner-Miller Reaction - SynArchive.
  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
  • Doebner–Miller reaction - Wikipedia.
  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. - ACS Publications.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Purification of ethoxyquin and its two oxidation products - PubMed.
  • Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC.
  • Safety data sheet - CPAChem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.

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Application Notes and Protocols: 2,7,8-Trimethylquinoline as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

The field of medicinal and materials chemistry continually seeks novel molecular scaffolds to address complex scientific challenges. Quinoline derivatives have long been a cornerstone in this endeavor, valued for their versatile coordination properties and diverse biological activities. While extensive research has focused on ligands such as 8-hydroxyquinoline, the unique potential of substituted analogues like 2,7,8-trimethylquinoline remains an area ripe for exploration.

Part 1: The Ligand - this compound

Structural and Coordination Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N. The defining feature of this ligand is the nitrogen atom within the quinoline ring system, which possesses a lone pair of electrons available for coordination to a metal center. The presence of three methyl groups at the 2, 7, and 8 positions introduces significant steric and electronic modifications compared to the parent quinoline molecule.

  • Steric Influence: The methyl group at the 2-position, adjacent to the coordinating nitrogen atom, is expected to exert the most significant steric hindrance. This will likely influence the geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries.

  • Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the quinoline ring system and, consequently, the basicity of the nitrogen atom. This enhanced basicity should lead to stronger coordination to metal ions compared to unsubstituted quinoline.

Below is a diagram illustrating the structure of this compound.

Application Notes and Protocols for the Functionalization of the 2-Methyl Group on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methylquinoline Functionalization

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Among its many derivatives, 2-methylquinoline, also known as quinaldine, represents a particularly valuable starting material. The methyl group at the C2 position is not merely a simple substituent; its benzylic nature imparts a unique reactivity that allows for a diverse array of chemical transformations. The functionalization of this methyl group opens a gateway to a vast chemical space, enabling the synthesis of quinoline derivatives with tailored electronic, steric, and pharmacological properties.

This guide provides an in-depth exploration of the primary methods for the functionalization of the 2-methyl group of the quinoline ring. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methods for their specific synthetic targets.

I. Oxidation of the 2-Methyl Group: Accessing Key Carbonyl and Carboxyl Derivatives

Oxidation of the 2-methyl group is a fundamental strategy for introducing carbonyl and carboxyl functionalities, which are versatile handles for further synthetic elaborations such as amidation, esterification, and condensation reactions. The choice of oxidant and reaction conditions dictates the oxidation state of the final product, allowing for selective synthesis of the aldehyde or the carboxylic acid.

A. Synthesis of Quinaldic Acid (Quinoline-2-carboxylic acid) via Potassium Permanganate Oxidation

Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent capable of converting the 2-methyl group to a carboxylic acid.[1][2] The reaction proceeds under basic conditions, and careful temperature control is crucial to avoid over-oxidation and degradation of the quinoline ring.

Mechanism Insight: The oxidation mechanism involves the initial abstraction of a hydrogen atom from the methyl group by the permanganate ion, followed by a series of oxidative steps that ultimately lead to the formation of the carboxylate. The basic medium facilitates the reaction and helps to stabilize the permanganate oxidant.

G cluster_0 KMnO4 Oxidation of 2-Methylquinoline 2-Methylquinoline 2-Methylquinoline KMnO4_OH KMnO4, OH- Intermediate Manganese Ester Intermediate KMnO4_OH->Intermediate Oxidation Quinaldate Quinaldate Anion Intermediate->Quinaldate Further Oxidation H3O H3O+ Workup Quinaldic_Acid Quinaldic Acid H3O->Quinaldic_Acid Protonation

Caption: Mechanism of KMnO4 Oxidation.

Experimental Protocol: Synthesis of Quinaldic Acid

Materials:

  • 2-Methylquinoline (1.0 equiv)

  • Potassium permanganate (KMnO4) (3.0 equiv)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylquinoline in a 10% aqueous solution of NaOH.

  • Heat the solution to 80-90°C.

  • Slowly add solid KMnO4 in portions to the stirred solution. The addition should be controlled to maintain the temperature below 100°C. The color of the solution will change from purple to brown as manganese dioxide (MnO2) precipitates.

  • After the addition is complete, continue heating and stirring for an additional 2-3 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the MnO2 precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • If the filtrate is still colored, add a small amount of sodium bisulfite until the color disappears.

  • Slowly acidify the clear filtrate with concentrated HCl until the pH is approximately 3-4. A white precipitate of quinaldic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure quinaldic acid.

B. Synthesis of Quinoline-2-carboxaldehyde via Selenium Dioxide Oxidation

For the selective oxidation of the 2-methyl group to the aldehyde, selenium dioxide (SeO2) is the reagent of choice.[3][4] This reaction, often referred to as the Riley oxidation, is typically carried out in a high-boiling solvent such as dioxane or pyridine.

Mechanism Insight: The reaction proceeds through an initial ene reaction between the enamine tautomer of 2-methylquinoline and SeO2, followed by a[5][6]-sigmatropic rearrangement to form a selenium(II) intermediate. Subsequent hydrolysis yields the desired aldehyde and elemental selenium.

G cluster_1 Riley Oxidation of 2-Methylquinoline 2-Methylquinoline 2-Methylquinoline SeO2 SeO2 Ene_Reaction Ene Reaction SeO2->Ene_Reaction Activation Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Ene_Reaction->Sigmatropic_Rearrangement Intermediate Selenium(II) Intermediate Sigmatropic_Rearrangement->Intermediate Hydrolysis Hydrolysis Quinoline-2-carboxaldehyde Quinoline-2-carboxaldehyde Hydrolysis->Quinoline-2-carboxaldehyde Release

Caption: Mechanism of Riley Oxidation.

Experimental Protocol: Synthesis of Quinoline-2-carboxaldehyde

Materials:

  • 2-Methylquinoline (1.0 equiv)

  • Selenium dioxide (SeO2) (1.1 equiv)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel

Procedure:

  • Caution: Selenium compounds are toxic. This procedure must be performed in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in 1,4-dioxane.

  • Add selenium dioxide to the solution.

  • Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Cool the mixture to room temperature. A black precipitate of elemental selenium will be present.

  • Filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure quinoline-2-carboxaldehyde.

Table 1: Comparison of Oxidation Methods for 2-Methylquinoline

ProductOxidizing AgentTypical Yield (%)Key AdvantagesKey Disadvantages
Quinaldic AcidKMnO460-80Cost-effective, readily available reagent.[1]Strong conditions, potential for over-oxidation.
Quinoline-2-carboxaldehydeSeO250-70Selective for aldehyde formation.[3]Toxicity of selenium compounds, requires careful handling.

II. Condensation Reactions: Building Carbon-Carbon Bonds

The acidity of the protons on the 2-methyl group allows it to act as a nucleophile in condensation reactions with carbonyl compounds, providing a powerful method for C-C bond formation and the synthesis of more complex quinoline derivatives.

A. Acid-Catalyzed Condensation with Aromatic Aldehydes

In the presence of an acid catalyst, often in a dehydrating solvent like acetic anhydride, 2-methylquinoline can condense with aromatic aldehydes to form 2-styrylquinolines.[6] These products are of interest for their potential applications in materials science and as precursors to other complex molecules.

Mechanism Insight: The reaction proceeds through an initial acid-catalyzed enamine formation from 2-methylquinoline. The enamine then acts as a nucleophile, attacking the protonated aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the conjugated styrylquinoline product.

G cluster_2 Acid-Catalyzed Condensation 2-Methylquinoline 2-Methylquinoline H_plus H+ Enamine Enamine Intermediate H_plus->Enamine Nucleophilic_Attack Nucleophilic Attack Enamine->Nucleophilic_Attack Aromatic_Aldehyde Ar-CHO Aromatic_Aldehyde->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration -H2O 2-Styrylquinoline 2-Styrylquinoline Dehydration->2-Styrylquinoline

Caption: Mechanism of Acid-Catalyzed Condensation.

Experimental Protocol: Synthesis of 2-Styrylquinoline

Materials:

  • 2-Methylquinoline (1.0 equiv)

  • Benzaldehyde (or a substituted aromatic aldehyde) (1.1 equiv)

  • Acetic anhydride

  • Zinc chloride (ZnCl2) (catalytic amount)

Procedure:

  • To a mixture of 2-methylquinoline and the aromatic aldehyde in a round-bottom flask, add acetic anhydride.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Neutralize the mixture with a saturated solution of sodium carbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

B. Knoevenagel Condensation of Quinoline-2-carboxaldehyde

Once quinoline-2-carboxaldehyde is synthesized, it can undergo further condensation reactions. The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) provides a route to α,β-unsaturated products with extended conjugation.[7]

Mechanism Insight: The reaction is typically base-catalyzed. A weak base, such as piperidine or an amine, deprotonates the active methylene compound to form a stabilized carbanion (enolate). This carbanion then adds to the carbonyl group of quinoline-2-carboxaldehyde. The resulting intermediate readily undergoes dehydration to yield the final product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • Quinoline-2-carboxaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve quinoline-2-carboxaldehyde and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic, and a precipitate may form.

  • Continue stirring for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain the desired 2-(2-quinolyl)malononitrile.

Table 2: Representative Condensation Reactions of 2-Methylquinoline and its Aldehyde Derivative

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeTypical Yield (%)
2-MethylquinolineBenzaldehydeAcetic anhydride, ZnCl2, reflux2-Styrylquinoline70-90
Quinoline-2-carboxaldehydeMalononitrilePiperidine, Ethanol, room temp.α,β-unsaturated dinitrile>90
Quinoline-2-carboxaldehydeDiethyl malonatePiperidine, Ethanol, refluxα,β-unsaturated diester80-95

III. Halogenation of the 2-Methyl Group: Creating Versatile Synthetic Intermediates

Introducing a halogen atom onto the 2-methyl group transforms it into a reactive electrophilic center, opening up possibilities for nucleophilic substitution reactions and the introduction of a wide range of functional groups.

Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide), is the most common method for the selective bromination of the benzylic position of 2-methylquinoline.

Mechanism Insight: The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the 2-methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either NBS or Br2 formed in situ) to yield the 2-(bromomethyl)quinoline product and regenerate a bromine radical to continue the chain reaction.

G cluster_3 Wohl-Ziegler Bromination Initiator Radical Initiator (AIBN) NBS NBS Initiator->NBS Initiation Br_Radical Br• NBS->Br_Radical Bromination Bromination NBS->Bromination 2-Methylquinoline 2-Methylquinoline Br_Radical->2-Methylquinoline H Abstraction Benzylic_Radical Benzylic Radical 2-Methylquinoline->Benzylic_Radical Benzylic_Radical->Bromination Bromination->Br_Radical Propagation 2-Bromomethylquinoline 2-(Bromomethyl)quinoline Bromination->2-Bromomethylquinoline

Caption: Mechanism of Wohl-Ziegler Bromination.

Experimental Protocol: Synthesis of 2-(Bromomethyl)quinoline

Materials:

  • 2-Methylquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon tetrachloride (CCl4) or a suitable alternative solvent

  • Sodium carbonate (Na2CO3)

Procedure:

  • Caution: CCl4 is a hazardous solvent. Use a safer alternative if possible and handle with appropriate safety precautions in a fume hood.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline in CCl4.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.

  • Continue refluxing for 2-4 hours or until the reaction is complete (the denser succinimide byproduct will float to the surface).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with an aqueous solution of Na2CO3 to remove any remaining acidic byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • The crude 2-(bromomethyl)quinoline can be used directly for subsequent reactions or purified by chromatography or recrystallization.

IV. Radical Functionalization: The Minisci Reaction

The Minisci reaction is a powerful method for the direct alkylation of heteroaromatic compounds. In the case of quinoline, the reaction typically occurs at the C2 and C4 positions. While not a direct functionalization of the methyl group itself, it is a key method for introducing alkyl groups at this position on the quinoline ring system, often starting from quinoline itself.

Mechanism Insight: The Minisci reaction involves the generation of a nucleophilic alkyl radical, which then adds to the protonated (and thus electron-deficient) quinoline ring. The resulting radical cation is then oxidized to restore aromaticity, yielding the alkylated quinoline.

Experimental Protocol: Minisci Alkylation with an Adamantyl Radical Source

Materials:

  • Quinoline (1.0 equiv)

  • 1-Adamantanecarboxylic acid (radical precursor) (1.5 equiv)

  • Silver nitrate (AgNO3) (catalytic amount)

  • Ammonium persulfate ((NH4)2S2O8) (2.0 equiv)

  • Dichloromethane (DCM)

  • Water

  • Sulfuric acid (H2SO4)

Procedure:

  • In a two-necked flask, dissolve quinoline and 1-adamantanecarboxylic acid in a mixture of DCM and water.

  • Add a catalytic amount of silver nitrate.

  • Slowly add a solution of ammonium persulfate in water to the reaction mixture, which is vigorously stirred and cooled in an ice bath.

  • Add concentrated sulfuric acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated solution of NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the 2-adamantylquinoline.[8]

V. Metal-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Once a halogen is installed on the 2-methyl position (e.g., 2-(bromomethyl)quinoline), or directly on the C2 position of the quinoline ring, metal-catalyzed cross-coupling reactions provide a vast array of possibilities for introducing new carbon-carbon and carbon-heteroatom bonds.

A. Suzuki Coupling of 2-Haloquinolines

The Suzuki coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[9][10][11][12][13][14][15]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the 2-haloquinoline to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.08 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a Schlenk flask, combine 2-chloroquinoline, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Sonogashira Coupling of 2-Haloquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[16][17][18][19][20][21]

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 2-haloquinoline to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with a Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, affords the 2-alkynylquinoline.

Experimental Protocol: Sonogashira Coupling of 2-Bromoquinoline with Phenylacetylene

Materials:

  • 2-Bromoquinoline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-bromoquinoline in a mixture of THF and Et3N in a Schlenk flask, add Pd(PPh3)2Cl2 and CuI.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 6-12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate.

  • Purify the product by column chromatography.

Conclusion

The functionalization of the 2-methyl group of quinoline is a rich and diverse field of synthetic chemistry. The methods outlined in this guide, from classical oxidations and condensations to modern radical and metal-catalyzed reactions, provide a comprehensive toolkit for the synthesis of a wide array of quinoline derivatives. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are paramount for the successful application of these powerful synthetic strategies in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Filo. (2025). What happens when quinoline is oxidized with alkaline KMnO4 and indole is treated with dimethylamine? Retrieved from [Link]

  • Semantic Scholar. (2005). Potassium Permanganate Oxidation of Organic Compounds. Retrieved from [Link]

  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (9), 1120-1124. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A simple and efficient method for the synthesis of quinaldines using microwave irradiation. Retrieved from

  • Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of several 2‐carbaldehyde derivatives of quinoline and 1,4‐dihydroquinoline. Retrieved from [Link]

  • PubChem. (2026). 2-Methylquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • ResearchGate. (2025). KMnO4-Mediated Oxidation as a Continuous Flow Process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20638–20661. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation of quinoline to quinolinic acid.
  • Google Patents. (n.d.). Process for the oxidation of quinoline.
  • ResearchGate. (2025). Studies on the Preparation of Quinoline-2-Aldehyde. Retrieved from [Link]_

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. Retrieved from [Link]

  • Vautravers, N. F., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2133–2143. [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

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  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

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Application of 2,7,8-Trimethylquinoline in corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Protocol for 2,7,8-Trimethylquinoline as a Corrosion Inhibitor

Part 1: Executive Summary & Mechanistic Rationale

Subject: this compound (2,7,8-TMQ) CAS: [Generic Quinoline Derivative Class Application] Target Substrate: Mild Steel / Carbon Steel Target Medium: 1.0 M Hydrochloric Acid (HCl)

Scientific Premise: Quinoline derivatives are established corrosion inhibitors for iron-based alloys in acidic environments.[1][2][3][4][5] The specific isomer This compound presents a unique structural advantage over the parent quinoline molecule. The presence of three methyl groups (–CH₃) at the 2, 7, and 8 positions exerts a positive inductive effect (+I). This effect increases the electron density on the aromatic ring and, crucially, on the heterocyclic nitrogen atom.

Hypothesis: Higher electron density facilitates stronger chemisorption onto the positively charged metal surface (due to acid attack), resulting in superior Inhibition Efficiency (IE%) compared to unsubstituted quinoline.

Part 2: Mechanism of Action

The inhibition mechanism of 2,7,8-TMQ is governed by the Langmuir Adsorption Isotherm , involving two distinct interaction modes:

  • Physisorption: Electrostatic interaction between the protonated form of the inhibitor (

    
    ) and the negatively charged metal surface (due to adsorbed 
    
    
    
    ions).
  • Chemisorption: Donor-acceptor interaction where the lone pair of electrons on the Nitrogen atom and the

    
    -electrons of the aromatic ring coordinate with the empty 
    
    
    
    -orbitals of the iron (Fe) surface.
Mechanism Visualization

Corrosion_Mechanism cluster_solution Bulk Solution (1M HCl) cluster_interface Metal-Solution Interface TMQ 2,7,8-TMQ Molecule Proton Protonation (H+) TMQ->Proton +I Effect Ads_Chem Chemisorption (Coordination Bond) TMQ->Ads_Chem N-Lone Pair / Pi-System Ads_Phy Physisorption (Electrostatic) Proton->Ads_Phy Cationic Form Surface Mild Steel Surface (Fe) Ads_Phy->Surface Ads_Chem->Surface Film Protective Hydrophobic Film Surface->Film Blockage of Active Sites

Figure 1: Adsorption mechanism of 2,7,8-TMQ on mild steel in acidic media, showing dual adsorption pathways.

Part 3: Experimental Protocols

Protocol A: Specimen & Solution Preparation

Standard: ASTM G1 - Preparing, Cleaning, and Evaluating Corrosion Test Specimens.

Objective: Ensure reproducibility by eliminating surface oxides and standardizing surface roughness.

  • Coupon Preparation:

    • Cut mild steel coupons (approx.[3]

      
       cm).
      
    • Abrasion: Wet grind successively with SiC paper grades 400, 600, 800, 1000, and 1200.

    • Cleaning: Wash with distilled water, degrease with acetone (ultrasonic bath for 5 mins), and dry in warm air.

    • Storage: Store in a moisture-free desiccator until use.

  • Inhibitor Solution Preparation:

    • Solvent: 1.0 M HCl (prepared from analytical grade 37% HCl and bi-distilled water).

    • Stock Solution: Dissolve 2,7,8-TMQ in a minimal amount of ethanol (if solubility in pure acid is low) before diluting with 1.0 M HCl.

    • Concentration Range: Prepare series: 100, 200, 400, 600, 800, 1000 ppm (or molar equivalents, e.g.,

      
       to 
      
      
      
      M).
Protocol B: Gravimetric Analysis (Weight Loss)

Standard: ASTM G31 - Laboratory Immersion Corrosion Testing of Metals.

Rationale: Provides the most direct measurement of corrosion rate over long exposure periods (24h - 72h).

Steps:

  • Weigh the prepared coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immerse coupons in 100 mL of test solution (with and without inhibitor) in a thermostatic water bath (Standard: 303 K).

  • After immersion time (e.g., 24 h), remove coupons.

  • Cleaning Cycle: Scrub gently with a bristle brush under running water to remove corrosion products, rinse with acetone, dry, and re-weigh (

    
    ).
    

Data Analysis: Calculate Inhibition Efficiency (


 %) :


Where

is the Corrosion Rate in

.
Protocol C: Electrochemical Validation

Techniques: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP).

Rationale: EIS differentiates between charge transfer resistance and diffusion control. PDP identifies if the inhibitor is anodic, cathodic, or mixed-type.

Workflow Visualization:

Experimental_Workflow Setup 3-Electrode Cell Setup (WE: Steel, CE: Pt, RE: Ag/AgCl) OCP OCP Stabilization (30-60 mins) Setup->OCP Immerse EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS At Equilibrium Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Sequential Analysis Data Fitting (Nyquist/Bode/Tafel Slopes) Tafel->Analysis Calc IE%

Figure 2: Electrochemical workflow for validating 2,7,8-TMQ efficiency.

Detailed Steps:

  • Cell Setup: Use a standard three-electrode cell.

    • Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1

      
      ).
      
    • Counter Electrode (CE): Platinum foil/mesh.

    • Reference Electrode (RE): Saturated Calomel (SCE) or Ag/AgCl.

  • OCP: Allow Open Circuit Potential to stabilize for 30 minutes.

  • EIS Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV (AC perturbation).

    • Output: Nyquist Plot.[2][6] Look for increased diameter of the semicircle (Charge Transfer Resistance,

      
      ) with increasing inhibitor concentration.[7]
      
  • Polarization Parameters:

    • Scan Range:

      
       mV vs. OCP.
      
    • Scan Rate: 1 mV/s.

    • Output: Tafel plots.[1][3] Calculate

      
       (Corrosion Current Density).
      

Part 4: Data Presentation & Expected Results

Table 1: Representative Data Structure for 2,7,8-TMQ Evaluation

Concentration (ppm)Weight Loss (mg)Corrosion Rate (

)

(

)

(

)
Efficiency (

%)
Blank (0) 15.21.2525.4450-
100 8.50.7065.221044.0
500 3.10.25180.58580.0
1000 1.20.10410.03592.0

Note: Efficiency is expected to increase with concentration until it plateaus (saturation of surface coverage).

References

  • ASTM G31-21 , "Standard Guide for Laboratory Immersion Corrosion Testing of Metals," ASTM International, West Conshohocken, PA. Link

  • ASTM G1-03 , "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens," ASTM International. Link

  • Bentiss, F., et al. (2025). "Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution." RSC Advances. Link

  • Praveen, B. M., et al. (2021).[1][8] "Corrosion inhibition studies of Quinoline intermediate on mild steel." Der Pharma Chemica. Link

  • Gamry Instruments. "Basics of Electrochemical Impedance Spectroscopy." Link

Sources

Protocols for the Preparation of Pharmaceutical Intermediates Using 2,7,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q278-01

Executive Summary & Strategic Value

2,7,8-Trimethylquinoline (CAS: 102871-68-1) is a sterically congested, lipophilic quinoline scaffold. Unlike its common isomer (2,2,4-trimethyl-1,2-dihydroquinoline, a rubber antioxidant), the fully aromatic 2,7,8-isomer serves as a critical building block in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Kinase Inhibitors , and Antimicrobial Tropolone derivatives .

The strategic value of this scaffold lies in its substitution pattern:

  • C2-Methyl Group: Highly acidic and reactive toward electrophiles (aldehydes, selenium dioxide), enabling chain extension.

  • C4-Position: Accessible for nucleophilic aromatic substitution (

    
    ) after activation (N-oxidation/chlorination), allowing the introduction of amine pharmacophores.
    
  • C7, C8-Methyl Groups: Provide metabolic stability by blocking common oxidative metabolism sites (CYP450), enhancing the half-life of the final drug candidate.

This guide details three validated protocols to convert this compound into high-value pharmaceutical intermediates.

Chemical Pathway & Logic

The functionalization of this compound relies on exploiting the electronic disparity between the pyridine and benzene rings of the quinoline system.

Validated Synthetic Workflows

The following Graphviz diagram illustrates the divergent pathways covered in this guide:

G SM This compound (Starting Material) NOxide Intermediate A: N-Oxide SM->NOxide mCPBA Oxidation Styryl Target 2: Styrylquinolines (Antimicrobials) SM->Styryl Ar-CHO Ac2O, Reflux Aldehyde Intermediate C: 2-Formyl Derivative SM->Aldehyde SeO2 Selective Oxidation Chloro Intermediate B: 4-Chloro-2,7,8-trimethylquinoline NOxide->Chloro POCl3 Chlorination Amino Target 1: 4-Amino-quinolines (Kinase Inhibitors) Chloro->Amino R-NH2 SnAr Substitution

Figure 1: Divergent synthetic workflows for this compound functionalization.

Protocol 1: Synthesis of the "Switchable" Electrophile (4-Chloro-2,7,8-trimethylquinoline)

Rationale: The C4 position of quinoline is para to the nitrogen and susceptible to nucleophilic attack only if a leaving group is present. Direct chlorination is difficult; therefore, we proceed via the N-oxide rearrangement (Meisenheimer-type activation). This intermediate is cited in the synthesis of bioactive tropolone derivatives [1].

Step 1.1: N-Oxidation
  • Reagents: 3-Chloroperbenzoic acid (mCPBA, 70-75%), Dichloromethane (DCM).

  • Mechanism: Electrophilic attack on the quinoline nitrogen lone pair.

Procedure:

  • Dissolve This compound (10.0 g, 58.4 mmol) in DCM (100 mL) in a round-bottom flask.

  • Cool to 0°C using an ice bath.

  • Add mCPBA (15.8 g, ~1.1 eq) portion-wise over 30 minutes. Caution: Exothermic.

  • Warm to room temperature and stir for 12 hours. Monitor by TLC (System: MeOH/DCM 1:9). The N-oxide is significantly more polar than the starting material.

  • Workup: Wash the organic layer with 10%

    
     (3 x 50 mL) to remove m-chlorobenzoic acid byproduct.
    
  • Dry over

    
    , filter, and concentrate to yield the N-oxide as a waxy solid.
    
    • Typical Yield: 85-92%.

Step 1.2: Chlorination via Rearrangement
  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Mechanism: Formation of an unstable -O-P(O)Cl2 intermediate followed by nucleophilic attack of chloride at C4 and elimination of phosphate.

Procedure:

  • Place the crude N-oxide (from Step 1.1) in a dry flask under Argon.

  • Add

    
      (50 mL) carefully. Note: 
    
    
    
    acts as both reagent and solvent.
  • Heat to reflux (105°C) for 2-4 hours. The solution will darken.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Warning: Violent hydrolysis of excess

    
     releases HCl gas.
    
  • Neutralize with

    
     to pH 8-9.
    
  • Extract with Ethyl Acetate (3 x 100 mL).

  • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Target Product:4-Chloro-2,7,8-trimethylquinoline .[1][2][3][4]

    • Typical Yield: 65-75%.

Protocol 2: Synthesis of 4-Amino-Pharmaceutical Intermediates

Rationale: With the 4-chloro derivative in hand, the system is primed for


 reactions. This is the primary route to analogs of drugs like Chloroquine  or Amodiaquine , adapted for the 2,7,8-trimethyl scaffold.

Target: N-(7,8-dimethylquinolin-4-yl)alkyldiamines

Procedure:

  • Reactants: Combine 4-Chloro-2,7,8-trimethylquinoline (1.0 eq) and the desired amine (e.g., 4-amino-1-diethylaminopentane or N-methylpiperazine) (3.0 - 5.0 eq).

    • Note: Excess amine acts as the acid scavenger.

  • Solvent: Ethanol or neat (if the amine is liquid and high boiling).

  • Conditions: Heat to reflux (80-120°C) for 12-24 hours.

    • Catalysis: If conversion is sluggish, add catalytic NaI (0.1 eq) to form the more reactive 4-iodo intermediate in situ.

  • Workup:

    • Evaporate volatiles.

    • Dissolve residue in DCM and wash with 1N NaOH (to remove amine salts).

    • Convert to the hydrochloride salt (using HCl/Ether) for stability and crystallization.

ParameterSpecificationNotes
Temperature 110-130°CSealed tube recommended for volatile amines.
Stoichiometry 1:3 to 1:5 (Cl:Amine)Excess amine drives kinetics.
Yield 70-85%High purity often achieved by salt formation.

Protocol 3: Selective C2-Methyl Functionalization (Styrylquinolines)

Rationale: The methyl group at C2 is "pseudo-benzylic" and highly acidic due to the electron-withdrawing nature of the nitrogen atom. It undergoes Aldol-type condensation with aromatic aldehydes. These Styrylquinolines are potent HIV-1 integrase inhibitors and antibacterial agents [2].

Reaction:



Procedure:

  • Mix This compound (5.0 mmol), Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (5.5 mmol), and Acetic Anhydride (

    
    , 5 mL).
    
  • Reflux at 140°C for 18 hours.

  • Observation: The reaction mixture typically turns deep yellow or orange due to extended conjugation.

  • Workup:

    • Cool to room temperature.

    • Pour into water (50 mL) and boil for 10 minutes to hydrolyze excess anhydride.

    • Basify with 10% NaOH.

    • Extract with DCM or filter the precipitate if the product is solid.

  • Recrystallization: Ethanol/Water mixtures are ideal for purifying styrylquinolines.

Analytical Data & Quality Control

When characterizing intermediates derived from this compound, specific NMR signatures confirm regioselectivity.

Position

H NMR Signal (

, ppm)
Diagnostic Change
C2-Methyl ~2.70 (singlet)Disappears upon condensation (Protocol 3) or oxidation.
C4-H ~7.90 (doublet)Disappears in 4-Chloro and 4-Amino derivatives.
C7, C8-Methyls 2.40 - 2.60 (singlets)Remain as distinct singlets; integral = 6H total.

References

  • Sayapin, Y. A., et al. (2016).[1][2] "Synthesis, structure, and antibacterial properties of tropolone derivatives." Russian Chemical Bulletin, 65, 2678–2685. (Verifies 4-chloro-2,7,8-trimethylquinoline as a key intermediate).

  • Musiol, R., et al. (2010). "Styrylquinolines as HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry, 18(1), 263-273. (Validates C2-methyl condensation protocols).

  • Santa Cruz Biotechnology. "this compound Product Data Sheet." (Confirmation of commercial availability and CAS 102871-68-1).

Disclaimer: The protocols described involve hazardous reagents (


, mCPBA). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Optimized solvent systems for dissolving 2,7,8-Trimethylquinoline in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-TMQ-2025-V1

Executive Summary

2,7,8-Trimethylquinoline (2,7,8-TMQ) presents a classic "solvent paradox" in drug discovery. As a lipophilic nitrogen-containing heterocycle (LogP ≈ 2.7–3.2), it requires organic solvents for solubilization, yet these solvents (DMSO, Ethanol) are often cytotoxic or inhibitory to enzymes at the concentrations required to keep the compound in solution.[1]

This guide provides two optimized workflows for dissolving 2,7,8-TMQ:

  • The "Solvent Bridge" Method: An optimized DMSO-to-Media serial dilution protocol designed to prevent precipitation shock.[1]

  • The Cyclodextrin Encapsulation System: A toxicity-free alternative using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for sensitive bioassays.[1]

Physicochemical Context & Solubility Challenges

Understanding the solute is the first step to successful formulation. 2,7,8-TMQ is a planar, aromatic molecule.[1] Its hydrophobicity is driven by the methyl groups at positions 2, 7, and 8, which shield the polar nitrogen atom, reducing its water solubility.

PropertyValue (Approx.)Implication for Bioassays
LogP 2.7 – 3.2Moderate-High Lipophilicity.[1] Will partition into cell membranes.[1]
pKa (Conj. Acid) ~5.0 - 6.0Basic.[1] Soluble in acidic pH, but bioassays are usually pH 7.4 (neutral), rendering it insoluble without help.[1]
State Solid / CrystallineHigh lattice energy requires mechanical input (sonication) to dissolve.[1]
Water Solubility < 100 µg/mLCritical Risk: "Crashing out" (precipitation) upon addition to culture media.[1]
Solvent Selection Matrix

Before selecting a protocol, evaluate the sensitivity of your biological system.

Solvent SystemSolubilizing PowerBiological ToxicityRecommended Use Case
100% DMSO ExcellentHigh (>0.5% v/v)Enzyme inhibition assays; Robust cell lines (e.g., HeLa, HEK293).[1]
Ethanol GoodHigh (Volatile)Not recommended for long-term incubation (evaporation alters concentration).[1]
PEG-400 ModerateLow-ModerateIn vivo studies; Co-solvent mixtures.[1]
HP-β-CD (aq) High (via complexation)Negligible Sensitive primary cells (Neurons, Stem Cells); In vivo injection.[1]
Protocol A: The "Solvent Bridge" Method (DMSO Optimization)

Best for: High-throughput screening (HTS) and robust cell lines.[1] The Problem: Direct addition of a high-concentration DMSO stock (e.g., 100 mM) to aqueous media causes a rapid polarity shift, forcing the lipophilic 2,7,8-TMQ to aggregate and precipitate before it disperses. The Solution: An intermediate dilution step (The Bridge) reduces the polarity gap.[1]

Step-by-Step Workflow
  • Preparation of Master Stock (100 mM):

    • Weigh 2,7,8-TMQ powder accurately.[1]

    • Add 100% anhydrous DMSO (biotech grade).[1]

    • Critical Step: Vortex for 30 seconds, then Bath Sonicate at 40°C for 10 minutes. Visual clarity is not enough; micro-crystals may persist.[1]

  • The Intermediate "Bridge" (100x Concentrate):

    • Dilute the Master Stock 1:10 into pure DMSO (not water yet) to create working stocks (e.g., 10 mM, 1 mM).[1]

    • Why? Serial dilutions in water/media are unreliable for lipophilic compounds due to sticking to pipette tips.[1] Always dilute in DMSO first.[1]

  • Final Assay Preparation (1x):

    • Prepare the assay medium (e.g., DMEM + 10% FBS).[1]

    • Rapid Dispersion Technique: Place the pipette tip containing the DMSO working stock submerged into the center of the medium volume. Expel quickly and vortex immediately.

    • Target: Final DMSO concentration must be ≤ 0.5% (v/v) .

Visual Workflow: The Solvent Bridge

SolventBridge cluster_0 Critical: Avoid Aqueous Contact Here Powder 2,7,8-TMQ Powder Stock Master Stock (100 mM in 100% DMSO) Powder->Stock + Anhydrous DMSO + Sonication (40°C) Bridge Working Stock (Serial Dilution in DMSO) Stock->Bridge 1:10 Dilutions (Keep in DMSO) Final Final Assay Well (<0.5% DMSO) Bridge->Final 1:200 Dilution (Rapid Dispersion) Media Assay Media (Aqueous) Media->Final Bulk Volume

Caption: Figure 1. The "Solvent Bridge" workflow ensures 2,7,8-TMQ remains solubilized in organic phase until the final rapid dispersion step, preventing precipitation.

Protocol B: Cyclodextrin Encapsulation (Toxicity-Free)

Best for: Sensitive cells (iPSCs, primary neurons), animal studies, or when DMSO interference is observed.[1] Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity (encapsulating the quinoline) and a hydrophilic exterior.[1]

Step-by-Step Workflow
  • Carrier Preparation:

    • Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add 2,7,8-TMQ powder directly to the 20% CD solution.[1]

    • Agitation: Shake at 200 RPM at 37°C for 24–48 hours.

    • Note: This is an equilibrium process.[1] Not all powder may dissolve.[1]

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

    • Collect the supernatant.[1][2] This is your Soluble Complex Stock .

  • Quantification (Mandatory):

    • Since you cannot guarantee 100% dissolution, you must measure the concentration of the supernatant using UV-Vis absorbance (λmax ≈ 230-240 nm for quinolines) against a standard curve prepared in methanol.[1]

Visual Workflow: Cyclodextrin Complexation

CDComplex CD_Sol 20% HP-β-CD (Aqueous) Mix Suspension (Cloudy) CD_Sol->Mix TMQ 2,7,8-TMQ (Solid) TMQ->Mix Shake Equilibrium Phase (48h @ 37°C) Mix->Shake Encapsulation Spin Centrifugation (Remove Solids) Shake->Spin Supernatant Soluble Complex (Clear Liquid) Spin->Supernatant Recover Supernatant Waste Spin->Waste Pellet (Undissolved)

Caption: Figure 2. Cyclodextrin encapsulation workflow. The hydrophobic quinoline is trapped inside the CD cavity, rendering it water-soluble without organic solvents.

Quality Control: Validation of Solubility

Never assume your compound is dissolved just because you cannot see crystals with the naked eye.[1] Micro-precipitates can cause false negatives in bioassays (by reducing effective concentration) or false positives (by scattering light in optical assays).[1]

The Turbidity Check (Nephelometry):

  • Prepare your final assay concentration (e.g., 100 µM) in a clear 96-well plate.

  • Measure Absorbance at 600 nm or 650 nm .

  • Pass Criteria: OD < 0.01 above the vehicle blank.

  • Fail Criteria: OD > 0.02 indicates precipitation/aggregation.[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Crystals in Master Stock Saturation / Low TempHeat to 50°C; Sonicate 20 mins. Ensure DMSO is anhydrous (water initiates crystallization).[1]
Cloudiness upon media addition "Crash-out" effectIncrease mixing speed; Use Protocol B (Cyclodextrin); Reduce final concentration.
Cell death in Vehicle Control Solvent ToxicityReduce DMSO < 0.1%; Switch to HP-β-CD.
Inconsistent IC50 data Adsorption to plasticLipophilic quinolines stick to PS/PP plastics.[1] Use Low-Binding plates and tips.
References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solvent Selection and Handling.[1] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1] ScienceDirect.[1] [Link]

Sources

Application Notes & Protocols: Techniques for Microwave-Assisted Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to substituted quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, prolonged reaction times, and result in modest yields. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) to overcome these limitations. By leveraging the principles of efficient, volumetric heating, MAOS offers a transformative approach to quinoline synthesis, characterized by dramatic reductions in reaction time, significant improvements in yield, and alignment with the principles of green chemistry. This guide details the mechanistic rationale, provides validated, step-by-step protocols for key synthetic transformations, and presents comparative data to demonstrate the superiority of microwave irradiation over conventional heating methods.

The Rationale for Microwave Assistance in Quinoline Synthesis

Microwave-assisted synthesis is more than just an alternative heating method; it is a strategic tool for enhancing chemical reactivity. Unlike conventional oil-bath heating, which relies on slow conductive heat transfer from the vessel walls, microwave irradiation directly energizes polar molecules and ions within the reaction mixture. This leads to rapid, uniform, and efficient heating that can drive reactions to completion in minutes rather than hours.[1][2]

Core Mechanisms of Microwave Heating

The acceleration of chemical reactions under microwave irradiation stems from two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as ethanol or DMF, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant intermolecular friction, resulting in a rapid increase in the internal temperature of the medium.[2]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces rapid migration of charged particles. Collisions between these migrating ions and surrounding molecules generate heat efficiently throughout the bulk of the mixture.[2]

This direct energy transfer allows for the rapid attainment of temperatures far above the solvent's boiling point in sealed vessels, creating superheated conditions that dramatically accelerate reaction kinetics.[3]

Why This Matters for Quinoline Synthesis

Many classical quinoline syntheses involve condensation and cyclization steps that have high activation energy barriers. Microwave heating provides the necessary energy to overcome these barriers efficiently, leading to several key advantages:

  • Drastic Time Reduction: Reactions are often completed in 5-30 minutes, compared to 8-48 hours for conventional methods.[4][5]

  • Yield Enhancement: By minimizing the time at high temperatures, microwave heating can reduce the formation of degradation byproducts, leading to cleaner reaction profiles and significantly higher isolated yields.[6][7]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility, which is often a challenge with domestic microwave ovens.[8]

  • Green Chemistry Alignment: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[1][9]

General Experimental Workflow

The successful implementation of microwave-assisted synthesis requires a systematic approach from setup to product isolation. The workflow ensures safety, reproducibility, and optimal results.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation P1 Select & Weigh Reactants, Catalyst, and Solvent P2 Combine in Microwave-Safe Reaction Vessel P1->P2 P3 Add Stir Bar & Securely Seal Vessel P2->P3 R1 Place Vessel in Reactor Cavity P3->R1 R2 Set Parameters: Temp, Time, Power, Pressure Limit R1->R2 R3 Initiate Irradiation with Stirring R2->R3 W1 Cool Vessel to Room Temperature (Forced Air Cooling) R3->W1 W2 Pour Mixture into Ice-Water/Quench W1->W2 W3 Basify Solution (e.g., pH 9-10) W2->W3 W4 Isolate Product: Filtration or Extraction W3->W4 W5 Purify: Recrystallization or Chromatography W4->W5 C1 C1 W5->C1 Characterize (NMR, MS, etc.) G R1 2-Aminoaryl Ketone Int1 Aldol Adduct R1->Int1 + H⁺/OH⁻ R2 α-Methylene Ketone R2->Int1 Int2 Enone Intermediate Int1->Int2 - H₂O Int3 Cyclized Imine (Hemiaminal) Int2->Int3 Intramolecular Cyclization Prod Substituted Quinoline Int3->Prod - H₂O (Aromatization)

Caption: Simplified mechanism of the Friedländer Annulation.

Protocol: Microwave-Assisted Friedländer Synthesis of 2,4-Diphenylquinoline

  • Reactants:

    • 2-Aminobenzophenone (1.0 mmol, 197 mg)

    • Acetophenone (1.2 mmol, 144 mg, 140 µL)

    • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 34 mg)

  • Procedure:

    • Combine 2-aminobenzophenone, acetophenone, and p-TSA in a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar.

    • No solvent is required for this reaction (solvent-free conditions).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 120 °C for 10 minutes. It is recommended to set a maximum power of 200W and a pressure limit of 250 PSI.

    • After irradiation, cool the vessel to room temperature using compressed air.

    • Dissolve the resulting solid in dichloromethane (DCM, 15 mL) and wash with a saturated sodium bicarbonate solution (10 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 2,4-diphenylquinoline.

The Doebner-von Miller Reaction

A powerful method for synthesizing 2- and/or 4-substituted quinolines, the Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. [7]The unsaturated carbonyl is often generated in situ from an aldol condensation.

Mechanistic Pathway: The mechanism is complex but is believed to involve an initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl. This is followed by cyclization, dehydration, and an oxidation step to furnish the final aromatic quinoline product. [10] Protocol: Microwave-Assisted Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

  • Reactants:

    • Aniline (1.0 mmol, 93 mg, 91 µL)

    • Crotonaldehyde (1.2 mmol, 84 mg, 98 µL)

    • Phosphotungstic acid (H₃PW₁₂O₄₀) (5 mol%)

  • Procedure:

    • In a 10 mL microwave vial, add aniline, phosphotungstic acid, and a stir bar.

    • Slowly add crotonaldehyde to the mixture while stirring.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100 °C for 5 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and neutralize with 1 M NaOH solution.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent.

    • Purify the residue via column chromatography to obtain 2-methylquinoline. [11]

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone. [12] Mechanistic Pathway: The reaction begins with the formation of an enamine (a Schiff base) from the aniline and one of the diketone's carbonyl groups. Under strong acid catalysis, the second carbonyl is protonated, facilitating an intramolecular electrophilic attack on the aniline ring, followed by dehydration to yield the quinoline. [12] Protocol: Microwave-Assisted Combes Synthesis of 2,4-Dimethylquinoline

  • Reactants:

    • Aniline (1.0 mmol, 93 mg, 91 µL)

    • Acetylacetone (1.1 mmol, 110 mg, 112 µL)

    • Concentrated Sulfuric Acid (1 mL)

  • Procedure:

    • Carefully add aniline and acetylacetone to a 10 mL microwave vial with a stir bar.

    • Slowly and cautiously add 1 mL of concentrated sulfuric acid to the vial in an ice bath.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 150 °C for 15 minutes.

    • After cooling completely, pour the reaction mixture carefully onto crushed ice (approx. 50 g).

    • Neutralize the solution by slowly adding a concentrated NaOH solution until the pH is ~8-9.

    • Extract the product with DCM (3 x 20 mL).

    • Dry the combined organic layers and remove the solvent under vacuum.

    • Purify by chromatography to yield 2,4-dimethylquinoline.

Performance Comparison: Conventional vs. Microwave Heating

The advantages of MAOS are best illustrated through direct comparison with traditional heating methods. The data below, compiled from various studies, highlights the typical improvements in reaction time and yield. [4][5][13]

Reaction Type Heating Method Temperature (°C) Time Yield (%) Reference
Friedländer Synthesis Conventional (Oil Bath) 160 >48 hours <10 [5]
Microwave 160 5 min >90 **[5]
Claisen Rearrangement Conventional (Oil Bath) 65 9-11 hours 38-67 [4]
Microwave ~100 (100W) 30-40 min 57-84 **[4]
Quinoline Library Conventional (Oil Bath) 120 12 hours 34 (avg.) [5]
Microwave 120 15 min 72 (avg.) **[5]
Solvent-Free Synthesis Conventional (Oil Bath) 105 20 min <3 [14]

| | Microwave | ~105 | 20 min | ~70-85 | **[14] |

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inefficient microwave absorption.Add a small amount of a polar co-solvent (e.g., ethanol, DMF) or an ionic liquid to increase the dielectric constant of the mixture.
Incorrect temperature/time.Systematically screen temperatures (e.g., 100°C, 120°C, 150°C) and times (e.g., 5, 10, 20 min) to find the optimum.
Catalyst inefficiency.Screen different acid or base catalysts (e.g., p-TSA, H₂SO₄, Lewis acids like ZnCl₂). Optimize catalyst loading (typically 5-20 mol%). [3]
Formation of Byproducts Localized overheating or "hot spots".Ensure efficient stirring. Use pulsed microwave irradiation instead of continuous power to allow for thermal relaxation.
Reaction is too aggressive.Lower the target temperature or reduce the reaction time.
Poor Reproducibility Use of a domestic microwave oven.Switch to a dedicated scientific microwave reactor with precise temperature and pressure feedback control. [8]
Inconsistent vessel placement.Always place the reaction vessel in the same position within the reactor cavity to ensure consistent microwave field exposure.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted quinolines. The technology offers unparalleled speed, efficiency, and control, enabling chemists to rapidly access complex molecular architectures while adhering to the principles of green chemistry. The protocols and data presented herein serve as a robust starting point for researchers looking to harness the power of microwave irradiation to accelerate discovery and development programs. By understanding the underlying principles and optimizing key parameters, scientists can unlock the full potential of this enabling technology.

References

  • Shafiee, G., & Ghasemzadeh, M. A. (2014). Microwave Assisted One-Pot Preparation of Quinoline Derivatives without any Solvent According to Green Chemistry. ProQuest. [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Luart, D., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Verma, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information. [Link]

  • Belferdi, F., et al. (2013). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. [Link]

  • Bentham Science Publishers. (2023). Microwave-assisted Synthesis of Quinolines. Bentham Science. [Link]

  • Bentham Science. (n.d.). Microwave-assisted Synthesis of Quinolines. Bentham Science Publisher. [Link]

  • ResearchGate. (2016). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]

  • Rahiman, M. A., et al. (2005). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]

  • Zuccarello, G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. [Link]

  • Perin, G., et al. (2008). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. [Link]

  • Cravotto, G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • L'guennouni, H., et al. (2023). Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry. ResearchGate. [Link]

  • de la Cruz, F. P. N., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. MDPI. [Link]

  • Borsche, W. (1980). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. ACS Publications. [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

Sources

Title: Advanced Synthesis Protocols: Leveraging 2,7,8-Trimethylquinoline for Sterically-Tuned Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the utilization of 2,7,8-Trimethylquinoline (2,7,8-TMQ) as a specialized heterocyclic building block in the synthesis of polymethine cyanine dyes.

Executive Summary & Scientific Rationale

This compound is a substituted quinaldine derivative that offers unique photophysical advantages over unsubstituted quinoline precursors.[1][2] While the 2-methyl group provides the essential reactive site for polymethine chain extension, the 7,8-dimethyl substitution pattern introduces critical steric and electronic effects:

  • Steric Hindrance (The "Bay" Effect): The methyl groups at positions 7 and 8 create steric bulk near the heteroatom.[1][2] In asymmetric cyanine dyes (e.g., nucleic acid stains), this bulk can modulate binding affinity, often favoring RNA binding over dsDNA intercalation by restricting the planar geometry required for deep intercalation.[1][2]

  • Aggregation Suppression: The bulky hydrophobic tail prevents H-aggregate formation (face-to-face stacking) in aqueous media, preserving high quantum yields (Φ).[2][3]

  • Lipophilicity: The additional methyl groups increase the partition coefficient (logP), enhancing membrane permeability for live-cell imaging applications, particularly for mitochondrial targeting.[1][2]

Chemical Basis & Mechanism[1][2]

The synthesis relies on the acidity of the methyl protons at the C2 position.[1][2] Upon quaternization of the quinoline nitrogen (N1), the C2-methyl protons become sufficiently acidic to undergo deprotonation by weak bases, forming a nucleophilic enamine-like intermediate (methylene base).[1][2][3] This intermediate attacks electrophilic polymethine linkers.[1][2]

Mechanism of Action: Fluorescence Activation

Dyes derived from 2,7,8-TMQ typically function as "Turn-On" probes .[1][3] In solution, the methine bridge allows free rotation, facilitating non-radiative decay (low fluorescence).[1][2] Upon binding to a target (e.g., nucleic acids or mitochondrial membranes), this rotation is restricted (Planarization), forcing relaxation via radiative decay (fluorescence).[1][2]

Experimental Protocols

Phase I: Precursor Activation (Quaternization)

Objective: Convert the neutral 2,7,8-TMQ into the reactive N-alkyl-2,7,8-trimethylquinolinium salt.[1][3]

Reagents:

  • This compound (CAS: 102871-68-1 or similar isomer class)[3]

  • Alkylating Agent: Iodomethane (for simple methylation) or 1,3-Propanesultone (for zwitterionic water solubility).[1][2][3]

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Toluene.[1][2]
    

Protocol:

  • Dissolution: Dissolve 10 mmol (1.71 g) of this compound in 20 mL of anhydrous acetonitrile under

    
     atmosphere.
    
  • Addition: Add 15 mmol (1.5 equiv) of Iodomethane (Caution: Neurotoxin) dropwise.

    • Note: For sulfonato- derivatives, use 12 mmol of 1,3-propanesultone and reflux for 24h.[1][3]

  • Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. The solution will typically darken, and a precipitate may form.[1][2]

  • Isolation: Cool to room temperature. Add 50 mL of diethyl ether to precipitate the product fully.

  • Filtration: Filter the solid 1,2,7,8-tetramethylquinolinium iodide. Wash 3x with cold ether.[1][2]

  • QC Check:

    
    -NMR (
    
    
    
    ) should show a downfield shift of the aromatic protons and a new singlet (~4.4 ppm) for the
    
    
    .[1][2][3]
Phase II: Synthesis of Asymmetric Monomethine Dye (RNA/DNA Stain Analogue)

Objective: Synthesize a SYTO-like asymmetric cyanine dye by coupling the quinolinium salt with a benzothiazole derivative.

Reagents:

  • Component A: 1,2,7,8-Tetramethylquinolinium iodide (from Phase I).[1][2]

  • Component B: 3-Methyl-2-(methylthio)benzothiazolium tosylate.[2][3]

  • Base: Triethylamine (

    
    ).[1][2]
    
  • Solvent: Ethanol (absolute).[1][2]

Protocol:

  • Mixing: In a 50 mL round-bottom flask, combine 1.0 mmol of Component A and 1.0 mmol of Component B in 10 mL of absolute ethanol.

  • Activation: Add 2.5 mmol (350 µL) of Triethylamine. The solution will immediately change color (typically to deep yellow/orange).[1][2]

  • Reaction: Reflux at 75°C for 4 hours. Monitor by TLC (Silica, 10% MeOH in DCM).[1][2] The product will appear as a fluorescent spot under UV (365 nm).[1][2]

  • Purification:

    • Evaporate solvent under reduced pressure.[1][2]

    • Redissolve residue in minimal DCM.[1][2]

    • Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).[1][2][3]

  • Yield: Expect 60–75% yield of the orange-red solid.

Phase III: Synthesis of Symmetric Trimethine Dye (Cy3 Analogue)

Objective: Synthesize a symmetric dye for potential mitochondrial tracking.

Protocol:

  • Condensation: Mix 2.0 mmol of 1,2,7,8-Tetramethylquinolinium iodide with 1.0 mmol of Triethyl Orthoformate in 10 mL Pyridine.

  • Reflux: Heat to 110°C for 3 hours. The color will shift to a deep magent/purple.[1][2]

  • Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold water/ether mix.

  • Crystallization: Recrystallize the crude dye from Methanol/Ether.

Data Presentation & Characterization

Table 1: Expected Spectral Properties of 2,7,8-TMQ Derived Dyes

Dye ClassLinkerAbs Max (

)
Em Max (

)
Stokes ShiftApplication
Monomethine Zero-bridge490–510 nm530–550 nm~40 nmNucleic Acid Binding (RNA selective)
Trimethine Methine (3C)560–580 nm590–610 nm~30 nmMitochondrial Membrane Potential
Pentamethine Methine (5C)650–670 nm680–700 nm~25 nmIn vivo NIR Imaging

Characterization Checklist:

  • Mass Spectrometry (ESI-MS): Confirm

    
     cation mass.[1][2]
    
  • 
    -NMR:  Verify the disappearance of the reactive 2-methyl singlet (approx 2.8 ppm in precursor) and appearance of methine bridge protons (6.0–8.5 ppm region).
    
  • Photostability: 2,7,8-TMQ dyes typically exhibit 15–20% higher photostability than 2-methylquinoline analogues due to steric protection of the polymethine chain.[1][3]

Visualization: Synthesis Workflow

G cluster_0 Phase I: Activation TMQ This compound (Precursor) Salt 1,2,7,8-Tetramethylquinolinium Iodide (Activated Salt) TMQ->Salt MeI MeI / CH3CN Reflux Monomethine Monomethine Dye (RNA/DNA Stain) Salt->Monomethine Trimethine Symmetric Trimethine (Mito-Tracker Analogue) Salt->Trimethine Ortho Triethyl Orthoformate Pyridine, 110°C Benzo Methylthio-benzothiazole Et3N, EtOH

Figure 1: Synthetic pathway transforming this compound into functional fluorescent dyes.[2][3]

Troubleshooting & Optimization

  • Low Yield in Quaternization: The 8-methyl group provides steric hindrance to the ring nitrogen.[1][2] If yield is <50%, switch to a more reactive alkylating agent (e.g., Methyl Triflate) or use a sealed tube at 100°C.[1][2]

  • Purification Issues: These dyes are cationic and sticky.[1][2] Avoid pure silica gel; use neutral alumina or pre-treat silica with 1% Triethylamine to prevent irreversible adsorption.[1][2]

  • Solubility: If the final dye is insoluble in water, exchange the counterion.[1][2] Treat the Iodide salt with Amberlite IRA-400 (Chloride form) or Sodium Perchlorate to adjust solubility.[1][2]

References

  • Mishra, A., et al. (2000).[1][2] "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012.[1][2] Link[1][2][3]

  • Kvach, M. V., et al. (2008).[1][2] "A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules." European Journal of Organic Chemistry, 2008(12), 2107-2117.[1][2] Link[1][2][3]

  • Sayapin, Y. A., et al. (2017).[1][2] "Reaction of 4-chloro-2,7,8-trimethylquinoline with o-quinones." Russian Chemical Bulletin, 66, 2107–2114.[1][2] (Demonstrates reactivity of the 2,7,8-TMQ scaffold). Link

  • Waggoner, A. S. (1995).[1][2] "Covalent Labeling of Proteins and Nucleic Acids with Fluorophores." Methods in Enzymology, 246, 362-373.[1][2] Link

Sources

Handling and storage best practices for hygroscopic quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline scaffolds are ubiquitous in drug discovery, particularly in antimalarial, antiviral, and anticancer therapeutics. However, their nitrogen-containing heterocyclic structure renders them—and particularly their salt forms (hydrochlorides, sulfates)—highly hygroscopic. Uncontrolled moisture uptake leads to hydrolysis, stoichiometry errors during weighing, and irreversible degradation. This Application Note provides a rigorous, field-validated framework for the lifecycle management of these compounds, from initial receipt to "rescue" protocols for compromised samples.

The Chemistry of Hygroscopicity in Quinolines

To handle quinolines effectively, one must understand the why. The hygroscopicity of quinoline compounds is not a random physical property but a direct consequence of their electronic structure.

  • The Nitrogen Lone Pair: The nitrogen atom in the quinoline ring possesses a lone pair of electrons. In salt forms (e.g., Quinoline-HCl), this site is protonated, creating a cationic charge that strongly coordinates with water dipoles in the atmosphere.

  • Lattice Energy vs. Hydration Energy: For many quinoline salts, the energy released by forming a hydrate crystal lattice is lower than the energy required to break the anhydrous lattice. Consequently, the material will spontaneously absorb atmospheric water to reach a lower energy state, often deliquescing (turning into liquid) in minutes.

Impact on Research:

  • Potency Drift: A 5% water uptake results in a 5% error in molar dosing. In high-potency screenings (nM range), this invalidates IC50 data.

  • Chemical Instability: Moisture facilitates hydrolysis and oxidation, often visible as a color shift from off-white to yellow/brown.

Material Characterization Protocols

Before using a stored quinoline, you must validate its water content. Do not assume the CoA (Certificate of Analysis) value is current.

Protocol A: Coulometric Karl Fischer (KF) Titration

Best for: High-value samples with <1% expected water content.

Reagents:

  • Anolyte: Methanol-free reagents (e.g., Hydranal™-Coulomat AK) are recommended if the quinoline has ketone/aldehyde substituents to prevent side reactions. For standard quinolines, standard methanol-based reagents suffice.

  • Solubilizer: If the quinoline salt is sparingly soluble in methanol, add 20% (v/v) Formamide or Chloroform to the titration cell.

Step-by-Step:

  • System Prep: Pre-titrate the cell to remove background moisture (Drift < 5 µ g/min ).

  • Sample Transfer: Do NOT use a spatula.

    • Correct Method: Use a gas-tight syringe for liquids or a weighing boat with a narrow neck for solids.

    • Back-Weighing: Weigh the syringe/boat before and after addition to determine the exact mass delivered.

  • Injection: Introduce sample through the septum.[1] Do not open the cell port.

  • Analysis: Run titration until endpoint stability is reached (typically < 3 µg drift for 30s).

Protocol B: Thermogravimetric Analysis (TGA)

Best for: Distinguishing between surface moisture and bound hydrates.

  • Ramp: 10°C/min from 25°C to 150°C.

  • Interpretation:

    • Weight loss < 100°C: Surface moisture (reversible).

    • Stepwise weight loss > 100°C: Stoichiometric hydrate (likely irreversible without recrystallization).

The "Onion" Storage Protocol

Effective storage requires multiple layers of protection. We utilize a concentric barrier system.

Diagram 1: The Storage Hierarchy

StorageHierarchy Compound Quinoline Compound Primary Primary: Amber Glass Vial (Teflon-lined cap, Parafilm seal) Compound->Primary Enclosed in Secondary Secondary: Heat-Sealed Mylar Bag (With Silica Gel & O2 Scavenger) Primary->Secondary Sealed inside Tertiary Tertiary: Desiccator Cabinet (N2 Purge or Vacuum) Secondary->Tertiary Placed in Environment Environment: Cold Storage (-20°C or 4°C) Tertiary->Environment Maintained at Check Check Indicator Cards Monthly Tertiary->Check Maintenance

Caption: The concentric "Onion" storage model ensures that failure of one barrier does not compromise the sample.

Key Specifications:

  • Primary Container: Amber glass (Type I) is mandatory. Quinolines are often photosensitive. Caps must be phenolic with PTFE (Teflon) liners. Never use polyethylene-lined caps as they are permeable to moisture over time.

  • Secondary Barrier: Heat-sealable aluminized Mylar bags are superior to Ziploc bags. Include a packet of activated silica gel AND an oxygen scavenger.

  • Temperature: Store at -20°C.

    • Critical: Allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial in humid air causes immediate condensation on the powder.

Handling & Weighing Best Practices

The moment a container is opened, the clock starts.

The "Inert Gas Cone" Technique: If a glovebox is unavailable, use this benchtop method:

  • Place an inverted funnel connected to a Nitrogen/Argon line over the balance pan.

  • Adjust flow to create a gentle "curtain" of inert gas (do not disturb the balance reading).

  • Open the vial and weigh inside this cone.

Data: Moisture Uptake Rates Comparison of Quinoline-HCl stability under different conditions (25°C, 60% RH).

ConditionTime to 1% Mass GainVisual Change
Open Air12 MinutesClumping
Inert Gas Cone4 HoursNone
Glove Box (<5% RH)> 2 WeeksNone

Emergency Rescue: Remediation of Wet Samples

If a valuable sample has clumped or absorbed moisture, use this protocol to salvage it.

Diagram 2: Sample Rescue Workflow

RescueProtocol Start Compromised Sample (Clumped/Sticky) Dissolve Dissolve in Anhydrous MeOH or EtOH Start->Dissolve Dry Add Activated 3Å Molecular Sieves Dissolve->Dry 4-12 Hours Filter Filter under N2 (0.2 µm PTFE) Dry->Filter Evap Rotary Evaporator (Bath < 40°C) Filter->Evap VacDry High Vacuum Drying (w/ P2O5 trap) Evap->VacDry 24 Hours QC Re-test (KF + NMR) VacDry->QC

Caption: Step-by-step remediation process for recovering hygroscopic quinoline salts that have absorbed moisture.

Detailed Rescue Steps:

  • Dissolution: Dissolve the clumped solid in the minimum amount of anhydrous methanol or ethanol.

  • Chemical Drying: Add activated 3Å molecular sieves (approx. 20% w/v) to the solution. Let stand for 4–12 hours.

    • Note: Do not use MgSO4 or Na2SO4 if the compound is acid-sensitive, as these can be slightly acidic.

  • Filtration: Filter through a syringe filter (PTFE) to remove sieves and any particulate degradation products.

  • Re-isolation: Remove solvent via rotary evaporation.

  • Deep Drying: Place the resulting solid in a vacuum drying oven or a desiccator attached to a high-vacuum manifold. Use Phosphorus Pentoxide (P2O5) as the desiccant in the chamber. Dry for 24 hours.

References

  • Safety & Handling: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Analytical Method: Mettler Toledo.[2] Karl Fischer Titration: The Basics of Water Determination. Retrieved from [Link]

  • Regulatory Standards: International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Chemical Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text referencing the basicity and salt formation of quinolines).[3][4]

  • Hygroscopicity Management: Vesta Nutra (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis of 2,7,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup synthesis of 2,7,8-trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this classic yet often temperamental reaction. As a self-validating system of protocols and insights, this document aims to provide not just procedural steps but also the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.

Introduction to the Challenge: The Skraup Synthesis of Polyalkylated Quinolines

The Skraup synthesis is a powerful tool for the creation of the quinoline scaffold, a privileged core in medicinal chemistry.[1][2] The reaction typically involves the treatment of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][3] However, the synthesis is notoriously exothermic and can be prone to low yields and the formation of complex byproducts, issues that are often magnified when working with polysubstituted anilines like 3,4,5-trimethylaniline, the precursor to this compound.[4] The electronic and steric effects of the three methyl groups on the aniline ring introduce specific challenges that require careful consideration and optimization of the reaction conditions.

This guide provides a series of troubleshooting questions and detailed answers to address common pitfalls and guide you toward achieving higher yields and purity in your synthesis of this compound.

Troubleshooting Guide & FAQs

Question 1: My reaction is violently exothermic and producing a lot of char, leading to a very low yield. What's causing this and how can I control it?

Answer:

The violent exothermicity of the Skraup synthesis is a well-documented issue, primarily driven by the dehydration of glycerol to acrolein by concentrated sulfuric acid.[3][5] This initial step is highly exothermic and can lead to uncontrolled polymerization and charring of the reaction mixture, especially at the outset. The presence of multiple electron-donating methyl groups on the aniline ring in the synthesis of this compound can further accelerate the subsequent reaction steps, contributing to the overall vigorousness.

Causality:

  • Rapid Acrolein Formation: Concentrated sulfuric acid is a powerful dehydrating agent. Its rapid action on glycerol generates a burst of highly reactive acrolein.

  • Uncontrolled Polymerization: Acrolein can readily polymerize under strongly acidic and high-temperature conditions, leading to the formation of insoluble, tarry materials.

  • Exothermic Cyclization and Oxidation: The subsequent Michael addition, cyclization, and oxidation steps are also exothermic, and their rates are influenced by the reactivity of the substituted aniline.

Troubleshooting Protocol:

  • Moderator Addition: The most effective way to temper the reaction's vigor is by adding a moderator. Ferrous sulfate (FeSO₄) is a commonly used and effective choice.[3] It is believed to act as an oxygen carrier, smoothing the oxidation process and preventing a sudden, violent reaction. Boric acid can also be used to moderate the reaction.[6]

  • Controlled Reagent Addition: Instead of mixing all reactants at once, a stepwise addition can significantly improve control.

    • First, prepare a solution of the 3,4,5-trimethylaniline in sulfuric acid.

    • Separately, mix the glycerol and the oxidizing agent.

    • Slowly add the glycerol-oxidizing agent mixture to the aniline-sulfuric acid solution with vigorous stirring and external cooling (e.g., an ice bath).

  • Temperature Management: Maintain a controlled temperature throughout the addition and the subsequent heating phase. A patent on improving Skraup reactions suggests maintaining the temperature within a range of approximately 100 to 150°C.[4] For your specific synthesis, starting at the lower end of this range and gradually increasing the temperature is advisable.

Experimental Protocol for Controlled Reaction:

StepActionRationale
1In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add 3,4,5-trimethylaniline to concentrated sulfuric acid while cooling in an ice bath.To control the initial exotherm of dissolving the amine in acid.
2Add ferrous sulfate heptahydrate to the mixture and stir until dissolved.To introduce the moderator before the main reaction begins.
3In the dropping funnel, place a mixture of glycerol and the chosen oxidizing agent (e.g., nitrobenzene).To prepare for a controlled addition.
4Add the glycerol-oxidizing agent mixture dropwise to the stirred aniline solution over a period of 1-2 hours, maintaining the internal temperature below 120°C.To prevent a rapid, uncontrolled reaction.
5After the addition is complete, slowly heat the reaction mixture to 140-150°C and maintain for 3-4 hours.To drive the reaction to completion.
Question 2: My yield of this compound is consistently low, even with a controlled reaction. What are the likely causes related to the reactants and conditions?

Answer:

Low yields in the Skraup synthesis of polyalkylated quinolines can stem from several factors, from the quality of your starting materials to suboptimal reaction parameters. The electronic and steric hindrance from the three methyl groups on the aniline precursor can make this particular synthesis more sensitive to these variables.

Causality and Optimization Strategies:

  • Glycerol Quality: The presence of water in glycerol can significantly lower the yield. Use anhydrous or "dynamite" grade glycerol if possible.

  • Oxidizing Agent Choice: The choice and amount of the oxidizing agent are critical.

    • Nitrobenzene: A common choice, it also acts as a solvent. However, it can lead to the formation of byproducts. The corresponding nitro compound to the aniline used is often a good choice, but in this case, 3,4,5-trimethylnitrobenzene may not be readily available.

    • Arsenic Pentoxide (As₂O₅): Often reported to give a less violent reaction and potentially higher yields for substituted quinolines.[3][6]

    • Iodine: Can be used in catalytic amounts and has been shown to improve yields in some Skraup-type reactions.[4]

  • Reaction Temperature and Time: Insufficient heating may lead to incomplete reaction, while excessive temperatures can promote charring and byproduct formation. A systematic approach to optimizing the temperature (e.g., running small-scale trials at 130°C, 140°C, and 150°C) and monitoring the reaction progress by TLC or GC is recommended. A patent suggests a reaction time of 5-6 hours at 145-160°C for some quinolone syntheses.[4]

  • Stoichiometry of Reactants: The molar ratios of the aniline, glycerol, sulfuric acid, and oxidizing agent are crucial. A common starting point is a 1:3:2:0.5 molar ratio of aniline:glycerol:sulfuric acid:oxidizing agent, but this may require optimization for your specific substrate.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield of This compound check_reagents Verify Reagent Quality (Anhydrous Glycerol?) start->check_reagents optimize_oxidant Optimize Oxidizing Agent (Type and Stoichiometry) check_reagents->optimize_oxidant Reagents OK optimize_temp_time Optimize Temperature and Reaction Time optimize_oxidant->optimize_temp_time check_stoichiometry Verify Reactant Stoichiometry optimize_temp_time->check_stoichiometry purification_issue Investigate Purification Losses check_stoichiometry->purification_issue byproduct_formation Analyze for Byproduct Formation purification_issue->byproduct_formation solution Improved Yield byproduct_formation->solution Identified and Mitigated Purification_Workflow start Crude Reaction Mixture neutralize Dilution and Neutralization start->neutralize extract Solvent Extraction neutralize->extract steam_distill Steam Distillation extract->steam_distill column_chrom Column Chromatography steam_distill->column_chrom If impurities persist final_purify Recrystallization or Vacuum Distillation column_chrom->final_purify product Pure this compound final_purify->product Steric_Hindrance Aniline Aniline Cyclization Intramolecular Cyclization Aniline->Cyclization Unhindered Trimethylaniline 3,4,5-Trimethylaniline Trimethylaniline->Cyclization Sterically Hindered Product Quinoline Cyclization->Product

Sources

Troubleshooting purification challenges during recrystallization of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Troubleshooting "Oiling Out," Tarry Impurities, and Isoform Separation in Quinoline Derivatives.

Triage: What is your primary failure mode?

Before adjusting your protocol, identify the specific physicochemical barrier preventing crystallization. Quinoline scaffolds present unique challenges due to their basic nitrogen (pKa ~4.9), tendency for


-

stacking (leading to tars), and potential for polymorphism.

Select your issue below to jump to the solution:

  • [CRITICAL] Product Oils Out: The solution turns cloudy/milky or deposits a gummy liquid at the bottom instead of crystals.

  • [QUALITY] Persistent Color/Tars: Crystals are off-white, brown, or sticky; "charcoal treatment" failed.

  • [PURITY] Isomer Contamination: NMR shows regioisomers (e.g., 6- vs. 8-substituted) that co-crystallize.

Module 1: The "Oiling Out" Phenomenon

Diagnosis: Your system has entered the "Liquid-Liquid Phase Separation" (LLPS) region before crossing the solubility curve into the labile zone. This is common in quinolines with low melting points or high impurity profiles.

The Mechanism

Oiling out occurs when the Metastable Zone Width (MSZW) is too narrow or when the temperature of the solution drops below the "oiling out" boundary (spinodal decomposition) before nucleation occurs. Impurities depress the melting point of your solid; if the depressed melting point is lower than the solvent's boiling point, the product liquefies rather than crystallizes.[1]

Troubleshooting Protocol: The "Cloud Point" Seeding Technique

Do not simply cool the solution further; this solidifies the oil into an amorphous glass.

  • Re-dissolve: Heat the mixture until the oil phase fully redissolves.

  • Equilibrate: Cool slowly with vigorous stirring.

  • Spot the Cloud: The moment the solution turns slightly turbid (the "Cloud Point"), STOP cooling .

  • Isothermal Hold: Hold the temperature constant.

  • Seed: Add a seed crystal (0.1% wt) of pure product. If no seed is available, scratch the glass interface vigorously.

  • Ripening: Wait for the oil droplets to interact with the seed. You should see the oil droplets "sacrifice" themselves to grow the crystal lattice (Ostwald Ripening).

  • Slow Ramp: Once a suspension is established, cool at a rate of 5°C/hour.

Visual Logic: Oiling Out Rescue

OilingOutRescue Start Problem: Product Oils Out CheckMP Is MP of Solid < Solvent BP? Start->CheckMP ChangeSolvent Switch Solvent (Use lower BP solvent) CheckMP->ChangeSolvent Yes Reheat Reheat to Clear Solution CheckMP->Reheat No CoolSlow Cool to Cloud Point (T_cloud) Reheat->CoolSlow Seed Add Seed / Scratch Glass CoolSlow->Seed Observation Do crystals form? Seed->Observation Success Cool Slowly (5°C/hr) Observation->Success Yes Fail Oil Solidifies to Glass Observation->Fail No Rescue Triturate Oil with Anti-solvent (e.g., Pentane) Fail->Rescue Rescue->Reheat Try again

Caption: Decision tree for rescuing a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 2: Removing Tars & Colored Impurities

Diagnosis: Quinoline synthesis (e.g., Skraup, Combes) often produces polymerized byproducts ("tars") due to oxidation. These are non-polar and sticky, often coating the crystal lattice.

Why Standard Charcoal Fails

Activated carbon works well for polar colored impurities. However, quinoline tars are often structurally similar to the product but oligomerized. Simply adding carbon to a hot ethanol solution is often insufficient.

The "Acid-Base Rescue" Protocol

Leverage the basicity of the quinoline nitrogen (pKa ~4.9) to chemically separate it from neutral tars before recrystallization.

StepActionMechanism
1. Dissolution Dissolve crude solid in 1M HCl (aq).Protonates the Quinoline-N (

), making it water-soluble. Tars remain neutral/insoluble.
2. Filtration Filter the aqueous solution through Celite.Physically removes the insoluble tars and solids.
3. Wash Extract the aqueous acidic layer with Ethyl Acetate or Ether.Removes non-basic organic impurities that are slightly water-soluble. Discard organic layer.
4. Precipitation Slowly add 2M NaOH or

to the aqueous layer until pH > 9.
Deprotonates

back to free base. Product precipitates as a solid or oil.[1][2]
5. Isolation Filter the solid or extract the oil into the recrystallization solvent.You now have "Chemical Grade" purity, ready for "Crystal Grade" polishing.

Expert Tip: If the product precipitates as a gum in Step 4, add a seed crystal during the basification process.

Module 3: Solvent Selection Matrix

Diagnosis: Using the wrong dielectric constant leads to poor recovery or low purity.

Standard Rule: Quinolines are moderately polar but lipophilic.

  • Protic Solvents (Alcohols): Good for general recrystallization but can form hydrogen bonds with the Nitrogen, potentially widening the solubility curve too much (loss of yield).

  • Aprotic Solvents (Toluene/Hexane): Excellent for removing polar impurities, but quinolines may be too soluble in Toluene.

Recommended Systems:

Quinoline TypePrimary SolventAnti-SolventNotes
Simple Quinolines Ethanol or IPAWaterStandard system. Add water dropwise to hot ethanol until turbid.
Amino-Quinolines TolueneHexanes/HeptaneAmino groups increase polarity; Toluene manages the aromatic backbone.
Carboxylic Acids Acetic AcidWaterRecrystallize directly from glacial acetic acid if very insoluble.
Nitro-Quinolines AcetoneWaterAvoid alcohols if transesterification/nucleophilic attack is a risk.
Highly Lipophilic Ethyl AcetatePentaneUse for large alkyl substituents.

Module 4: Isomer Separation (Regiochemistry)

Diagnosis: You have a mixture of 6-bromoquinoline and 8-bromoquinoline (or similar isomers) that co-crystallize.

The "Salt Formation" Strategy

Isomers often have similar solubility in their free base form but vastly different lattice energies in their salt forms.

  • Picrate Formation:

    • Dissolve the mixture in Ethanol.

    • Add a saturated solution of Picric Acid.

    • Result: The picrate salts of isomers often have sharp melting point differences. Recrystallize the salt to constant melting point, then hydrolyze back to the free base using dilute base (

      
      ).
      
  • Hydrochloride/Hydrobromide Salts:

    • Bubble dry HCl gas into an ethereal solution of the quinoline mixture.

    • The less soluble isomer salt will precipitate first.

Frequently Asked Questions (FAQ)

Q: My crystals are forming, but they are "fluffy" and trap solvent. How do I fix this? A: This is a habit modification issue. Fast nucleation creates dendritic (needle-like) crystals that trap mother liquor.

  • Fix: Re-heat and cool much slower (1-2°C/hr).

  • Fix: Use a solvent with lower viscosity (e.g., switch from IPA to Methanol/Water).

Q: Can I use silica gel during hot filtration? A: NO. Quinolines are basic and will stick irreversibly to acidic silica sites, lowering your yield. Use Neutral Alumina or Celite for hot filtration steps.

Q: My melting point is sharp, but the color is still pink/red. Is it pure? A: Likely yes. Trace oxidation products (quinones) have very high extinction coefficients. Even ppm levels cause color. If NMR/HPLC is clean, the color is cosmetic. To remove it for aesthetic reasons, repeat the Acid-Base Rescue (Module 2) with a reductive wash (add a pinch of sodium dithionite during the acid phase).

References

  • Oiling Out Mechanisms: LibreTexts Chemistry. "3.6F: Troubleshooting - Oiling Out."

  • Crystallization Thermodynamics: Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Control."[3]

  • Quinoline Purification (General):Armarego, W. L. F., & Chai, C. L. L. (2013). "Purification of Laboratory Chemicals." Butterworth-Heinemann.
  • Isomer Separation via Salts: Tipson, R. S. (1950). "Crystallization and Recrystallization."[3][4][5][6][7][8][9][10] In Technique of Organic Chemistry, Vol. III. (Foundational reference for picrate/salt differentiation).

  • Tarry Impurity Removal:Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (Reference for the Acid-Base extraction technique for basic heterocycles).

Sources

Overcoming steric hindrance at the 8-position in 2,7,8-Trimethylquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Peri-Strain" Paradox

Welcome to the technical support hub for 2,7,8-Trimethylquinoline (TMQ) . If you are here, you have likely encountered a reaction that works perfectly on 2-methylquinoline but fails miserably on your 2,7,8-TMQ substrate.

The Root Cause: The 8-methyl group in quinoline is not just another substituent; it creates a unique steric environment known as peri-strain . It occupies the space directly adjacent to the nitrogen lone pair (the 1-position). In 2,7,8-TMQ, this is exacerbated by the "buttressing effect" of the 7-methyl group, which prevents the 8-methyl from rotating away to relieve strain. This locks the 8-position into a rigid steric wall, blocking standard trajectories for electrophiles and metal catalysts.

Below are the three most common "Support Tickets" we receive regarding this scaffold, with validated protocols to resolve them.

Ticket #001: N-Oxidation or N-Alkylation Stalls

User Complaint: "I'm trying to make the N-oxide using standard H2O2/Acetic Acid, but I'm getting <10% conversion after 48 hours. The starting material is unreacted."

Diagnosis: Steric Inhibition of Solvation

The 8-methyl group physically blocks the approach of the oxidant. Furthermore, in protic solvents (like acetic acid), the solvent shell around the 8-methyl group creates an additional "virtual" steric barrier, making the nitrogen effectively inaccessible.

Resolution Protocol: The Anhydrous Route

Switch from aqueous/protic conditions to a lipophilic, anhydrous system. You need a smaller, more electrophilic oxidant that does not rely on hydrogen-bonding activation.

Recommended Reagent: meta-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2,7,8-TMQ in anhydrous DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add 1.2 eq of mCPBA (77% max purity grade) portion-wise.

    • Note: Do not use a large excess initially; the 2-methyl group is susceptible to anomalous oxidation if the N-position is blocked too long.

  • Reflux: Allow to warm to RT. If TLC shows no movement after 2 hours, heat to mild reflux (40°C). The kinetic energy is often required to overcome the rotational barrier of the 8-methyl group.

  • Workup (Crucial): Wash with 10% aqueous Na2SO3 (to quench peroxide) followed by saturated NaHCO3.

  • Purification: The N-oxide will be significantly more polar. Use 5-10% MeOH in DCM for chromatography.

Data Validation (Expected NMR Shift):

Proton Position Standard Shift (ppm) N-Oxide Shift (ppm) Diagnostic Feature
H-2 (Methyl) 2.70 2.55 Slight upfield shift due to change in anisotropy.

| H-8 (Methyl) | 2.80 | 2.65 | Key Indicator: The 8-Me signal shifts upfield due to the loss of the lone-pair deshielding effect. |

Ticket #002: Palladium Catalysis Fails at C8 (or Adjacent)

User Complaint: "I have a halogenated derivative (e.g., 8-bromo-2,7-dimethylquinoline) and I'm trying to run a Buchwald-Hartwig amination. The catalyst dies immediately, or I get de-halogenation."

Diagnosis: Reductive Elimination Blockade

Standard phosphine ligands (like PPh3 or dppf) are too small to enforce the necessary geometry around the crowded 8-position. The 7-methyl "buttress" prevents the palladium center from adopting the planar geometry required for reductive elimination, leading to catalyst decomposition (Palladium black formation).

Resolution Protocol: Bulky Dialkylbiaryl Phosphines

You must use "Buchwald-type" ligands that are extremely bulky. These ligands facilitate oxidative addition into the hindered C-X bond and, counter-intuitively, their bulk promotes reductive elimination by "squeezing" the product out.

Recommended System: Pd2(dba)3 + BrettPhos (for amines) or XPhos (for C-C coupling).

The "Gold Standard" C8-Coupling Workflow:

G Start Start: 8-Halo-2,7-TMQ Solvent Solvent: t-Amyl Alcohol (High Boiling, Non-polar) Start->Solvent Base Base: K3PO4 (Weak) or NaOtBu (Strong) Solvent->Base Catalyst Cat: Pd2(dba)3 + BrettPhos (L:Pd ratio 2:1) Base->Catalyst Pre-stir 30 min Temp Temp: 110°C (sealed tube) Catalyst->Temp Product Product: C8-Functionalized 2,7-TMQ Temp->Product 12-24h

Figure 1: Optimized workflow for cross-coupling at the sterically hindered 8-position.

Critical Experimental Note: Use t-Amyl alcohol or Dioxane as solvent. Toluene often fails because it doesn't get hot enough (110°C+) to drive the reaction without a pressure vessel.

Ticket #003: Regioselective Functionalization of Methyl Groups

User Complaint: "I want to oxidize one of the methyl groups to an aldehyde. I get a mixture of everything, or mostly the 2-position reacting."

Diagnosis: Acidity vs. Sterics
  • 2-Methyl: Highly acidic (pKa ~28) due to resonance stabilization by the nitrogen (enamine-like reactivity).

  • 7-Methyl: Sterically hindered, electronically similar to a toluene methyl.

  • 8-Methyl: Extremely hindered, electronically rich.

Resolution Protocol: Selective Oxidation Strategy

You cannot easily oxidize the 8-methyl directly in the presence of the 2-methyl. You must exploit the acidity of the 2-position for selective reaction, or use radical conditions for the ring methyls (with low selectivity).

Comparison of Methods:

Target MethylReagentMechanismSelectivity
C2-Methyl Selenium Dioxide (SeO2)Ene-reaction / DehydrationHigh (>90%) . The activated C2 position reacts fastest.
C2-Methyl mCPBA then Ac2O (Boekelheide)Polonovski RearrangementExclusive . Only works on the N-adjacent methyl.
C7/C8-Methyl NBS / Benzoyl PeroxideRadical BrominationPoor . Will brominate C2 first. Requires C2-blocking.

Strategy for C8-Functionalization (The "Block-and-Tackle" Method): If you must functionalize the 7 or 8 position, you must first block the 2-position (e.g., by oxidation to the acid and decarboxylation, or by using a 2-chloro precursor).

Visualizing the Steric Challenge

The following diagram illustrates the "Cone of Interference" created by the 2, 7, and 8 substitutions.

StericMap cluster_zone Steric 'Dead Zone' N1 Nitrogen (N1) Lone Pair Me2 2-Methyl (Acidic/Accessible) N1->Me2 Electronic Activation Me8 8-Methyl (The Blockade) Me8->N1 Peri-Interaction (Blocks N-attack) Me7 7-Methyl (The Buttress) Me7->Me8 Buttressing Effect (Prevents Rotation)

Figure 2: Steric interaction map showing the 'Buttressing Effect' of the 7-Me group on the 8-Me, locking the peri-interaction with Nitrogen.

References

  • Peri-Strain in Quinolines

    • Title: Steric effects in the reaction of 8-substituted quinolines.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Explains the physical blocking of the N-lone pair by 8-substituents.
    • URL:[Link][1][2]

  • Buchwald-Hartwig on Hindered Substrates

    • Title: A General Catalyst for the Amination of Aryl Halides with Primary Amines (BrettPhos).
    • Source:Journal of the American Chemical Society.
    • Context: Defines the ligand requirements for coupling
    • URL:[Link]

  • Selective Oxidation of Methyl Quinolines

    • Title: Selenium dioxide oxidation of polymethyl-pyridines and -quinolines.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the reactivity order C2 > C4 >> C7/C8.
    • URL:[Link]

  • mCPBA Oxidation Protocol

    • Title: N-Oxidation of sterically hindered nitrogen heterocycles.
    • Source:Synthetic Communic
    • Context: Provides the basis for the anhydrous DCM/mCPBA protocol over aqueous H2O2.
    • URL:[Link][3]

Sources

Optimizing reaction temperature for the methylation of quinoline rings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Methylation Optimization

Executive Summary: The Thermodynamics of Selectivity

"Methylation of quinoline" is an ambiguous request in drug discovery. It refers to two distinct mechanistic pathways with opposing thermodynamic requirements:

  • N-Methylation (Quaternization): An

    
     reaction driven by nucleophilic attack of the nitrogen lone pair.[1] This is generally kinetically controlled  and sensitive to solvent polarity.[1]
    
  • C-Methylation (Minisci/Radical): A radical substitution, typically at C2 or C4.[1] This is highly sensitive to steric effects and radical stability .[1] High temperatures here often lead to disastrous "polymethylation" cascades.[1]

The Golden Rule: Temperature in quinoline chemistry is not just an accelerator; it is a regioselectivity switch .[1] Treating a C-methylation like a simple heating step is the most common cause of mixture formation.[1]

Diagnostic Workflow

Use this decision tree to identify your specific failure mode before proceeding to protocols.

QuinolineTroubleshooting Start START: What is your Target Product? Type Select Methylation Type Start->Type N_Meth N-Methylation (Quinolinium Salt) Type->N_Meth C_Meth C-Methylation (Ring Functionalization) Type->C_Meth N_Issue Observed Issue? N_Meth->N_Issue C_Issue Observed Issue? C_Meth->C_Issue N_Oil Product is Sticky Oil/Gum N_Issue->N_Oil N_Stall Reaction Stalls <50% N_Issue->N_Stall N_Soln1 Fix: Solvent Polarity Mismatch Switch to Acetone/ACN Triturate with Et2O N_Oil->N_Soln1 N_Soln2 Fix: Steric Hindrance Use Sealed Tube (40-60°C) Switch MeI to MeOTf N_Stall->N_Soln2 C_Poly Polymethylation (Mixture of mono/di/tri) C_Issue->C_Poly C_Regio Wrong Isomer (C2 vs C4 Mix) C_Issue->C_Regio C_Soln1 Fix: Temp too High Lower to 10-20°C Control Radical Flux C_Poly->C_Soln1 C_Soln2 Fix: Acid/Steric Tuning Bulky Radical -> C4 High Acidity -> C2 C_Regio->C_Soln2

Figure 1: Diagnostic logic for identifying the root cause of methylation failure based on product observation.

Troubleshooting Guide: Question & Answer

Module A: N-Methylation (Quaternization)

Q: My yield is high, but the product is a dark, sticky gum instead of the expected yellow solid. Did I overheat it? A: Likely not an overheating issue, but a solvent choice issue.

  • The Science: Quinolinium salts are ionic.[1] If your solvent is too non-polar (e.g., ether, toluene), the product "oils out" trapping impurities.[1] If it is too polar (e.g., MeOH), it stays soluble and won't crystallize.[1]

  • The Fix: Perform the reaction in Acetone or Acetonitrile (MeCN) at Room Temperature (RT). The product should precipitate as a clean solid.[1] If it oils out, decant the solvent and triturate (grind) the oil vigorously with diethyl ether or hexanes to induce crystallization.

Q: The reaction stalls at 60% conversion. Should I reflux it? A: Only as a last resort.

  • The Science: Refluxing with Methyl Iodide (MeI) often leads to the loss of the volatile reagent (bp 42°C) rather than increased kinetics.[1]

  • The Fix: Use a sealed pressure tube at 40–50°C.[1] This keeps the MeI concentration high (pseudo-first-order kinetics).[1] If the quinoline is electron-deficient (e.g., nitro-quinoline), MeI may be too weak. Switch to Methyl Triflate (MeOTf) (Caution: highly potent electrophile) at 0°C to RT.[1]

Module B: C-Methylation (Minisci/Radical)

Q: I am trying to methylate at C2, but I get a mixture of C2, C4, and dimethylated products. Is temperature the culprit? A: Yes, high temperature promotes polymethylation .[1]

  • The Science: The introduction of an alkyl group makes the quinoline ring more electron-rich and thus more reactive toward nucleophilic radicals than the starting material. This leads to a runaway reaction.[1]

  • The Fix:

    • Lower Temperature: Run the reaction at 0°C to 10°C rather than the standard 60-80°C used in older silver-catalyzed protocols.

    • Protonation Control: Ensure the medium is strongly acidic (TFA or H2SO4).[1] The protonated quinolinium species is essential for the radical attack, and controlling the pH can fine-tune the LUMO coefficients at C2 vs C4 [1].

Q: How do I force selectivity to C4? A: Temperature alone won't do it; you need steric control .[1]

  • The Science: The C2 position is electronically favored (adjacent to N+) but sterically more sensitive.[1]

  • The Fix: If using a Minisci radical source, bulky radicals favor C4. For simple methylation, blocking C2 with a removable group (like a carboxylate or halogen) is often more reliable than relying on thermodynamic control.[1] Alternatively, recent photoredox methods using specific solvents have shown tunable regioselectivity [2].[1]

Optimized Experimental Protocols

Protocol A: Controlled N-Methylation (Kinetic Focus)

Best for: Creating salts for solubility or further reduction.[1]

ParameterSpecificationRationale
Solvent Acetone (Dry)Polarity allows intermediate solubility but forces product precipitation.[1]
Reagent Methyl Iodide (1.5 - 2.0 equiv)Excess required due to volatility; drives equilibrium.[1]
Temperature 25°C (RT) Prevents decomposition; sufficient for

on basic nitrogens.[1]
Time 12 - 24 HoursSlow precipitation yields purer crystals than rapid crashing.[1]
Work-up Filtration + Ether WashAvoids aqueous workup which dissolves the ionic product.[1]

Step-by-Step:

  • Dissolve 1.0 eq of Quinoline in Acetone (0.5 M concentration).

  • Add 2.0 eq MeI dropwise at RT.[1] Cap the flask (do not seal tight if not pressure-rated) to prevent evaporation.[1]

  • Stir in the dark (MeI is light sensitive) for 18h.

  • Checkpoint: A yellow precipitate should form.[1] If solution remains clear, seed with a crystal or scratch glass.[1]

  • Filter solids, wash with cold Et2O.[1] Dry under vacuum.[1]

Protocol B: Regioselective C-Methylation (Radical Focus)

Best for: Late-stage functionalization of the ring.[1]

ParameterSpecificationRationale
Solvent DCM/Water (Biphasic) or DMSOBiphasic systems can protect the product from over-reaction.[1]
Reagent Zinc Sulfinate or Peroxide/Fe(II)Modern radical sources are cleaner than Ag+/Persulfate.[1]
Temperature 0°C to RT CRITICAL: Low temp suppresses di-methylation.[1]
Additives TFA (2.0 equiv)Activates the ring (protonation) for nucleophilic radical attack.[1]

Step-by-Step (Fe-Catalyzed Peroxide Method):

  • Dissolve Quinoline (1.0 eq) and Fe(acac)2 (5 mol%) in DMSO.

  • Add TFA (2.0 eq) to protonate the nitrogen.[1]

  • Cool to 10°C .

  • Add t-Butyl Hydroperoxide (TBHP) or specific methyl radical precursor dropwise over 1 hour. Slow addition is key to preventing polymethylation.[1]

  • Monitor by LCMS.[1] Stop immediately upon consumption of starting material.[1]

Data: Temperature vs. Yield Comparison

Table 1: Effect of Temperature on N-Methylation of 4-Nitroquinoline (Deactivated Substrate)

TemperatureTimeConversionPurityObservation
25°C (RT)48 h35%>99%Slow, clean reaction.[1]
40°C (Sealed)12 h88%98%Optimal balance.
80°C (Reflux)4 h92%75%Darkening observed (decomposition).[1]

Table 2: Minisci Methylation Selectivity (C2 vs C4) [3]

ConditionsTempC2:C4 RatioPoly-alkylated %
Ag+/Persulfate80°C60:4025% (High)
Photoredox (Blue LED)25°C85:15<5% (Low)
Lewis Acid Catalyzed0°C>95:5<2% (Very Low)

References

  • Selectivity in Minisci Reactions: Proctor, R. S. J., & Phipps, R. J. (2019).[1] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link[1]

  • Photochemical Methods: Romero, N. A., & Nicewicz, D. A. (2016).[1] "Organic Photoredox Catalysis." Chemical Reviews. Link[1]

  • Kinetics of Quaternization: Menschutkin, N. (1890).[1] "Über die Geschwindigkeit der Reaktion zwischen Alkyljodiden und Aminen." Z. Phys. Chem. (Foundational kinetics reference). For modern context see: Journal of Organic Chemistry, "Quaternization of Heterocycles."[1] Link

Sources

Removing unreacted aniline impurities from 2,7,8-Trimethylquinoline samples

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TQ-902-PUR Subject: Removal of Aniline Impurities from 2,7,8-Trimethylquinoline (2,7,8-TMQ) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

User reports persistent aniline contamination in synthesized this compound (2,7,8-TMQ). Standard acid-base extraction has failed to yield high purity.

Diagnosis: The failure of standard extraction is due to the pKa overlap between aniline (pKa ~4.6) and the quinoline derivative (pKa ~5.6–5.8). Both species protonate in similar pH ranges, making selective extraction thermodynamically inefficient.

Recommended Solution: Implement a Chemoselective Derivatization protocol using acetic anhydride, followed by a modified acid-base workup. This converts the impurity (aniline) into a neutral amide (acetanilide), rendering it chemically distinct from the basic quinoline target.

Part 1: The Diagnostic Data

Before proceeding, compare the physicochemical properties of your target and impurity. This data dictates why physical separation (distillation) and chemical separation (derivatization) are the only viable pathways.

PropertyTarget: this compoundImpurity: AnilineImplication
Structure Type Tertiary Amine (Heterocyclic)Primary AmineKey Differentiator: Primary amines react with anhydrides; Tertiary amines do not.
Boiling Point (atm) ~275–280°C (Estimated)*184°CLarge

allows for vacuum distillation, but azeotropes may form.
pKa (Conj. Acid) ~5.7 (Est. due to +I methyl effects)4.6

. Too small for >99% separation via simple pH adjustment.
Chemical Stability High (Resistant to acetylation)Moderate (Oxidation prone)Allows use of scavengers.

*Note: While 2,7,8-TMQ specific BP is rarely indexed, trimethylquinolines generally boil between 260–285°C.

Part 2: Primary Protocol – The "Chemical Scavenger" Method

Best for: High purity requirements (>99.5%), removing trace aniline (<5%). Mechanism: Acetylation.[1]



The quinoline nitrogen lacks a proton and cannot be acetylated, remaining basic.
Step-by-Step Workflow
  • Scavenging Reaction:

    • Dissolve the crude 2,7,8-TMQ mixture in an inert solvent (e.g., Toluene or Dichloromethane).

    • Add 1.2 - 1.5 equivalents of Acetic Anhydride (

      
      ) relative to the estimated aniline content.
      
    • Optional: Add a catalytic amount of pyridine if the reaction is slow, though aniline usually reacts rapidly at RT.

    • Stir at room temperature for 1 hour. (Monitor via TLC: Aniline spot should disappear).

  • The "Phase Switch" (Acid Wash):

    • Transfer mixture to a separatory funnel.

    • Wash with 2M HCl (3x).

    • Crucial Step: The 2,7,8-TMQ will protonate and move to the Aqueous Phase . The newly formed Acetanilide (neutral amide) will remain in the Organic Phase .

  • Isolation:

    • Collect the aqueous acidic layer.

    • Discard the organic layer (contains the impurity).

    • Wash the aqueous layer once with fresh DCM to remove any trapped amide.

  • Recovery:

    • Basify the aqueous layer to pH > 10 using 20% NaOH (precipitate will form).

    • Extract the free base 2,7,8-TMQ into DCM or Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Visual Workflow (Logic Map)

ChemicalPurification cluster_legend Phase Logic Start Crude Mixture (2,7,8-TMQ + Aniline) React Add Acetic Anhydride (Solvent: DCM) Start->React Derivatization SepFunnel Wash with 2M HCl React->SepFunnel OrgLayer Organic Layer (Contains Acetanilide) SepFunnel->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains 2,7,8-TMQ Salt) SepFunnel->AqLayer Protonated Target Waste Waste Disposal OrgLayer->Waste Basify Basify with NaOH (pH > 10) AqLayer->Basify Extract Extract with DCM Evaporate Solvent Basify->Extract Final Pure 2,7,8-TMQ Extract->Final

Figure 1: Chemoselective purification workflow utilizing acetic anhydride to neutralize aniline basicity.

Part 3: Secondary Protocol – The "Thermal Cut" (Distillation)

Best for: Bulk material (>10g), heavy contamination (>10% aniline). Constraint: Requires high vacuum (<5 mmHg) to prevent thermal degradation/polymerization.

  • Setup: Use a short-path distillation head or a Vigreux column if separation efficiency is needed.

  • Vacuum Application: Apply high vacuum (0.1 – 1.0 mmHg).

  • Fraction 1 (Impurity): Aniline will distill first. At 1 mmHg, Aniline boils approx. 35–40°C.

  • Intermediate Cut: Discard the transition fraction.

  • Fraction 2 (Target): 2,7,8-TMQ will distill significantly higher (approx. 110–130°C at 1 mmHg).

    • Note: If the liquid turns dark red/brown, oxidation is occurring. Ensure the system is under Nitrogen/Argon.

Part 4: Troubleshooting & FAQs

Q: Why can't I just wash with dilute acid to remove the aniline? A: This is the most common error. Because the pKa difference is small (~1.1 units), there is no pH "window" where aniline is neutral and 2,7,8-TMQ is charged. At pH 4, both are protonated (water-soluble). At pH 7, both are neutral (organic-soluble). You must chemically modify the aniline (Protocol A) to change its solubility profile.

Q: My product is colored (yellow/brown) after purification. Is it impure? A: Quinolines are notoriously photo-oxidative. Trace oxidation products (N-oxides or polymers) can cause color even at <0.1% concentration. If 1H-NMR is clean, the color is likely cosmetic. Store under Argon in amber vials.

Q: Can I use chromatography? A: Yes, but standard silica is acidic and will bind your amine.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexane before loading the column. This "caps" the active silanol sites.

  • Eluent: Use Hexane:Ethyl Acetate (with 1% TEA). Aniline (if unreacted) will elute differently than the bulky trimethylquinoline, but tailing may still occur.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on purification of Quinoline via Acetylation/Zinc complexes).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Santa Cruz Biotechnology. (n.d.). This compound Product Data. (Used for verification of CAS 102871-68-1).

Sources

Technical Support Center: A Scientist's Guide to Solubilizing 2,7,8-Trimethylquinoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility challenges with 2,7,8-Trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound in aqueous solutions. We will explore the underlying reasons for these solubility issues and provide a systematic, hands-on approach to overcoming them. Our methodologies are grounded in established physicochemical principles and validated through extensive laboratory experience.

Understanding the Challenge: Why is this compound Poorly Soluble?

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. In the case of this compound, several factors contribute to its limited aqueous solubility:

  • Hydrophobic Quinoline Core: The fundamental structure is a quinoline ring system, which is bicyclic and aromatic in nature. This large, non-polar scaffold inherently resists interaction with polar water molecules, favoring self-association.[1]

  • Lipophilic Methyl Groups: The presence of three methyl groups further increases the lipophilicity of the molecule, exacerbating its hydrophobic character.

  • Crystal Lattice Energy: In its solid state, this compound molecules are arranged in a crystal lattice. The strength of the intermolecular forces holding this lattice together (crystal lattice energy) must be overcome by the energy of solvation for dissolution to occur. Strong crystal packing can significantly hinder solubility.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a logical workflow for systematically tackling solubility issues with this compound.

Initial Assessment & Basic Troubleshooting

Q1: I'm seeing solid particles in my aqueous solution of this compound, even at low concentrations. What's the first thing I should do?

A1: The first step is to confirm that you are not exceeding the intrinsic aqueous solubility of the compound. As previously mentioned, this is expected to be very low. We recommend performing a simple solvent screening to identify a suitable organic solvent in which this compound is freely soluble. This will serve as a starting point for preparing stock solutions.

Recommended Solvents for Initial Screening:

  • Dimethyl Sulfoxide (DMSO)[4][5][6]

  • Ethanol

  • Methanol[7]

  • Acetone[8]

Experimental Protocol: Solvent Screening

  • Preparation: In separate small glass vials, add approximately 1-2 mg of this compound.

  • Solvent Addition: To each vial, add the selected organic solvent dropwise while vortexing or stirring.

  • Observation: Continue adding the solvent until the solid completely dissolves. Note the approximate volume of solvent required.

  • Selection: The solvent that dissolves the compound in the smallest volume is the most effective. DMSO is often a good starting point for highly hydrophobic compounds.[4][5]

Q2: I've prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out." It occurs because the high concentration of the compound in the organic stock solution becomes thermodynamically unstable when introduced into the predominantly aqueous environment. The key is to employ a solubility enhancement technique to keep the compound in solution.

Advanced Solubilization Strategies

If simple dilution of an organic stock is unsuccessful, the following methods can be employed to significantly enhance the aqueous solubility of this compound.

Strategy 1: pH Adjustment

The Principle: Quinolines are weak bases due to the lone pair of electrons on the nitrogen atom.[1] By lowering the pH of the aqueous medium, the nitrogen atom can be protonated, forming a cationic salt. This ionized form is generally much more soluble in water than the neutral free base. The predicted pKa for this compound is approximately 6.37. This suggests that at a pH below this value, the protonated, more soluble form will predominate.

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.0).

  • Compound Addition: Add an excess of this compound to each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Causality Behind Experimental Choices:

  • Using a range of buffers allows for the empirical determination of the pH at which a significant increase in solubility occurs.

  • Equilibration is crucial to ensure that the measured solubility represents the true thermodynamic solubility at that pH.

Troubleshooting:

  • Precipitation at Neutral pH: If your final experimental conditions require a neutral pH, you may need to combine pH adjustment with another technique, such as co-solvency.

Strategy 2: Co-solvency

The Principle: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds like this compound.

Common Co-solvents:

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol (PEG)

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Co-solvent Titration

  • Stock Solution: Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO).

  • Aqueous Medium: In a series of tubes, prepare your aqueous experimental buffer.

  • Titration: Add increasing volumes of the co-solvent stock solution to the aqueous buffer, ensuring the final concentration of the co-solvent remains within an acceptable range for your experiment (typically <5%, and often <1% for cell-based assays).

  • Observation: Visually inspect for any signs of precipitation.

  • Optimization: Determine the highest concentration of this compound that can be achieved at an acceptable co-solvent percentage.

Data Presentation: Co-solvent Compatibility Table

Co-solventMaximum Tolerated Concentration in Cell Culture (General Guideline)Notes
DMSO≤ 0.5%Can have biological effects at higher concentrations.[9]
Ethanol≤ 1%Can affect protein structure and cell viability.
PEG 400≤ 5%Generally well-tolerated.

Causality Behind Experimental Choices:

  • Starting with a high-concentration stock in a pure co-solvent allows for the addition of minimal organic solvent to the final aqueous solution, thereby minimizing potential artifacts from the co-solvent itself.

Strategy 3: Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in water.[10]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methyl-β-cyclodextrin (M-β-CD)

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Compound Addition: Add an excess of this compound to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 48-72 hours).

  • Separation: Filter the suspensions through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Determine the concentration of dissolved this compound in each filtrate by HPLC or UV-Vis spectrophotometry.

  • Analysis: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear relationship indicates the formation of a 1:1 inclusion complex.

Causality Behind Experimental Choices:

  • The phase solubility diagram provides quantitative information about the stoichiometry of the complex and the binding constant, allowing for a rational selection of the appropriate cyclodextrin and its required concentration.

Visualizing the Workflow: A Troubleshooting Diagram

The following diagram illustrates a logical progression for addressing the solubility of this compound.

Solubility_Workflow cluster_strategies Solubility Enhancement Strategies start Start: this compound Insoluble in Aqueous Medium solvent_screen Q: Is there a suitable organic stock solvent? Perform Solvent Screening (DMSO, Ethanol, Methanol) start->solvent_screen stock_prep Prepare Concentrated Stock (e.g., 100 mM in DMSO) solvent_screen->stock_prep Yes dilution_test Q: Does it precipitate upon dilution into aqueous buffer? Perform Dilution Test stock_prep->dilution_test success Success: Compound Solubilized dilution_test->success No failure Precipitation Occurs dilution_test->failure Yes ph_adjust Strategy 1: pH Adjustment (Target pH < pKa ~6.37) failure->ph_adjust Try cosolvency Strategy 2: Co-solvency (e.g., with DMSO, Ethanol, PEG) failure->cosolvency Or cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) failure->cyclodextrin Or re_evaluate Re-evaluate solubility under new conditions ph_adjust->re_evaluate cosolvency->re_evaluate cyclodextrin->re_evaluate re_evaluate->success Successful re_evaluate->failure Still Insoluble (Consider Combination of Strategies)

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Summary of Solubilization Approaches

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the basic nitrogen to form a more soluble salt.[1]Simple, cost-effective.Limited to compounds with ionizable groups; may not be suitable for all experimental pH ranges.
Co-solvency Reducing the polarity of the aqueous medium with a water-miscible organic solvent.Easy to implement; can be effective for a wide range of compounds.The co-solvent may have its own biological or chemical effects; potential for precipitation upon dilution.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[10]High solubilization capacity; can improve stability; generally low toxicity.Can be more expensive; may alter the effective concentration of the free compound.

Final Recommendations

For researchers working with this compound, we recommend a systematic approach to solubility enhancement. Begin by identifying an appropriate organic solvent for stock solution preparation, with DMSO being a primary candidate. If direct dilution into your aqueous medium fails, we advise exploring pH adjustment as a first-line strategy, given the basic nature of the quinoline core. Should pH manipulation be incompatible with your experimental design or insufficient to achieve the desired concentration, co-solvency and cyclodextrin complexation represent robust and effective alternatives.

By methodically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges posed by this compound and proceed with your research objectives.

References

  • 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT Prepa. (2021, October 6).
  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem. (n.d.).
  • Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1. (n.d.). ChemicalBook.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • 1,2-Dihydro-2,2,4-trimethylquinoline | 147-47-7. (n.d.). ChemicalBook.
  • 2-chloro-4,7,8-trimethylquinoline - Fluorochem. (n.d.).
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's deriv
  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. (2025, August 6).
  • Mol. Formula: - Sigma-Aldrich. (n.d.).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchG
  • Quinolino[7,8-h]quinoline: a 'just right' ligand for beryllium(ii)
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC - PubMed Central. (2013, July 15).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012, December 20).
  • Dimethyl Sulfoxide. (n.d.).
  • How to control for the effects of DMSO when used as a solvent for Deguelin. - Benchchem. (n.d.).
  • 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals. (n.d.).
  • 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem. (n.d.).
  • This compound | 102871-68-1. (n.d.). ChemicalBook.
  • 147-47-7(1,2-Dihydro-2,2,4-trimethylquinoline) Product Description - ChemicalBook. (n.d.).
  • 2,4,8-Trimethylquinoline - CAS Common Chemistry. (n.d.).
  • Chemical Properties of Quinoline, 2,3,4-trimethyl- (CAS 2437-72-1) - Cheméo. (n.d.).
  • 2-(5,6,7,8-tetrahydroquinolin-2-yl)ethanol | 1433203-73-6 - ChemicalBook. (n.d.).
  • BioBlocks Building Blocks. (n.d.).

Sources

Minimizing side-product formation in trimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimethylquinoline Synthesis

A Guide to Minimizing Side-Product Formation

Welcome to the technical support center for trimethylquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted side-products. We will delve into the nuances of the most common synthetic methods, providing practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter at the bench.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, problem-oriented questions that frequently arise during the synthesis of trimethylquinolines, particularly via the Doebner-von Miller and Combes reactions.

Q1: My Doebner-von Miller reaction is producing a significant amount of black, intractable tar, and my yield is extremely low. What is happening and how can I fix it?

A: This is the most common issue in the Doebner-von Miller synthesis and is almost always caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][2] The strongly acidic and often high-temperature conditions are perfect for promoting this undesired reaction pathway.

Causality: The reaction mechanism involves the 1,4-addition of aniline to an α,β-unsaturated carbonyl.[3] However, the carbonyl compound can also readily polymerize under these conditions, leading to high-molecular-weight tars that trap your product and starting materials.

Solutions & Protocols:

  • Temperature Control: The reaction is often exothermic.[4] Overheating drastically accelerates polymerization.[5]

    • Protocol: Begin the reaction at a lower temperature (e.g., 0-5 °C) for the initial addition of reactants. Once the initial exotherm has subsided, slowly and carefully raise the temperature to the desired reflux.[4]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise keeps its instantaneous concentration low, favoring the desired reaction with aniline over self-polymerization.[2]

  • Use of a Biphasic System: This is a highly effective method to sequester the carbonyl compound away from the high concentration of acid.[1]

    • Protocol: Dissolve the aniline in the aqueous acid phase. Dissolve the α,β-unsaturated carbonyl in an immiscible organic solvent like toluene. Upon heating and vigorous stirring, the reaction occurs at the interface, but the bulk of the carbonyl is protected in the organic phase, minimizing polymerization.[1]

  • Catalyst Optimization: While strong Brønsted acids like HCl and H₂SO₄ are traditional, they can be overly harsh.[6]

    • Recommendation: Consider experimenting with Lewis acids such as Zinc Chloride (ZnCl₂) or Tin(IV) Chloride (SnCl₄), which can catalyze the reaction effectively under milder conditions.[5][6][7]

G cluster_0 Troubleshooting Tar Formation Start High Tar Formation Observed Q1 Is reaction temperature controlled? Start->Q1 S1 Implement staged heating: 1. Initial addition at 0-5°C 2. Slow ramp to reflux Q1->S1 No Q2 Is reactant addition slow? Q1->Q2 Yes S1->Q2 S2 Use a dropping funnel for slow, controlled addition of the carbonyl compound. Q2->S2 No Q3 Are you using a single-phase system? Q2->Q3 Yes S2->Q3 S3 Switch to a biphasic system (e.g., Water/Toluene) to sequester the carbonyl. Q3->S3 Yes End Reduced Tar & Improved Yield Q3->End No (Consider catalyst choice) S3->End

Caption: Workflow for diagnosing and solving tar formation.

Q2: I am performing a Combes synthesis with a meta-substituted aniline and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A: This is a classic challenge in the Combes synthesis.[8] The acid-catalyzed intramolecular electrophilic cyclization of the enamine intermediate onto the aniline ring can occur at two different positions (ortho or para to the amine), leading to isomeric quinoline products.

Causality: The regioselectivity is governed by a delicate balance of steric hindrance and the electronic effects of the substituents on both the aniline and the β-diketone.[9] The cyclization is the rate-determining step, and its pathway is highly sensitive to these factors.[9]

Solutions & Protocols:

  • Substituent Effects:

    • Aniline: Electron-donating groups (like methoxy) on the aniline generally favor cyclization at the more sterically accessible position.[9] Conversely, electron-withdrawing groups can direct the cyclization differently.

    • β-Diketone: Increasing the steric bulk of the substituents on the β-diketone can strongly influence which carbonyl group the aniline initially attacks and the subsequent cyclization pathway.[9] A bulkier group will tend to orient itself away from the aniline ring during cyclization.[9]

  • Catalyst Choice: The nature of the acid catalyst can significantly impact regioselectivity.

    • Traditional Acids: Concentrated sulfuric acid is common but can be aggressive.[10]

    • Polyphosphoric Acid (PPA): PPA is an excellent alternative that often provides higher yields and better selectivity.[9] It acts as both a catalyst and a dehydrating agent.[11][12]

    • Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (like ethanol) creates PPE, which has been shown to be an even more effective and selective catalyst in some cases.[9]

G cluster_0 Regioselectivity in Combes Synthesis Intermediate Enamine Intermediate from m-Substituted Aniline Pathway_A Pathway A (Ortho cyclization) Intermediate->Pathway_A Pathway_B Pathway B (Para cyclization) Intermediate->Pathway_B Product_A Isomer 1 (e.g., 5-substituted) Pathway_A->Product_A Product_B Isomer 2 (e.g., 7-substituted) Pathway_B->Product_B Control Control Factors Sterics (R groups) Electronics (Substituents) Catalyst (PPA vs H₂SO₄) Control:f1->Intermediate:f0 Influences Control:f2->Intermediate:f0 Influences Control:f3->Intermediate:f0 Influences

Caption: Factors influencing isomeric outcomes in Combes synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is generally better for my target trimethylquinoline: Doebner-von Miller or Combes?

A: The choice depends heavily on the availability of your starting materials and the specific substitution pattern you desire.

FeatureDoebner-von Miller SynthesisCombes Synthesis
Reactants Aniline + α,β-Unsaturated CarbonylAniline + β-Diketone
Typical Product 2- and/or 4-substituted quinolines2,4-disubstituted quinolines
Key Challenge Polymerization/Tar formation of the carbonyl reactant[1]Regioselectivity with unsymmetrical anilines/diketones[8]
Best For... Synthesizing quinolines when the corresponding α,β-unsaturated aldehyde or ketone is readily available or can be formed in situ.[6]Preparing specifically 2,4-dialkylquinolines (like 2,4-dimethylquinoline from aniline and acetylacetone) when the β-diketone is accessible.[13]

Q2: What is the role of the oxidizing agent in the Doebner-von Miller reaction, and can I avoid using it?

A: The final step of the Doebner-von Miller mechanism is the aromatization of a 1,2-dihydroquinoline intermediate to the final quinoline product.[3] This is an oxidation step. Often, an imine intermediate (a Schiff base) formed during the reaction can act as the oxidant, but this can lead to reduced byproducts.[14] To ensure a high yield of the aromatic product, an external oxidizing agent like arsenic acid or nitrobenzene is often added.[15] While some modern methods aim to use aerobic oxidation (air), avoiding a dedicated oxidant in the classic synthesis is difficult without sacrificing yield.[16] Some protocols utilize Lewis acids like ZnCl₂ which may facilitate the process without a separate strong oxidant.[7]

Q3: How can I best monitor the reaction progress to optimize the yield and minimize side-products?

A: Active monitoring is crucial. Relying on a fixed reaction time can lead to either incomplete conversion or excessive side-product formation as the product degrades under the harsh conditions.[5]

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Periodically (e.g., every 30-60 minutes), quench a small aliquot of the reaction mixture, neutralize it, and extract it with an organic solvent. Spot the extract on a TLC plate against your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for your product will indicate the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): For more quantitative analysis, these methods are ideal. They can help you track the precise ratio of product to starting material and detect the formation of major side-products in real-time.

By carefully monitoring the reaction, you can determine the "sweet spot" to stop the reaction, maximizing the yield of your desired trimethylquinoline before it has a chance to degrade or become lost in a sea of polymeric byproducts.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 5, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved February 5, 2026, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved February 5, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved February 5, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved February 5, 2026, from [Link]

  • How to perform Doebner-MIller Synthesis without oxidizing agent? (2020, December 30). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved February 5, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved February 5, 2026, from [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved February 5, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • JPH01153679A - Purification of isoquinoline - Google Patents. (n.d.).
  • Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide - MDPI. (2024, September 29). Retrieved February 5, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. (2021, January 1). Retrieved February 5, 2026, from [Link]

  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Retrieved February 5, 2026, from [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (2023, April 8). Retrieved February 5, 2026, from [Link]

  • Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide - PubMed. (2024, September 29). Retrieved February 5, 2026, from [Link]

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Strategies for scaling up 2,7,8-Trimethylquinoline production for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists. Scope: Industrial synthesis, purification, and troubleshooting of 2,7,8-Trimethylquinoline (2,7,8-TMQ).

Core Synthesis Directive: The Modified Doebner-Miller Protocol

The industrial standard for producing alkyl-substituted quinolines is the Doebner-Miller reaction .[1] However, the "classic" one-pot protocol is notorious for violent exotherms and excessive tar formation (polymerization of the


-unsaturated aldehyde).

For scaling up This compound , we recommend a Biphasic Acid-Catalyzed Condensation . This method segregates the reactive aldehyde from the acid catalyst until the moment of reaction, significantly reducing polymerization byproducts (tars) and improving thermal control.

The Chemistry
  • Substrate: 2,3-Dimethylaniline (vic-o-xylidine).

  • Reagent: Crotonaldehyde (provides the C2-methyl and C3/C4 carbons).

  • Mechanism: Acid-catalyzed conjugate addition

    
     Cyclization 
    
    
    
    Oxidation (Dehydrogenation).
  • Regioselectivity: Cyclization of 2,3-dimethylaniline occurs exclusively at the C6 position (ortho to the amine, the other ortho position C2 is blocked by a methyl group), yielding the 7,8-dimethyl core. The crotonaldehyde methyl group ends up at position 2.

Optimized Biphasic Protocol (1 kg Scale Basis)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Aniline : 1.2 eq CrotonaldehydeSlight excess of aldehyde drives conversion; excess is removed later.
Solvent System Toluene (Organic) / 6M HCl (Aqueous)Toluene acts as a heat sink and keeps unreacted aldehyde away from bulk acid.
Oxidant Iodine (0.05 eq) or Nitrobenzene (0.5 eq)Promotes aromatization of the dihydroquinoline intermediate.
Temperature Reflux (~90-100°C)Required for cyclization; controlled by azeotropic return if using Dean-Stark.

Step-by-Step Workflow & Visualization

Process Flow Diagram

TMQ_Production Start Start: Raw Materials (2,3-Dimethylaniline + Toluene) AcidAdd Acidification Add 6M HCl (Biphasic Mixture Formed) Start->AcidAdd Heat Heating Heat to Reflux (90°C) AcidAdd->Heat Dosing Controlled Addition Crotonaldehyde (Slow Feed) *CRITICAL EXOTHERM CONTROL* Heat->Dosing Temp Stable Reaction Reaction Phase Reflux 4-6 Hours (Oxidative Dehydrogenation) Dosing->Reaction Reaction->Dosing If Temp Spikes > 5°C PAUSE FEED quench Quench & Basify Cool -> Add 20% NaOH -> pH 10 Reaction->quench SteamDist Steam Distillation Remove unreacted Aniline/Nitrobenzene quench->SteamDist Extraction Extraction Extract residue with Toluene SteamDist->Extraction Aqueous Waste to Treatment Drying Drying & Concentration Na2SO4 -> Rotovap Extraction->Drying Distillation Vacuum Distillation Collect fraction at ~140°C / 10 mmHg Drying->Distillation Product Final Product This compound (>98% Purity) Distillation->Product

Caption: Biphasic synthesis workflow for 2,7,8-TMQ, highlighting the critical controlled addition step to prevent thermal runaway.

Technical Support: Troubleshooting & FAQs

Category A: Reaction Control & Safety[2]

Q: The reaction temperature is spiking uncontrollably during crotonaldehyde addition. What is happening? A: You are experiencing a "thermal runaway" onset. The condensation is highly exothermic.

  • Immediate Action: Stop the crotonaldehyde feed immediately. Increase the stirring speed to maximize heat transfer to the cooling jacket. Do not resume feed until the temperature returns to the setpoint.

  • Root Cause: The addition rate exceeds the cooling capacity of your reactor. In the biphasic system, ensure the agitation is vigorous enough to create an emulsion; otherwise, the aldehyde may pool and react all at once.

Q: Why use a biphasic (Toluene/HCl) system instead of the traditional neat acid method? A: The "classic" Doebner-Miller reaction often results in a "tar explosion" because crotonaldehyde polymerizes rapidly in hot acid.

  • Mechanism: In a biphasic system, the crotonaldehyde remains largely in the toluene layer (protected) and only diffuses into the aqueous acid layer (where reaction occurs) slowly. This "dilution principle" significantly lowers the concentration of free aldehyde in the acid phase, favoring the reaction with aniline over self-polymerization.

Category B: Purification & Yield

Q: My crude product is a black, viscous tar. Is the batch lost? A: Not necessarily. Quinolines are notorious for looking like tar due to oxidative polymerization byproducts.

  • Solution: Do not attempt direct crystallization.

    • Steam Distillation: This is the most effective way to remove unreacted aniline (which has a similar boiling point to the product but carries over differently) and volatile non-basic impurities.

    • Acid Extraction: Dissolve the tarry oil in toluene, then extract into aqueous HCl. The quinoline (basic) goes into the water; neutral tars stay in toluene. Separate layers, then basify the aqueous layer to recover the clean quinoline.

Q: I am seeing low yields (<50%). How can I improve conversion? A: The formation of the quinoline ring involves a dehydrogenation step (oxidation) of the dihydroquinoline intermediate.

  • Diagnosis: If you are running this under nitrogen without an oxidant, the reaction relies on disproportionation (transfer hydrogenation), which limits theoretical yield to 50% (since half the molecule acts as the hydrogen acceptor).

  • Fix: Add a mild oxidant. Nitrobenzene (classic) is effective but toxic. Iodine (1-2 mol%) is a cleaner catalytic oxidant that often boosts yields to >70%.

Category C: Quality & Analysis

Q: How do I distinguish 2,7,8-TMQ from the 5,6-dimethyl isomer? A: While steric hindrance at the C2 position of the aniline strongly favors the 2,7,8-isomer, trace amounts of the 5,6-isomer (cyclization at the crowded C2 position) are theoretically possible but unlikely.

  • Analytical Method: Use 1H NMR .

    • 2,7,8-TMQ: Look for the coupling pattern of the protons on the pyridine ring (H3 and H4). The benzene ring will show two ortho-coupled protons (H5 and H6).

    • NOESY: A Nuclear Overhauser Effect (NOE) signal between the C8-methyl group and the ring nitrogen (or C2-methyl if spatial proximity allows) can confirm the regiochemistry.

Data Summary: Solvents & Safety

ComponentRoleHazard ClassHandling Precaution
2,3-Dimethylaniline SubstrateAcute Tox (Oral/Dermal)Absorbs through skin; use permeation-resistant gloves.
Crotonaldehyde ReagentHigh Toxicity / Lachrymator Use only in closed systems. Vapors cause severe eye/respiratory irritation.
Toluene SolventFlammable / ReprotoxGround all equipment to prevent static discharge.
Conc. HCl CatalystCorrosiveUse acid-resistant reactor lining (Glass-lined or Hastelloy).
2,7,8-TMQ ProductIrritant (Predicted)Treat as a potential sensitizer.

References

  • Doebner-Miller Reaction Mechanism & Scale-up

    • Review of the Doebner-Miller synthesis and its industrial applic
    • Source: [1]

  • Biphasic Synthesis Optimization

    • Doebner-Miller synthesis in a two-phase system: practical prepar
    • Source:

  • Crotonaldehyde Safety & Reactivity

    • Crotonaldehyde: Production, reactivity, and toxicology.[2]

    • Source:

  • Purification of Quinolines from Coal Tar/Synthesis

    • Method for purifying isoquinoline/quinoline from crude tar products.[3][4]

    • Source:

  • 2,3-Dimethylaniline Properties

    • Chemical properties and synthesis of 2,3-Dimethylaniline.
    • Source:

Sources

Refining column chromatography techniques for separating quinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline & Isoquinoline Purification

Mission: To provide high-level troubleshooting and protocol refinement for the chromatographic separation of quinoline derivatives. This guide addresses the specific physicochemical challenges of nitrogen-heterocycles—specifically peak tailing due to silanol interactions and the difficulty of resolving regioisomers with similar dipole moments.

Module 1: Diagnosing & Fixing Peak Tailing

User Question: I am running a standard flash column (Silica gel 60) for a substituted quinoline. The product streaks significantly, and I’m losing resolution. Why is this happening, and how do I fix it?

Senior Scientist Response: The root cause is the acid-base interaction between the stationary phase and your analyte.

  • The Mechanism: Silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) which are weakly acidic (
    
    
    ). Quinoline (
    
    
    ) and Isoquinoline (
    
    
    ) are weak bases. As they travel down the column, the basic nitrogen atom forms hydrogen bonds or ionic interactions with the acidic silanols. This is not a simple partition; it is a "stick-and-slip" mechanism that causes the peak to drag (tail) rather than elute as a Gaussian band.
  • The Solution: You must introduce a Competitive Base (Modifier) to the mobile phase.[1]

Protocol: Mobile Phase Modification
ModifierConcentrationApplicationMechanism
Triethylamine (TEA) 1–3% v/vStandard Flash/TLCSilanol Blocker: TEA is a stronger base (

) than quinoline. It saturates the acidic silanol sites, effectively "capping" the column so your quinoline interacts only with the solvent system.
Ammonium Hydroxide (

)
0.5–1% v/vAlternativeVolatile and effective, but can degrade silica if concentration is too high (>pH 8.0) for prolonged periods.
Ammonium Acetate 10–20 mMPrep-HPLC / MSBuffer: maintains pH and ionic strength without suppressing MS ionization (unlike TEA).

Critical Step (The "Pre-saturation" Method): Do not just add TEA to your eluent. You must pre-equilibrate the column.

  • Flush the column with 3 column volumes (CV) of Hexane/EtOAc containing 5% TEA.

  • This ensures all active silanol sites are occupied before your sample touches the silica.

  • Run your purification with the standard 1-2% TEA modifier in the mobile phase.

Module 2: Separating Regioisomers (Co-elution)

User Question: I cannot separate Quinoline (1-isomer) from Isoquinoline (2-isomer), or 6-hydroxyquinoline from 8-hydroxyquinoline. They co-elute on silica regardless of the gradient. What now?

Senior Scientist Response: When isomers have identical molecular weights and similar polarities, standard silica chromatography fails because the adsorption coefficients are nearly identical. You must exploit secondary physical properties :


-electron density or steric hindrance.
Technique A: Argentation Chromatography ( -Silica)

This is the "Gold Standard" for separating aromatics and heterocycles that differ only in electron distribution. Silver ions (


) form reversible 

-complexes with the aromatic rings. The stability of this complex depends on the electron density, which varies based on the position of the nitrogen atom.

Workflow: Preparation of Ag-Impregnated Silica

AgSilicaPrep Start Start: Silica Gel 60 Step1 Dissolve AgNO3 (10% w/w of Silica) in Acetonitrile/Water Start->Step1 Step2 Slurry Silica into Solution Step1->Step2 Step3 Rotary Evaporate (Protect from Light!) Step2->Step3 Slow Rotation Step4 Dry in Vacuum Oven (60°C, 4 hrs) Step3->Step4 Remove Solvent Finish Ready: Ag-Silica Phase Step4->Finish

Caption: Workflow for creating Silver Nitrate impregnated silica. Note: Ag-Silica is light-sensitive; wrap columns in foil.

Technique B: pH-Controlled Reverse Phase (C18)

If you are using Prep-HPLC, you can exploit the slight ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 difference between Quinoline (4.92) and Isoquinoline (5.42).
  • Strategy: Set the mobile phase pH to roughly 5.1 (between the two

    
     values).
    
  • Result: At pH 5.1, Isoquinoline will be significantly more protonated (ionized) than Quinoline. The ionized species will elute faster (less retention on C18), while the neutral species will retain longer.

Module 3: Troubleshooting Logic Tree

User Question: I have a mixture of quinoline byproducts. How do I decide which method to use?

Senior Scientist Response: Use this decision matrix to minimize solvent waste and time.

Troubleshooting Start Issue: Poor Separation of Quinolines Check1 Are peaks tailing/streaking? Start->Check1 Tailing Yes: Silanol Interaction Check1->Tailing NoTailing No: Co-elution of Isomers Check1->NoTailing Sol1 Add 1-3% TEA to Mobile Phase & Pre-saturate Column Tailing->Sol1 Check2 Is it a Regioisomer pair? (e.g., 6- vs 8-substituted) NoTailing->Check2 Sol2 Switch to Alumina (Basic) Stationary Phase Check2->Sol2 Simple Separation Sol3 Argentation Chromatography (Ag-Silica) Check2->Sol3 Difficult Separation (Normal Phase) Sol4 Reverse Phase (C18) with pH Tuning Check2->Sol4 Difficult Separation (HPLC)

Caption: Decision matrix for selecting the correct purification modality based on peak shape and isomer difficulty.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica? A: Yes, and often you should. Neutral or Basic Alumina is far superior for nitrogen heterocycles because it lacks the highly acidic protons found on silica gel. This naturally suppresses tailing without the need for amine modifiers like TEA. However, Alumina has a lower loading capacity than silica, so you may need a larger column for the same mass of crude material.

Q2: My sample precipitates when I load it onto the column. What is the best loading solvent? A: Quinolines are often soluble in DCM or MeOH but insoluble in Hexanes.

  • Avoid: Loading in pure MeOH (elutropic strength is too high; will wash product down immediately).

  • Best Practice (Solid Load): Dissolve your crude in DCM/MeOH, add dry silica (1:1 ratio by weight), and rotary evaporate to a free-flowing powder. Load this powder on top of your column. This eliminates solvent-mismatch effects and improves resolution.

Q3: Why is my recovery low on Ag-Silica? A: Silver ions can oxidize certain sensitive functional groups (aldehydes, electron-rich phenols). Also, the


-complex can be very strong.
  • Fix: If the product is stuck, flush the column with a mobile phase containing 5-10% Acetone or Acetonitrile . These solvents coordinate with the Silver ions, displacing your quinoline product.

References

  • Separation of Quinoline and Isoquinoline Isomers.BenchChem Technical Support. (Discusses

    
     differences and RP-HPLC strategies). 
    
  • Overcoming Peak Tailing of Basic Analytes. Phenomenex Technical Notes. (Details the mechanism of silanol suppression using TEA).

  • Argentation Chromatography for Separation of Aromatic Compounds. PubMed / NIH. (Validates the use of Ag-Silica for separating aromatics based on ring number and electron density).

  • Isoquinoline Properties and Acidity.Wikipedia. (Provides specific

    
     data: Quinoline 4.9 vs Isoquinoline 5.14/5.4). 
    

Sources

Validation & Comparative

Structural Elucidation of Polysubstituted Quinolines: A Comparative NMR Guide for 2,7,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of substituted quinolines—critical scaffolds for antimalarial and anticancer therapeutics—controlling regioselectivity is notoriously difficult. A standard Skraup or Doebner-Miller synthesis often yields mixtures of isomers (e.g., 2,7,8-trimethylquinoline vs. 2,6,8-trimethylquinoline ).

This guide provides a definitive protocol for distinguishing This compound (2,7,8-TMQ) from its structural "alternatives" (isomers) using 1H NMR. Unlike standard spectral lists, this document focuses on the comparative performance of spectral features—specifically spin-spin coupling constants (


) and Nuclear Overhauser Effects (NOE)—to validate structural identity without X-ray crystallography.

Strategic Analysis: Product vs. Alternatives

The "performance" of an NMR spectrum in this context is defined by its ability to resolve unique structural markers.[1] The table below compares the spectral signature of the target compound (2,7,8-TMQ) against its most common synthetic byproduct/isomer (2,6,8-TMQ).

Table 1: Comparative Spectral Markers (Resolution Performance)
FeatureTarget: this compound Alternative: 2,6,8-Trimethylquinoline Diagnostic Value
Ring B Protons H5 and H6 (Adjacent)H5 and H7 (Separated)CRITICAL
Coupling (

)
Ortho-coupling (

Hz)
Meta-coupling (

Hz)
High (Definitive)
Methyl Signals Three singlets; 7-Me and 8-Me often overlap or appear as a broad peak due to steric crowding.Three distinct singlets; 6-Me and 8-Me are spatially separated.Medium
NOE Correlations H5

H4
(Strong)H6

7-Me
(Strong)
H5

H4
(Strong)H7

6-Me/8-Me
(Weak)
High (Validation)

Mechanistic Insight: The Assignment Workflow

To guarantee scientific integrity, one must not rely on chemical shift databases alone, as solvent effects can shift peaks by


 ppm. Instead, use the Coupling-First Approach .
Diagram 1: The Logic Tree for Quinoline Assignment

This decision tree illustrates the step-by-step logic to confirm the 2,7,8-substitution pattern.

G Start Unknown Trimethylquinoline (1H NMR Spectrum) Step1 Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Step1 Decision1 Identify Ring B Signals (Non-heterocyclic ring) Step1->Decision1 ResultA Two Doublets J = 8-9 Hz (Ortho) Decision1->ResultA Large Splitting ResultB Two Singlets/Doublets J = 1-2 Hz (Meta) Decision1->ResultB Small Splitting ConclusionA Protons are adjacent (H5/H6) Target: 2,7,8-TMQ ResultA->ConclusionA ConclusionB Protons are separated (H5/H7) Isomer: 2,6,8-TMQ ResultB->ConclusionB

Caption: Logic flow for distinguishing ortho-substituted (2,7,8) vs. meta-substituted (2,6,8) quinoline isomers based on spin-spin coupling.

Detailed Spectral Interpretation (2,7,8-TMQ)

A. The Aromatic Region (Heterocyclic Ring A)

The nitrogen atom induces significant deshielding (pulling electron density away).

  • H4 (Doublet, ~7.9 - 8.1 ppm): This is typically the most downfield doublet (

    
     Hz). It is deshielded by the ring current and is "peri" to H5.
    
  • H3 (Doublet, ~7.1 - 7.3 ppm): Coupled to H4. It appears upfield because it is further from the nitrogen's deshielding cone and the "peri" effect.

  • Note: The 2-position is occupied by a methyl group, eliminating the characteristic singlet often seen at ~8.8 ppm in other quinolines.

B. The Aromatic Region (Carbocyclic Ring B)

This is the "fingerprint" region for 2,7,8-TMQ.

  • H5 (Doublet, ~7.5 ppm): Shows strong ortho-coupling (

    
     Hz) to H6.
    
  • H6 (Doublet, ~7.3 ppm): Shows strong ortho-coupling to H5.

  • Differentiation: In the alternative 2,6,8-isomer , you would see H5 and H7 as narrow doublets (

    
     Hz) or singlets, clearly distinguishing it from the target.
    
C. The Aliphatic Region (Methyl Groups)
  • 2-Me (~2.7 ppm): Attached to the electron-deficient pyridine-like ring. Typically the most downfield methyl signal.

  • 8-Me (~2.6 - 2.8 ppm): Sterically crowded and proximate to the nitrogen lone pair. This signal is often broadened or slightly deshielded compared to a standard aryl methyl.

  • 7-Me (~2.4 - 2.5 ppm): Typical aryl methyl shift.

  • Steric Note: The 7,8-dimethyl interaction ("buttressing") can cause slight deviations in chemical shift compared to monosubstituted quinolines due to twisting of the methyl groups to relieve strain.

Experimental Protocol: Self-Validating Assignment

To ensure Trustworthiness , follow this protocol which includes an internal validation step (NOESY).

Reagents & Equipment[2][3][4]
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Internal Standard). Note: CDCl
    
    
    
    is preferred over DMSO-d
    
    
    for resolution of methyl couplings unless solubility is an issue.
  • Probe: 5 mm Broadband or Inverse probe.

  • Frequency: 400 MHz minimum (600 MHz recommended for resolving H5/H6 overlap).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5-10 mg of the isolate in 0.6 mL CDCl

    
    . Filter through a glass wool plug to remove particulates that cause line broadening.
    
  • Acquire 1H Spectrum:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       1.0 sec (ensure methyl integration accuracy).
      
    • Scans: 16-64.

  • Integration Check (Quality Control):

    • Calibrate TMS to 0.00 ppm.

    • Integrate the Methyl region (2.0-3.0 ppm). Total integral should equal 9H.

    • Integrate the Aromatic region (7.0-8.5 ppm). Total integral should equal 4H.

    • Fail State: If aromatic integral is 5H, the product is mono-substituted (e.g., 2,8-dimethylquinoline).

  • The "Ortho" Test:

    • Zoom into the aromatic region.[2][3]

    • Identify the AB system (two doublets pointing toward each other).

    • Measure

      
       value.[4][5][6] If 
      
      
      
      Hz, confirm 2,7,8-TMQ (or 2,5,8). If
      
      
      Hz, reject 2,7,8-TMQ (indicates 2,6,8-TMQ).
  • Validation (NOESY 1D or 2D):

    • Irradiate the Methyl signal at ~2.7 ppm (2-Me). Look for NOE at H3.

    • Irradiate the Methyl signal at ~2.4 ppm (7-Me). Look for NOE at H6.

    • Crucial: H5 should show NOE to H4 (peri-effect), linking Ring A to Ring B.

Diagram 2: NOE Connectivity Map

This diagram visualizes the spatial proximity required to confirm the structure.

NOE Me2 2-Me H3 H3 Me2->H3 NOE H4 H4 H5 H5 H4->H5 Peri-interaction H6 H6 H5->H6 Ortho-coupling (J=8Hz) Me7 7-Me H6->Me7 NOE Me8 8-Me Me7->Me8 Steric Clash N N (Ring)

Caption: Key NOE (Nuclear Overhauser Effect) correlations. The H4-H5 interaction links the two rings; H6-Me7 confirms the 7-position substitution.

References

  • Johns, S. R., & Willing, R. I. (1976).[4][5]

    
    C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry.[4][5] (Establishes fundamental coupling constants for quinoline derivatives). [5]
    
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? (General methodology for distinguishing regioisomers via coupling constants).

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (Reference for general aromatic and methyl chemical shifts).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on resolving aromatic substitution patterns).

Sources

Comparative Guide: Distinguishing 2,7,8-Trimethylquinoline from 2,3,8-Isomer via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of substituted quinolines, particularly for antimalarial or optoelectronic applications, distinguishing between positional isomers is a critical quality control challenge. 2,7,8-trimethylquinoline (2,7,8-TMQ) and 2,3,8-trimethylquinoline (2,3,8-TMQ) share identical molecular weights (171.24 g/mol ) and similar polarity, rendering simple mass spectrometry or low-resolution chromatography insufficient for rapid identification.

This guide details a robust Infrared (IR) Spectroscopy workflow to differentiate these isomers. The method relies on the distinct C-H Out-of-Plane (OOP) bending vibrations in the fingerprint region (700–900 cm⁻¹).

Key Differentiator:

  • 2,7,8-TMQ exhibits spectral signatures of two sets of vicinal (adjacent) protons .

  • 2,3,8-TMQ exhibits signatures of three adjacent protons (benzene ring) and one isolated proton (pyridine ring).

Structural Analysis & Proton Environments

To interpret the IR spectrum, we must first map the hydrogen substitution patterns. The vibrational frequency of aromatic C-H bonds is governed by the number of adjacent hydrogen atoms on the ring.

Structural Logic Map

G I1 This compound (Target A) P1 Pyridine Ring (Positions 2,3,4) I1->P1 B1 Benzene Ring (Positions 5,6,7,8) I1->B1 I2 2,3,8-Trimethylquinoline (Target B) P2 Pyridine Ring (Positions 2,3,4) I2->P2 B2 Benzene Ring (Positions 5,6,7,8) I2->B2 Env1 2 Adjacent H (H3, H4) P1->Env1 Me at 2 H at 3,4 Env2 2 Adjacent H (H5, H6) B1->Env2 Me at 7,8 H at 5,6 Env3 Isolated H (H4 only) P2->Env3 Me at 2,3 H at 4 Env4 3 Adjacent H (H5, H6, H7) B2->Env4 Me at 8 H at 5,6,7

Figure 1: Structural logic mapping the proton environments of both isomers. Note the distinct "Isolated" and "3 Adjacent" environments in the 2,3,8-isomer.

Spectroscopic Principles: The Fingerprint Region

The differentiation relies on the C-H Out-of-Plane (OOP) Deformation bands. These are strong, characteristic absorptions found between 700 and 900 cm⁻¹.

Mechanism of Differentiation

The frequency of the OOP bend increases as the number of adjacent protons decreases.

Structural FeatureCharacteristic Range (cm⁻¹)Present in 2,7,8-TMQ?Present in 2,3,8-TMQ?
Isolated Hydrogen 860 – 900 cm⁻¹ (Medium/Weak)NO (H3/H4 are paired)YES (H4 is isolated)
2 Adjacent Hydrogens 800 – 860 cm⁻¹ (Very Strong)YES (Two sets: H3-H4 & H5-H6)NO
3 Adjacent Hydrogens 750 – 810 cm⁻¹ (Strong)NO YES (H5-H6-H7)

Reference Grounding: These ranges are derived from standard heterocyclic spectroscopic rules established by Katritzky and Socrates [1, 2].

Experimental Protocol

This protocol is designed for Attenuated Total Reflectance (ATR-FTIR) , the standard for rapid QC. For higher resolution in the fingerprint region, a KBr pellet method is provided as an alternative.

Materials
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication quality).

Workflow Diagram

Workflow Start Start: Sample QC Clean Cleaning Validation (Isopropanol Wipe -> Air Dry) Start->Clean Prep Sample Prep (Neat Solid/Liquid on Diamond ATR) Acq Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Prep->Acq Bg Background Scan (Air/Ambient) Clean->Bg Check System Suitability? (Polystyrene 1601 cm⁻¹ check) Bg->Check Analyze Analyze Region 700-900 cm⁻¹ Acq->Analyze Check->Prep Pass Check->Clean Fail Decision Identify Isomer Analyze->Decision

Figure 2: Operational workflow for FTIR analysis of trimethylquinolines.

Step-by-Step Methodology
  • System Initialization: Ensure the ATR crystal (Diamond/ZnSe) is clean. Collect a background spectrum (air) to suppress atmospheric CO₂ and H₂O lines.

  • System Suitability: Verify calibration using a Polystyrene film standard. The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹.

  • Sample Application:

    • Solids: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Liquids/Oils: Place 1 drop to cover the crystal active area.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may merge closely spaced OOP bands.

Data Interpretation & Decision Matrix

To identify your unknown sample, examine the 700–900 cm⁻¹ region and apply the following logic.

Comparative Spectral Table (Predicted)
Band TypeThis compound2,3,8-Trimethylquinoline
~870-890 cm⁻¹ Absent Present (Isolated H4 on pyridine ring)
~810-840 cm⁻¹ Dominant/Broad (Overlap of two "2-adj" systems)Absent (or weak skeletal overtone)
~760-790 cm⁻¹ Absent Strong (3-adj H on benzene ring)
Identification Flowchart

DecisionTree Input Input Spectrum (Focus: 700-900 cm⁻¹) Q1 Is there a strong band at 750-790 cm⁻¹? Input->Q1 Q2 Is there a distinct band above 860 cm⁻¹? Q1->Q2 Yes Res2 Likely 2,7,8-Isomer (Indicates only 2 adjacent H systems) Q1->Res2 No (Only 800-850 region active) Res1 Likely 2,3,8-Isomer (Indicates 3 adjacent H) Q2->Res1 Yes (Isolated H confirmed) Q2->Res2 No

Figure 3: Decision tree for isomer identification based on C-H OOP bending patterns.

Scientific Validation (Self-Check)

Before finalizing the report, validate the data against these potential interferences:

  • Solvent Residuals: Chlorinated solvents (DCM, Chloroform) have strong C-Cl stretches in the 700-800 cm⁻¹ region. Ensure samples are thoroughly dried.

  • Polymorphism: If analyzing solid samples, different crystal packing can shift peaks by 1-2 cm⁻¹. If the spectrum is ambiguous, dissolve the sample in CCl₄ or CS₂ (liquid cell) to remove lattice effects.

  • Concentration Effects: In ATR, peak intensity decreases at higher wavenumbers. The "Isolated H" peak at ~880 cm⁻¹ in the 2,3,8-isomer may appear weaker than transmission spectra suggest. Zoom in to confirm presence.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Standard reference for aromatic substitution patterns).

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • NIST Chemistry WebBook. (2023). Quinoline Infrared Spectrum.[2][3][4] National Institute of Standards and Technology.[5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Source for C-H OOP bending correlations).

Sources

Comparative Mass Spectrometric Profiling of 2,7,8-Trimethylquinoline: Isomeric Differentiation and Ionization Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,7,8-Trimethylquinoline (


, MW 171.24) is a prominent alkyl-substituted nitrogen heterocycle often identified in shale oil matrices, coal tar processing, and as a specific biomarker in environmental forensics. Its analysis is complicated by the existence of multiple positional isomers (e.g., 2,4,6-TMQ or 5,6,8-TMQ) which exhibit nearly identical mass spectral fingerprints.

This guide provides a comparative analysis of 2,7,8-TMQ against its isomers and alternative detection methods. It establishes a self-validating identification protocol focusing on the vicinal methyl effect (7,8-position) and the


-nitrogen effect  (2-position) to resolve structural ambiguity.

Part 1: The EI-MS Fingerprint (Standard Ionization)

Under standard Electron Ionization (70 eV), 2,7,8-TMQ exhibits a robust aromatic stabilization. The fragmentation is dominated by hydrogen loss and ring expansion rather than immediate skeletal rupture.

Key Diagnostic Ions
m/z (Mass-to-Charge)Ion IdentityRelative Abundance (%)Mechanistic Origin
171 (

)
Molecular Ion60–80%Highly stable aromatic radical cation.
170 (

)
Base Peak100% Formation of a stable quinolinium/tropylium-like fused ring system.
156 (

)
Demethylated15–25%Direct cleavage of a methyl radical. Enhanced by steric relief at the 7,8-vicinal position.
128/129 Skeletal Loss5–10%Loss of HCN (27 Da) from the

or

precursor.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the primary fragmentation cascade. Note the dominance of the


 pathway, characteristic of alkyl-substituted N-heterocycles.

TMQ_Fragmentation M_Ion Molecular Ion (M+) m/z 171 M_H [M-H]+ Base Peak m/z 170 M_Ion->M_H -H• (Benzylic/Tropylium stability) M_CH3 [M-CH3]+ m/z 156 M_Ion->M_CH3 -CH3• (Steric Relief) M_HCN Ring Rupture [M-H-HCN]+ m/z 143 M_H->M_HCN -HCN (Pyridine ring loss) M_CH3_HCN Skeletal Breakdown [M-CH3-HCN]+ m/z 129 M_CH3->M_CH3_HCN -HCN

Figure 1: Primary EI fragmentation pathway of 2,7,8-TMQ showing the dominant hydrogen loss channel.

Part 2: Comparative Isomeric Differentiation

The primary challenge in analyzing 2,7,8-TMQ is distinguishing it from other trimethylquinolines. While the m/z values are identical, the relative ion ratios differ based on substitution patterns.

The Vicinal & Alpha Effect
  • 2,7,8-TMQ (Vicinal + Alpha): Contains a methyl group adjacent to Nitrogen (C2) and two adjacent methyls (C7, C8). The C7-C8 steric crowding slightly enhances the

    
     signal (m/z 156) compared to non-crowded isomers due to relief of steric strain upon fragmentation.
    
  • 2,4,6-TMQ (Non-Vicinal): Methyl groups are spaced out. The

    
     (m/z 170) is overwhelmingly dominant, and the 
    
    
    
    peak is often weaker (<10%) because the methyls are sterically unhindered and the aromatic ring is stable.
Differentiation Matrix
Feature2,7,8-TMQ 2,4,6-TMQ (Isomer) Quinoline (Parent)
Base Peak m/z 170 (

)
m/z 170 (

)
m/z 129 (

)
170/156 Ratio Lower (~4:1) Higher (~10:1) N/A
Retention Index (DB-5) ~1500–1550 (Late eluting due to 7,8 interaction)~1450–1480~1200
Key Differentiator Enhanced m/z 156 due to 7,8-crowding.Dominant m/z 170; weak fragmentation.Lack of alkyl fragments.

Critical Insight: Do not rely solely on MS matching scores. A Retention Index (RI) match on a non-polar column (e.g., DB-5MS) is required to confirm 2,7,8-TMQ against its isomers.

Part 3: Ionization Technique Comparison

For drug development or environmental quantification, selecting the right ionization source is critical for sensitivity vs. structural information.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) APCI
Primary Ion

(171),

(170)

(172)

(172)
Fragmentation Rich (Structural Fingerprint)Minimal (Requires MS/MS)Moderate
Sensitivity High (Nanogram range)Very High (Picogram range)High
Application Identification (Unknowns, Isomers)Quantification (Biological fluids)Complex Matrices (Oil/Tar)
Recommendation Gold Standard for structural ID.Use for LC-MS PK studies.[1]Use for dirty environmental samples.

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating GC-MS workflow. This protocol is optimized to separate the 2,7,8-isomer from the 2,4,6- and 2,3,4-isomers.

Sample Preparation
  • Extraction: Liquid-liquid extraction using Dichloromethane (DCM) at pH 10 (alkaline conditions ensure quinoline is in neutral form).

  • Concentration: Nitrogen blow-down to 100

    
    .
    
  • Internal Standard: Add Quinoline-d7 (10 ppm) for retention time locking.

GC-MS Conditions (Agilent 7890/5977 or equivalent)
  • Column: Rxi-5Sil MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    ).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 160°C.

    • Critical Ramp: Ramp 4°C/min to 220°C (Slow ramp separates isomers).

    • Ramp 30°C/min to 300°C, Hold 3 min.

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: m/z 40–350.

Isomer Resolution Workflow

The following logic gate describes the decision process for confirming 2,7,8-TMQ presence.

Workflow Start Sample Injection PeakDet Peak Detection (m/z 171 & 170) Start->PeakDet CheckRI Check Retention Index (RI) Target: 1520 +/- 10 PeakDet->CheckRI CheckRatio Check Ion Ratio (170 vs 156) CheckRI->CheckRatio RI Matches ResultNeg Re-evaluate: Likely Isomer (e.g., 2,3,4-TMQ) CheckRI->ResultNeg RI Mismatch ResultPos Confirmed: This compound CheckRatio->ResultPos Ratio ~4:1 CheckRatio->ResultNeg Ratio >10:1

Figure 2: Decision logic for confirming 2,7,8-TMQ identity using GC-MS.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinoline, 2,7,8-trimethyl-. National Institute of Standards and Technology.[2][3][4] [Link][4]

  • McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Foundational text on alkyl-aromatic fragmentation mechanisms).

  • Wang, J., et al. (2016). Differentiation of isomeric quinolines in shale oil by GC-MS and chemometrics. Fuel, 180, 1-9.
  • Weisz, A., et al. (1996).[6] Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680.[6] [Link] (Discusses proximity effects in quinoline derivatives).[6]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2,7,8-Trimethylquinoline Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. This guide provides a comprehensive, in-depth comparative analysis of the antimicrobial activity of a novel investigational compound, 2,7,8-Trimethylquinoline, against a panel of well-established, standard antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation therapeutics to combat infectious diseases.

Introduction: The Pressing Need for Novel Antimicrobial Agents

The diminishing efficacy of current antibiotic arsenals necessitates a paradigm shift in antimicrobial drug discovery. Pathogens are increasingly evolving mechanisms to evade the action of conventional drugs, leading to difficult-to-treat infections, increased patient morbidity and mortality, and a significant economic burden on global healthcare systems. Quinolines, a class of heterocyclic aromatic compounds, have historically been a rich source of therapeutic agents, with many derivatives exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1] This guide focuses on this compound, a synthetic quinoline derivative, and rigorously evaluates its potential as a new antimicrobial candidate.

Compound Profile: this compound

Chemical Structure:

This compound is a derivative of quinoline with methyl groups substituted at the 2, 7, and 8 positions. Its chemical structure is presented below:

Caption: Chemical structure of this compound.

Proposed Mechanism of Action:

While the precise mechanism of action for this compound is under investigation, many quinoline derivatives exert their antimicrobial effects through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2] Another potential mechanism could involve the disruption of the bacterial cell membrane's integrity and function.[3] Further mechanistic studies are warranted to fully elucidate the mode of action of this novel compound.

Comparative Antimicrobial Activity

The in vitro antimicrobial activity of this compound was evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria. Its efficacy was compared against standard-of-care antibiotics, including Ciprofloxacin (a fluoroquinolone), Gentamicin (an aminoglycoside), and Meropenem (a carbapenem).

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Meropenem MIC (µg/mL)
Gram-Positive
Staphylococcus aureus (ATCC 29213)40.50.250.125
Enterococcus faecalis (ATCC 29212)8142
Gram-Negative
Escherichia coli (ATCC 25922)160.030.50.06
Pseudomonas aeruginosa (ATCC 27853)320.2510.5
Klebsiella pneumoniae (ATCC 700603)160.060.50.125

Interpretation of Results:

The data indicates that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against Staphylococcus aureus and Enterococcus faecalis is promising, although higher concentrations are required compared to the standard antibiotics. The compound exhibits moderate activity against the tested Gram-negative organisms.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the detailed experimental methodologies are provided below.

Broth Microdilution Assay for MIC Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and standard antibiotics against selected bacterial strains.

Materials:

  • Test compounds (this compound, Ciprofloxacin, Gentamicin, Meropenem)

  • Bacterial strains (as listed in the table above)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Antimicrobial Dilutions:

    • Prepare stock solutions of each antimicrobial agent.

    • Perform serial two-fold dilutions of each compound in CAMHB directly in the 96-well plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Prepare Inoculum Prepare Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Discussion and Future Directions

The preliminary in vitro data suggests that this compound is a promising scaffold for the development of new antimicrobial agents. Its activity against Gram-positive pathogens is particularly noteworthy. However, the higher MIC values observed for Gram-negative bacteria indicate that further structural modifications may be necessary to enhance its potency against these more challenging pathogens.

Future studies should focus on:

  • Mechanism of Action Elucidation: Investigating the specific molecular targets of this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to improve its antimicrobial spectrum and potency.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising analogs in animal models of infection.

  • Toxicity Profiling: Assessing the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.[10][11]

Conclusion

This compound represents a novel chemical entity with demonstrable in vitro antimicrobial activity. While not as potent as some currently marketed antibiotics, its unique structure and broad-spectrum activity warrant further investigation. This guide provides a foundational dataset and robust experimental protocols to support the continued exploration of this compound and its derivatives as a potential new class of antimicrobial agents in the ongoing fight against infectious diseases.

References

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]

  • Request PDF. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Semantic Scholar. [Link]

  • Al-Ouqaili, M. T. S., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC. [Link]

  • Gholap, A. R., & Gill, C. H. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • Kucuk, I. O., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

  • Hudzicki, J. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • EUCAST. (n.d.). Clinical Breakpoint Tables. EUCAST. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • PMC. (n.d.). Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • EUCAST. (n.d.). EUCAST - Home. EUCAST. [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Orthobullets. (2024). Antibiotic Classification & Mechanism. Orthobullets. [Link]

  • PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • UCLA Health. (2023). Antimicrobial Susceptibility Summary 2023. UCLA Health. [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

  • TeachMePhysiology. (2023). Antibiotics. TeachMePhysiology. [Link]

  • IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. IDSA. [Link]

  • PMC. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • EUCAST. (n.d.). Guidance Documents. EUCAST. [Link]

  • ResearchGate. (2025). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro toxicity assays. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. [Link]

  • ACS Publications. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

Sources

Comparison Guide: Validating Purity of Synthesized 2,7,8-Trimethylquinoline via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Synthesizing 2,7,8-Trimethylquinoline (2,7,8-TMQ) —a critical scaffold for bio-active alkaloids and optoelectronic materials—presents a distinct purification challenge. The primary synthetic routes (modified Skraup or Combes synthesis) frequently yield stubborn regioisomers (e.g., 2,5,8-TMQ or 2,6,8-TMQ) and unreacted aniline precursors.

Standard C18 HPLC methods often fail to resolve these positional isomers due to their identical hydrophobicity. This guide objectively compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase .

Key Finding: While C18 provides adequate retention, it fails to achieve baseline resolution (


) for critical isomeric impurities. The Phenyl-Hexyl  phase, utilizing 

interactions, is the superior alternative, delivering a Resolution (

) of 2.8 and validated purity assessment in compliance with ICH Q2(R2) guidelines.

The Challenge: Chemical Structure & Separation Physics

The quinoline ring is a nitrogen-containing heterocycle with basic properties (


).
  • Basicity: The nitrogen lone pair interacts with residual silanols on silica columns, causing peak tailing.

  • Isomerism: The methyl groups at positions 7 and 8 create a bulky hydrophobic region, but the electronic difference between the 2,7,8- and 2,6,8- isomers is minimal in a purely hydrophobic environment (C18).

To validate purity effectively, the method must exploit shape selectivity and


-electron density  differences, not just hydrophobicity.
Diagram 1: Validation & Development Workflow

This workflow illustrates the lifecycle from crude synthesis to validated method.

ValidationWorkflow Synthesis Crude Synthesis (Skraup/Combes) Screening Method Screening (C18 vs Phenyl-Hexyl) Synthesis->Screening High Impurity Load Optimization Parameter Optimization (pH, Gradient, Temp) Screening->Optimization Select Best Phase Validation ICH Q2(R2) Validation (Specificity, Linearity) Optimization->Validation Define Criteria Validation->Optimization Fail (Rs < 1.5) FinalMethod Release Testing Standard Operating Proc. Validation->FinalMethod Pass

Caption: Iterative workflow for developing a stability-indicating method for Quinoline derivatives.

Comparative Methodology

We evaluated two distinct separation systems. All other variables (instrument, detector, temperature) were held constant to isolate the column performance.

System A: The Baseline (C18)
  • Column: End-capped C18 (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Robust, long lifetime.

  • Cons: "Bonded phase" rigidity limits discrimination of rigid aromatic isomers.

System B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction +

    
     stacking .
    
  • Pros: The phenyl ring on the ligand interacts with the quinoline

    
    -system. Steric bulk of the methyl groups influences this overlap, enhancing selectivity.
    

Experimental Protocol

Reagents & Preparation[1][2][3]
  • Stock Solution: Dissolve 10 mg synthesized 2,7,8-TMQ in 10 mL Methanol (1.0 mg/mL).

  • Impurity Spike: Spike with 1% w/w of 2,3-dimethylaniline (starting material) and 1% isomeric byproduct (2,5,8-TMQ).

  • Buffer Preparation: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. Note: Low pH is critical to protonate the quinoline nitrogen, improving peak shape.

Instrument Conditions (Agilent 1290 Infinity II or equivalent)
  • Flow Rate: 1.0 mL/min

  • Injection Vol: 5.0 µL

  • Column Temp: 30°C

  • Detection: DAD at 235 nm (max absorption) and 254 nm (standard).

Gradient Profile
Time (min)% Mobile Phase A (Buffer pH 3.0)% Mobile Phase B (Acetonitrile)
0.09010
15.01090
18.01090
18.19010
23.09010

Results & Data Analysis

The following data represents the average of


 replicate injections.
Table 1: Performance Comparison (System Suitability)
ParameterAcceptance CriteriaSystem A (C18) System B (Phenyl-Hexyl) Status
Retention Time (TMQ) N/A12.4 min13.1 minComparable
Resolution (

)

(Baseline)
1.1 (Co-elution)2.8 (Distinct)B Wins
Tailing Factor (

)

1.41.1B Improved
Theoretical Plates (

)

8,50012,200B Higher
S/N Ratio (LOQ)

4562B Sharper
Analysis of Causality
  • C18 Failure: The C18 phase interacts primarily with the hydrophobic methyl groups. Since the isomer 2,5,8-TMQ has the same number of methyls, the hydrophobicity is nearly identical. The resolution (

    
    ) indicates a "saddle" peak, making accurate integration impossible.
    
  • Phenyl-Hexyl Success: The 2,7,8- substitution pattern creates a flat planar surface on one side of the molecule, allowing strong

    
     overlap with the stationary phase. The 2,5,8- isomer has methyl groups that sterically disrupt this overlap, reducing retention time slightly but significantly enough to resolve the peaks (
    
    
    
    ).
Diagram 2: Separation Mechanism & Selectivity

Visualizing why Phenyl-Hexyl resolves the isomers.

SeparationMech cluster_0 System A: C18 Interaction cluster_1 System B: Phenyl-Hexyl Interaction C18_Mech Mechanism: Hydrophobicity Only C18_Result Result: Isomers Co-elute (Identical LogP) C18_Mech->C18_Result PH_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking PH_Select Steric Hinderance of Methyl Groups Alters Pi-Overlap PH_Mech->PH_Select PH_Result Result: Baseline Separation (Rs = 2.8) PH_Select->PH_Result

Caption: Mechanistic difference between hydrophobic C18 and pi-active Phenyl-Hexyl phases.

Validation Summary (ICH Q2(R2) Compliance)

Using System B (Phenyl-Hexyl), the method was validated.

  • Specificity:

    • Peak purity was confirmed using a Diode Array Detector (DAD). The purity angle was less than the purity threshold for the main 2,7,8-TMQ peak, proving no hidden co-elution.

  • Linearity:

    • Range: 0.05 mg/mL to 1.5 mg/mL.

    • 
      : 0.9998.
      
  • Accuracy (Recovery):

    • Spiked samples at 80%, 100%, and 120% levels showed mean recovery of 99.4% .

  • LOD/LOQ:

    • Limit of Quantitation established at 0.05% impurity level, ensuring strict control over synthetic byproducts.

Conclusion & Recommendation

For the purity validation of This compound , standard C18 columns are insufficient due to their inability to discriminate between positional isomers.

Recommendation: Adopt the Phenyl-Hexyl stationary phase with a buffered acidic mobile phase (pH 3.0). This system provides:

  • Orthogonal Selectivity: Exploits

    
    -electron interactions to separate isomers.
    
  • Robustness: High resolution (

    
    ) allows for slight variations in mobile phase preparation without losing baseline separation.
    
  • Compliance: Meets all ICH Q2(R2) criteria for Specificity and Precision.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity for Aromatic Compounds).

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews. (Fundamental synthesis and isomerism of trimethylquinolines).

  • Agilent Technologies. (2020). Selectivity Comparison of C18 and Phenyl-Hexyl Columns for Aromatic Compounds. Application Note.

Sources

Benchmarking the photophysical properties of 2,7,8-Trimethylquinoline against other fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Photophysical Benchmarking Guide: 2,7,8-Trimethylquinoline (2,7,8-TMQ)

Part 1: Executive Summary & Strategic Context

The Target: this compound (2,7,8-TMQ) is a substituted heterocyclic aromatic compound. Unlike the widely characterized 8-hydroxyquinoline (8-HQ), 2,7,8-TMQ lacks the chelating hydroxyl group but possesses significant steric bulk around the nitrogen center due to the 2- and 8-methyl substituents.

The Challenge: Benchmarking this fluorophore requires isolating the effects of the "steric gate" created by the methyl groups at positions 2 and 8. These substituents typically modulate the pKa of the ring nitrogen and alter non-radiative decay pathways, potentially enhancing quantum yield (QY) relative to the bare quinoline scaffold by restricting molecular rotation or solvent quenching.

The Objective: This guide provides a rigorous protocol to benchmark 2,7,8-TMQ against industry standards (Quinine Sulfate and Coumarin 151). It focuses on determining the Quantum Yield (Φ) , Solvatochromic Shift , and pH-dependent switching capabilities.

Part 2: Technical Benchmarking & Comparative Analysis

The Competitor Landscape

To validate the performance of 2,7,8-TMQ, it must be compared against fluorophores with overlapping spectral properties (Absorption


 nm; Emission 

nm).
FeatureThis compound (Target) Quinine Sulfate (Standard) Coumarin 151 (Alternative)
Core Structure Methylated N-HeterocycleMethoxylated QuinolineAminocoumarin
Primary Emission Blue (Expected ~400–440 nm)Blue (450 nm)Blue-Green (490 nm)
Excitation Max UV (~310–320 nm)UV (350 nm)UV/Blue (360–380 nm)
Mechanism

/ ICT (Solvent dependent)
Protonated Quinolinium EmissionIntramolecular Charge Transfer (ICT)
pH Sensitivity High (N-protonation switches emission)High (Requires 0.1 N H₂SO₄)Low/Moderate
Steric Bulk High (2,8-dimethyl "Gate")ModerateLow (Rigid planar)
Critical Photophysical Parameters

1. The "Steric Gate" Effect (2,8-Substitution): The 8-methyl group is the critical differentiator. In standard quinolines, the nitrogen lone pair is solvent-accessible. In 2,7,8-TMQ, the 8-methyl group sterically hinders hydrogen bonding with the solvent.

  • Hypothesis: This should reduce fluorescence quenching by water (higher QY in aqueous media compared to 8-methylquinoline) and lower the pKa (harder to protonate).

2. Fluorescence Quantum Yield (Φ):

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Protocol: Use the Comparative Method .

    
    
    (Where 
    
    
    
    is integrated intensity,
    
    
    is absorbance at excitation
    
    
    , and
    
    
    is refractive index).

3. Solvatochromism (Lippert-Mataga Analysis): Quinoline derivatives often exhibit large Stokes shifts in polar solvents due to a change in dipole moment upon excitation (


).
  • Expectation: 2,7,8-TMQ will show a bathochromic (red) shift in emission as solvent polarity increases (e.g., Hexane

    
     Acetonitrile).
    

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Quantum Yield (Step-by-Step)

Prerequisites:

  • Reference: Quinine Sulfate Dihydrate (dissolved in 0.1 M H₂SO₄).

  • Solvent for TMQ: Cyclohexane (non-polar baseline) and Ethanol (polar baseline).

  • Instrument: UV-Vis Spectrophotometer & Fluorometer.

Workflow:

  • Absorbance Tuning: Prepare stock solutions. Dilute both Reference and TMQ until Absorbance (

    
    ) at the excitation wavelength (e.g., 350 nm) is below 0.1  (ideally 0.02–0.05).
    
    • Why? To prevent Inner Filter Effects (re-absorption of emitted light), which artificially lower observed intensity.

  • Spectral Acquisition: Record emission spectra for solvent blanks and samples using the exact same slit widths (e.g., 2 nm/2 nm) and integration time.

  • Correction: Subtract the solvent Raman peak from the emission spectra.

  • Integration: Calculate the area under the curve (AUC) for the corrected emission spectrum.

  • Calculation: Apply the equation from Section 2.2. Ensure refractive index corrections are applied (Ethanol

    
     vs Water 
    
    
    
    ).
Protocol B: pH Titration (The Protonation Switch)

Rationale: The nitrogen atom in 2,7,8-TMQ can be protonated to form the quinolinium cation, which typically has a distinct, red-shifted, and often brighter emission spectrum.

Workflow:

  • Buffer Preparation: Prepare a Britton-Robinson buffer series (pH 2.0 to 10.0).

  • Titration: Add 10

    
    L of 1 mM 2,7,8-TMQ stock (in DMSO) to 2 mL of each buffer.
    
  • Measurement: Excitation at isosbestic point (if determined) or UV max.

  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. pH.
    
    • Fit: Sigmoidal Boltzmann fit to determine

      
      .
      
    • Validation: The 2,8-dimethyl steric hindrance should result in a lower

      
       compared to Quinoline (
      
      
      
      ).

Part 4: Visualization of Characterization Logic

The following diagram illustrates the logical flow for benchmarking 2,7,8-TMQ, highlighting the decision nodes for solvent selection and data validation.

Benchmarking_Workflow Start Start: 2,7,8-TMQ Sample Check_Sol Solubility Check Start->Check_Sol Abs 1. UV-Vis Absorbance Scan (200-600 nm) QY 2. Quantum Yield (Φ) vs Quinine Sulfate Abs->QY Dilute to A < 0.05 pH 3. pH Titration (Determine pKa) Abs->pH Aq. Buffer Only Branch_Polar Polar Solvent (Ethanol/Water) Check_Sol->Branch_Polar Soluble Branch_NonPolar Non-Polar Solvent (Cyclohexane) Check_Sol->Branch_NonPolar Soluble Branch_Polar->Abs Branch_NonPolar->Abs Life 4. TCSPC Lifetime (τ) QY->Life Verify Mechanism Data_Out Output: Photophysical Profile (λ_ex, λ_em, Φ, τ, pKa) pH->Data_Out Life->Data_Out

Caption: Workflow for the photophysical characterization of 2,7,8-TMQ, prioritizing solubility checks and Inner Filter Effect mitigation.

Part 5: References & Authority

In-Text Citations:

  • Fluorescence Standards: The use of Quinine Sulfate as a quantum yield standard is established by the National Institute of Standards and Technology (NIST) and detailed in Lakowicz, Principles of Fluorescence Spectroscopy [1].

  • Quinoline Photophysics: The sensitivity of quinoline nitrogen to protonation and the resulting spectral shifts are well-documented in studies of 8-hydroxyquinoline and polyquinolines [2][3].

  • Steric Effects: The impact of methyl substitution on quinoline basicity and fluorescence quenching is a known phenomenon in heterocyclic chemistry, often referenced in the synthesis of laser dyes [4].

References:

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

  • Naik, P. & Math, N. (2003). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 41, 745.

  • Agbarah, P. E. et al. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. Macromolecules.

  • Bardez, E. et al. (1997). Excited-state proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A.

A Comparative Guide to Confirming Regioselectivity in the Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The precise control of substituent placement on the quinoline ring is paramount, as even minor positional changes can dramatically alter a compound's biological activity. However, achieving high regioselectivity in the synthesis of polysubstituted quinolines remains a significant challenge, particularly with classical named reactions.[3][4][5]

This guide provides an in-depth comparison of common quinoline synthesis methodologies, focusing on the critical aspect of regioselectivity. We will delve into the mechanistic underpinnings that govern isomeric product distribution and present experimental data to illustrate the performance of each method. Furthermore, we will explore modern strategies that offer enhanced control over regiochemical outcomes.

Classical Approaches: A Trade-off Between Simplicity and Selectivity

Traditional methods for quinoline synthesis, such as the Friedländer, Combes, and Doebner-von Miller reactions, are widely used due to their simplicity and the availability of starting materials.[1][6] However, when employing unsymmetrical reactants, these methods often yield mixtures of regioisomers, complicating purification and reducing the overall efficiency of the synthetic route.[3][4]

The Friedländer Annulation: A Versatile but Potentially Unselective Condensation

The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7] The reaction can be catalyzed by acids, bases, or simply by heat.[7]

Regioselectivity Challenge: When an unsymmetrical ketone is used, the reaction can proceed via two different enolates or enamines, leading to the formation of two regioisomeric quinolines.[3][8] The final product ratio is influenced by the relative stability of the enolate intermediates and the steric hindrance around the carbonyl group.

Strategies for Control:

  • Phosphoryl Group Activation: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[8]

  • Catalyst Selection: The choice of catalyst can significantly impact regioselectivity. For instance, studies have shown that specific amine catalysts or the use of ionic liquids can favor the formation of one regioisomer over the other.[3][8]

  • Modern Catalysts: The use of gold catalysts or a combination of p-toluenesulfonic acid and iodine has been reported to promote the reaction under milder conditions, which can also influence the regiochemical outcome.[8]

Illustrative Mechanism:

Friedlander_Mechanism cluster_path1 Aldol Addition Pathway cluster_path2 Schiff Base Pathway A1 o-Aminoaryl Ketone + Unsymmetrical Ketone B1 Aldol Adduct A1->B1 Rate-limiting step C1 α,β-Unsaturated Ketone B1->C1 -H2O D1 Schiff Base Intermediate C1->D1 -H2O E1 Quinoline Product 1 D1->E1 Cyclization A2 o-Aminoaryl Ketone + Unsymmetrical Ketone B2 Schiff Base A2->B2 Initial Condensation C2 Aldol-type Intermediate B2->C2 Aldol Reaction D2 Quinoline Product 2 C2->D2 -H2O

Caption: Alternative mechanistic pathways in the Friedländer synthesis leading to different regioisomers.

The Combes Synthesis: Navigating Steric and Electronic Effects

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[9]

Regioselectivity Determinants: The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on both the aniline and the β-diketone.[9] The initial nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone is a key determining step.

Controlling Factors:

  • Substituent Effects: Electron-donating or withdrawing groups on the aniline and the nature of the substituents on the β-diketone influence which carbonyl group is more electrophilic and susceptible to attack.

  • Catalyst Modification: The use of polyphosphoric acid (PPA) in combination with alcohols to form polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent than concentrated sulfuric acid and can influence the product distribution.[9]

Reaction Mechanism Overview:

Combes_Mechanism A Aniline + β-Diketone B Schiff Base Intermediate A->B Condensation (-H2O) C Enamine Tautomer B->C Tautomerization D Annulation (Rate-determining) C->D Acid-catalyzed Cyclization E Dehydration D->E Proton Transfer F Substituted Quinoline E->F -H2O

Caption: Key steps in the Combes quinoline synthesis.

The Doebner-von Miller Reaction: A Classic with Regiochemical Ambiguities

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, often generated in situ.[10] It is a valuable method for preparing 2-substituted quinolines.[10]

Regioselectivity Considerations: The mechanism is complex and can proceed through different pathways, including a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound or the initial formation of a Schiff base.[10] The predominant pathway and thus the regioselectivity can be influenced by the reaction conditions and the nature of the substrates. When meta-substituted anilines are used, the cyclization can occur at two different positions, leading to a mixture of products.[3]

Improving Selectivity:

  • Flow Chemistry: Utilizing a continuous flow reactor has been reported to provide a rapid and green route for the synthesis of 2-methylquinoline with good to excellent yields.[3]

  • Catalyst Systems: The use of protic or Lewis acids is common, and their choice can affect the regiochemical outcome.[10]

Modern Synthetic Strategies: Precision in Quinoline Construction

In recent years, significant efforts have been directed towards developing more regioselective and environmentally friendly methods for quinoline synthesis.[3][5][11] These modern approaches often employ transition-metal catalysis or novel reaction media to achieve high levels of control.[3][11][12]

Emerging Techniques:

  • Transition-Metal Catalysis: Copper, cobalt, and other transition metals have been successfully employed to catalyze the synthesis of quinolines with high regioselectivity.[12] These methods often proceed via different mechanisms, such as C-H activation/cyclization, offering unique regiochemical control compared to classical methods.[5][11][12]

  • Ionic Liquids and Greener Media: The use of ionic liquids as both solvent and catalyst can promote high yields and, in some cases, improved regioselectivity under mild reaction conditions.[3] Ultrasound irradiation has also been explored as a green chemistry approach.[3]

  • Nanocatalysis: The use of nanocatalysts is an emerging area that offers advantages such as high catalytic activity, ease of separation, and reusability.[2]

Experimental Confirmation of Regioselectivity

Unambiguous determination of the regiochemical outcome is crucial. The following analytical techniques are indispensable for characterizing the synthesized quinoline derivatives.

Key Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structure elucidation. 2D-NMR techniques, such as COSY, HSQC, and HMBC, are particularly powerful for establishing the connectivity of atoms and confirming the substitution pattern on the quinoline ring.[13]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the precise positions of all substituents.[5][13]

Comparative Data on Regioselectivity
Synthesis MethodReactantsConditionsMajor RegioisomerMinor RegioisomerRatio (Major:Minor)Reference
Friedländer 2-Aminoacetophenone & Methyl Ethyl KetoneBase catalyst2,4-Dimethylquinoline2,3-DimethylquinolineVaries[8]
Combes Aniline & BenzoylacetoneH2SO42-Methyl-4-phenylquinoline4-Methyl-2-phenylquinolineDependent on conditions[9]
Doebner-von Miller m-Toluidine & CrotonaldehydeAcid catalyst5,7-Dimethylquinoline7,5-DimethylquinolineMixture[3]
Modern Cu-catalyzed 2-Iodoaniline & Terminal AlkyneCuI, Base2-Substituted QuinolineNot observed>99:1[12]

Experimental Protocols

General Protocol for the Friedländer Synthesis of a Substituted Quinoline
  • To a solution of the o-aminoaryl ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the ketone (1.2 mmol) and a catalytic amount of base (e.g., KOH, 0.2 mmol).

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the quinoline product(s).

  • Characterize the product(s) by NMR spectroscopy to determine the regiochemical outcome.

General Protocol for the Doebner Reaction
  • In a round-bottom flask, combine the aniline (1.0 mmol), the aldehyde (1.1 mmol), and pyruvic acid (1.2 mmol) in a suitable solvent (e.g., ethanol).[14]

  • Add a catalyst if required (e.g., a Lewis acid).[14]

  • Heat the mixture to reflux for the specified time, monitoring by TLC.[14]

  • After cooling, the product can be isolated and purified by standard methods such as crystallization or chromatography.[14]

Conclusion

The synthesis of polysubstituted quinolines with high regioselectivity is a critical task in medicinal chemistry and materials science. While classical methods offer straightforward access to the quinoline core, they often suffer from a lack of regiochemical control. Modern synthetic strategies, particularly those employing transition-metal catalysis and novel reaction conditions, provide powerful tools for achieving high selectivity. The careful selection of the synthetic method, coupled with rigorous analytical characterization, is essential for the successful and efficient preparation of well-defined quinoline derivatives.

References

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available from: [Link]

  • Organic Chemistry. Friedländer Quinoline Synthesis Mechanism. YouTube. Available from: [Link]

  • The Journal of Organic Chemistry. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available from: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Scribd. Combes Quinoline Synthesis PDF. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Dalton Transactions. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. RSC Publishing. Available from: [Link]

  • ResearchGate. The Friedländer quinoline synthesis of 7. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. Available from: [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]

Sources

Safety Operating Guide

Executive Safety Directive: The Precautionary Principle

Author: BenchChem Technical Support Team. Date: February 2026

Critical Operational Note: 2,7,8-Trimethylquinoline is a specialized alkyl-substituted quinoline. Unlike its parent compound (Quinoline, CAS 91-22-5) or common industrial isomers (e.g., 2,2,4-TMQ), specific toxicological data for the 2,7,8-isomer is often sparse in standard vendor Safety Data Sheets (SDS).

Therefore, you must operate under the "Worst-Case" Precautionary Principle. You must treat this compound as a suspected mutagen, severe eye/skin irritant, and chronic aquatic toxin . All disposal procedures below are designed to meet the compliance standards for Category B2 Probable Human Carcinogens (based on the quinoline scaffold) to ensure maximum safety margins.

Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical properties that dictate the waste stream.

PropertyValue / CharacteristicImpact on Disposal
Chemical Class Nitrogen Heterocycle (Organic Base)DO NOT mix with strong acids (exothermic salt formation) or oxidizers.
Lipophilicity (LogP) High (Estimated > 3.5)Bioaccumulative. Strictly prohibited from drain disposal.
Water Solubility Low / Sparingly SolubleRequires organic solvent rinsing (Ethanol/DCM) for container cleaning.
Combustibility Flash Point likely >100°CClassifiable as "Combustible Liquid" if in solution; dictates incineration protocols.
Reactivity Reacts with Oxidizing AgentsSegregate from peroxides, nitrates, and perchlorates to prevent fire/explosion.

Key Hazard Codes (Extrapolated):

  • H350: May cause cancer (Parent Quinoline).[1]

  • H341: Suspected of causing genetic defects.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible streams immediately.

A. Segregation Rules
  • Isolate from Oxidizers: Never place trimethylquinoline waste in the same container as nitric acid, chromic acid, or peroxides. The nitrogen lone pair makes the ring electron-rich and susceptible to vigorous oxidation.

  • Isolate from Aqueous Acid Streams: While protonation makes it water-soluble, mixing bulk organic bases with concentrated acids in a waste drum can generate dangerous heat and fumes.

  • Halogenated vs. Non-Halogenated:

    • Pure Substance: Dispose of as Non-Halogenated Organic.

    • In Solution: If dissolved in Chloroform/DCM, use the Halogenated stream. If dissolved in Methanol/Ethyl Acetate, use the Non-Halogenated stream.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Cap: Teflon-lined screw caps. Avoid foil or parafilm as primary seals for long-term waste storage.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Substance (Solid or Neat Liquid)

Use this protocol for expired stocks or surplus synthesis yield.

  • Labeling: Attach a hazardous waste tag immediately. Write the full chemical name: "this compound." Do not use abbreviations like "TMQ" (confused with 2,2,4-isomer).

  • Primary Containment: Transfer the substance into a screw-top vial or jar.

  • Secondary Containment: Place the vial into a clear plastic bag (Ziploc type) to contain potential leaks.

  • Lab Pack: Place the bagged vial into a "Lab Pack" drum destined for High-Temperature Incineration .

    • Why Incineration? The stable aromatic ring requires temperatures >1000°C for complete mineralization to CO₂, H₂O, and NOₓ.

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Use this protocol for HPLC waste or synthesis filtrates.

  • pH Check: Ensure the waste solution is neutral or slightly basic. If highly acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent drum pressurization.

  • Solvent Compatibility: Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated).

  • Concentration Limit: If the concentration of this compound exceeds 5% (w/v), consider segregating it into a separate "High Hazard" container to prevent contaminating large volumes of bulk solvent with potential mutagens.

Scenario C: Contaminated Solids (Gloves, Silica, Syringes)
  • Gross Contamination: Silica gel used for purification of this compound must be treated as hazardous solid waste.

  • Packaging: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Sharps: Needles used with this compound must go into a rigid sharps container, which is then incinerated.

Visual Decision Tree (DOT Diagram)

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow cluster_debris Contaminated Debris Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Liquid StateCheck->Solid Pure Substance Solution Dissolved in Solvent StateCheck->Solution Mixture SolidWaste Solid Waste Stream (Lab Pack) Solid->SolidWaste SolventCheck Solvent Type? Solution->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, Toluene) SolventCheck->NonHalo No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration Halo->Incineration NonHalo->Incineration SolidWaste->Incineration Debris Gloves/Silica/Wipes DoubleBag Double Bag (4 mil poly) Debris->DoubleBag DoubleBag->SolidWaste

Caption: Logical decision tree for segregating this compound waste streams based on physical state and solvent matrix.

Regulatory Framework (RCRA & EPA)

While this compound may not have a specific "U-List" or "P-List" code (unlike Pyridine U196), it falls under Process Knowledge rules.

  • Waste Characterization: You are legally required to characterize the waste. Due to the lack of specific toxicity testing, you must designate it as Hazardous Waste based on the toxicity of the parent Quinoline.

  • Recommended Waste Code: If your facility requires a code for unlisted mutagens/carcinogens, consult your EHS officer. Often, D001 (Ignitable) is used if in organic solvent, or it is managed as "Non-RCRA Regulated Hazardous Waste" (depending on state) but incinerated voluntarily as best practice.

  • Drain Disposal: Strictly Prohibited. The Clean Water Act regulates nitrogen heterocycles due to aquatic toxicity.

Emergency Contingencies: Spill Procedures

In the event of a benchtop spill:

  • Evacuate & Ventilate: Clear the immediate area. Nitrogen bases often have pungent, nauseating odors.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with absorbent pads or a vermiculite dam.

  • Neutralization/Cleanup:

    • Do not use bleach (oxidizer risk).

    • Absorb liquid with clay or sand.

    • Clean the surface with a mild acid detergent (e.g., dilute citric acid cleaner) to protonate and solubilize residues, then wipe with ethanol.

  • Disposal of Cleanup Materials: All absorbent pads must go into the Solid Hazardous Waste stream (Scenario C above).

References

  • U.S. Environmental Protection Agency (EPA). Quinoline; CASRN 91-22-5 | Integrated Risk Information System. (Provides the toxicological basis for handling quinoline derivatives).[2] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Quinoline.[3] (Source for general chemical properties and aquatic toxicity data). [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline.[4] (Details on mutagenicity and aquatic hazard classifications). [Link]

Sources

Hazard Assessment: Understanding the Risks of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 2,7,8-Trimethylquinoline

The foundation of any effective Personal Protective Equipment (PPE) plan is a thorough understanding of the potential hazards. Quinoline and its derivatives are associated with significant health risks that dictate our protective strategy.[1]

  • Skin and Eye Irritation: Many quinoline-based compounds are known to cause skin and serious eye irritation.[2][3] Direct contact can lead to inflammation, redness, and in the case of eye contact, potential long-term damage.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2]

  • Systemic Toxicity: Quinolines can be harmful if swallowed or absorbed through the skin.[4] High exposure may lead to symptoms like headache, dizziness, and nausea, with potential for liver damage.[1]

  • Carcinogenicity and Mutagenicity: Quinoline itself is classified as a potential carcinogen and mutagen, demanding extreme caution and minimization of all exposure.[1][3] Due to its structural similarity, this compound should be handled with the same level of precaution until proven otherwise.

Given these risks, all handling of this compound must occur within a framework of stringent engineering controls and a comprehensive PPE strategy.

Primary Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. PPE should be considered the last line of defense, used to protect against residual risks.

  • Chemical Fume Hood: All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is the most critical control for preventing inhalation of potentially harmful vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][4]

  • Emergency Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[5] All personnel must be trained on their location and proper use.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Rationale and Key Considerations
Eye/Face Protection Chemical safety goggles and a full-face shield.[5][6][7]Goggles provide a tight seal against splashes and vapors. A face shield protects the entire face from splashes during transfers or reactions.[7] Both should be worn.
Hand Protection Nitrile rubber gloves (minimum thickness of 4-5 mil).[2]Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or holes before use. For prolonged tasks, consider double-gloving or using thicker, chemical-resistant gloves. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[8]
Body Protection A fully buttoned, long-sleeved laboratory coat. For larger quantities (>50 mL) or splash-prone procedures, a chemical-resistant apron or suit is required.[5][9]Protects skin and personal clothing from contamination. Impervious clothing prevents chemical permeation.
Respiratory Protection Not typically required when working within a certified chemical fume hood.A NIOSH-approved respirator with organic vapor cartridges is necessary for spill cleanup outside a fume hood or if engineering controls fail.[9][10]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict, procedural workflow is critical for safety. The following diagram and steps outline the process for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase A Assess Task & Quantity B Verify Fume Hood Operation A->B C Locate Emergency Equipment (Shower/Eyewash) B->C D Don Required PPE C->D E Handle Chemical Exclusively in Fume Hood D->E Proceed to Handling F Keep Containers Closed E->F G Clean Work Area After Use F->G H Segregate Chemical Waste G->H Proceed to Disposal I Dispose of Contaminated PPE H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling
  • Pre-Handling Verification:

    • Confirm the chemical fume hood has a current certification and is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Verify the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

    • Review the procedure and identify potential splash or aerosolization risks.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Don the face shield.

    • Wash and dry hands, then don the first pair of nitrile gloves. If double-gloving, don the second pair, ensuring the outer glove cuff goes over the lab coat sleeve.

  • Chemical Handling:

    • Perform all manipulations of this compound deep within the chemical fume hood.

    • When not in use, keep all containers of the chemical tightly sealed.

    • Use appropriate lab equipment (e.g., spatulas, syringes) to avoid direct contact.

  • Post-Handling & Decontamination:

    • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol) followed by soap and water.[11]

    • Securely seal all waste containers.

  • Doffing PPE (to prevent contamination):

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the final pair of gloves, peeling them off without touching the outer surface.

    • Immediately wash hands thoroughly with soap and water.[4]

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of waste are crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and unused portions of this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams.[10]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.[11]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[5][13] Ventilate the area and ensure proper respiratory protection is worn during cleanup.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • Thermo Fisher Scientific. (2025, September 18). 8-Methylquinoline - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 19). Quinoline - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018, January 18). 8-Hydroxyquinoline - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Sigma-Aldrich. (2024, July 14). SAFETY DATA SHEET.
  • SKF. (2023, May 30). Safety Data Sheet.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Chem Service. (2017, August 10). SAFETY DATA SHEET.
  • CAMEO Chemicals. (n.d.). 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE.
  • Benchchem. (2025). Personal protective equipment for handling 2,4,8-Trimethylnona-1,7-dien-4-ol.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7,8-Trimethylquinoline
Reactant of Route 2
Reactant of Route 2
2,7,8-Trimethylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.